4-Hydroxy Atorvastatin Lactone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-27-18-26(38)19-28(39)41-27/h3-15,20,26-27,37-38H,16-19H2,1-2H3,(H,35,40)/t26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJMDZSAAFACAM-KAYWLYCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167535 | |
| Record name | p-Hydroxyatorvastatin lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163217-70-7 | |
| Record name | (2R-trans)-5-(4-Fluorophenyl)-2-(1-methylethyl)-N-(4-hydroxyphenyl)-4-phenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)-ethyl]-1H-pyrrole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163217-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Hydroxyatorvastatin lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163217707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Hydroxyatorvastatin lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-HYDROXYATORVASTATIN LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1316I46GEX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Hydroxy Atorvastatin Lactone chemical structure and properties
This guide provides a comprehensive overview of the chemical structure, properties, metabolic pathways, and analytical methodologies related to 4-Hydroxy Atorvastatin (B1662188) Lactone, a key metabolite of the widely prescribed cholesterol-lowering drug, Atorvastatin. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Chemical Structure and Properties
4-Hydroxy Atorvastatin Lactone is a metabolite of Atorvastatin, an inhibitor of HMG-CoA reductase.[1][2] It is formed through the metabolic processes in the body following the administration of Atorvastatin.[2] The lactone form exists in equilibrium with its corresponding open-chain carboxylic acid form, 4-Hydroxy Atorvastatin.[2]
Below is a summary of its key chemical properties:
| Property | Value |
| IUPAC Name | 5-(4-Fluorophenyl)-N-(4-hydroxyphenyl)-2-(1-methylethyl)-4-phenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide[2][3][4] |
| Synonyms | p-Hydroxy Atorvastatin Lactone, para-Hydroxy Atorvastatin Lactone[2][4] |
| CAS Number | 163217-70-7[1][2][3][4] |
| Molecular Formula | C₃₃H₃₃FN₂O₅[1][3][4] |
| Molecular Weight | 556.62 g/mol [1][4] |
| Melting Point | 103-106° C[5] or 136 °C |
| Boiling Point | ~711.5° C at 760 mmHg (Predicted)[5] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide; Slightly soluble in Methanol and Ethyl Acetate (B1210297).[2][5] |
| Storage | Recommended to be stored at refrigerator temperature (2-8°C) for long-term storage.[4] |
Metabolic Signaling Pathway
Atorvastatin is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[6][7][8] This process leads to the formation of active ortho- and para-hydroxylated metabolites.[8][9] Specifically, 4-Hydroxy Atorvastatin is the para-hydroxylated metabolite.[7] Atorvastatin and its hydroxylated metabolites can undergo a pH-dependent, reversible intramolecular esterification to form their corresponding lactone derivatives.[10] Therefore, 4-Hydroxy Atorvastatin can be converted to this compound.[2] This lactonization can also be mediated by UDP-glucuronosyltransferases (UGTs), such as UGT1A1 and UGT1A3.[11]
Experimental Protocols
1. Synthesis of Atorvastatin Lactone
A concise synthesis of Atorvastatin Lactone can be achieved under high-speed vibration milling conditions.[12]
-
Reaction Type : Hantzsch-type sequential three-component reaction.[12]
-
Reactants :
-
4-methyl-3-oxo-N-phenylpentanamide
-
tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
-
1-(4-fluorophenyl)-2-iodo-2-phenylethanone[12]
-
-
Catalysts/Reagents : Ytterbium triflate and silver nitrate.[12]
-
Procedure : The reactants are subjected to high-speed vibration milling. This is followed by hydrolytic deprotection and lactonization to yield Atorvastatin Lactone.[12]
-
Overall Yield : 38%[12]
2. Quantification in Human Serum by LC-MS/MS
A method for the simultaneous quantification of the acid and lactone forms of Atorvastatin and its 2-hydroxy and 4-hydroxy metabolites in human serum has been developed and validated.[13]
-
Instrumentation : High-performance liquid chromatography with electrospray tandem mass spectrometry (LC-MS/MS).[13]
-
Internal Standards : Deuterium-labeled analogs for each of the six analytes.[13]
-
Sample Preparation :
-
Detection : Positive ion electrospray tandem mass spectrometry using selected reaction monitoring.[13]
-
Lower Limit of Quantification (LLQ) : 0.5 ng/mL for each analyte.[13]
-
Stability Note : Lactone compounds are unstable in human serum at room temperature and rapidly hydrolyze to their acid forms. Stabilization can be achieved by lowering the temperature to 4°C or adjusting the serum pH to 6.0.[13]
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study of Atorvastatin and its metabolites, including this compound, in rat plasma using LC-MS/MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. clearsynth.com [clearsynth.com]
- 5. labsolu.ca [labsolu.ca]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. Atorvastatin - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. ovid.com [ovid.com]
- 12. Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Hydroxy Atorvastatin Lactone CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Hydroxy Atorvastatin (B1662188) Lactone, a primary active metabolite of the widely prescribed cholesterol-lowering drug, Atorvastatin. This document consolidates key chemical data, analytical methodologies, and relevant biological pathways to support research and development activities.
Core Compound Data
Quantitative information for 4-Hydroxy Atorvastatin Lactone is summarized below, providing a clear reference for its fundamental chemical properties.
| Parameter | Value | Source(s) |
| CAS Number | 163217-70-7 | Not Applicable |
| Molecular Formula | C₃₃H₃₃FN₂O₅ | Not Applicable |
| Molecular Weight | 556.62 g/mol | Not Applicable |
Experimental Protocols
Detailed methodologies for the analysis of this compound are crucial for accurate and reproducible research. The following section outlines a generalized protocol for the quantification of this metabolite in biological matrices, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Protocol: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol provides a framework for the sensitive and selective quantification of this compound.
1. Sample Preparation:
-
Objective: To extract this compound and an internal standard (IS) from the plasma matrix and remove interfering substances.
-
Procedure:
-
To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., a deuterated analog of Atorvastatin).[1]
-
Precipitate proteins by adding 1 mL of acetonitrile (B52724). Vortex the mixture for 30 seconds.[1]
-
Centrifuge the samples at approximately 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 120 µL of a mobile phase-compatible solution (e.g., 30% methanol/0.2% formic acid).[1]
-
Centrifuge the reconstituted sample to remove any remaining particulates before injection into the LC-MS/MS system.
-
2. LC-MS/MS Analysis:
-
Objective: To chromatographically separate this compound from other components and detect it with high specificity and sensitivity using tandem mass spectrometry.
-
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column is typically used (e.g., Agilent Zorbax Extend C18).[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1-0.2% formic acid) and an organic phase (e.g., acetonitrile or methanol) is common.[1][2]
-
Flow Rate: A flow rate in the range of 400 µL/minute is often employed.[1][2]
-
Injection Volume: A typical injection volume is 20 µL.[1]
-
-
Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Positive ion electrospray ionization (ESI) is generally used.[3]
-
Detection Mode: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.[1]
-
Example Transition: For para-hydroxy atorvastatin lactone, a transition of m/z 557.3 → 448.3 has been reported.[3]
-
3. Data Analysis:
-
Objective: To construct a calibration curve and determine the concentration of this compound in the plasma samples.
-
Procedure:
-
Prepare a series of calibration standards with known concentrations of this compound in blank plasma.
-
Process and analyze the calibration standards along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use the calibration curve to calculate the concentration of this compound in the unknown samples.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental logic, the following diagrams are provided in the DOT language for use with Graphviz.
Atorvastatin Metabolism Pathway
Atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, leading to the formation of active metabolites, including 4-Hydroxy Atorvastatin.
References
- 1. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Synthesis of 4-Hydroxy Atorvastatin Lactone: A Technical Guide
Abstract
4-Hydroxy Atorvastatin (B1662188) Lactone is a primary active metabolite of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor for the management of hypercholesterolemia. The in vivo biotransformation of Atorvastatin is a complex process primarily mediated by the cytochrome P450 enzyme system. While this metabolic pathway is the natural route to 4-Hydroxy Atorvastatin, understanding its chemical synthesis is crucial for producing analytical standards, studying metabolite activity, and developing prodrug strategies. This technical guide provides a comprehensive overview of the formation of 4-Hydroxy Atorvastatin Lactone, detailing its biological synthesis pathway and outlining a viable, multi-step chemical synthesis route starting from Atorvastatin. Detailed experimental protocols, structured data tables, and process visualizations are provided to support research and development efforts.
Introduction
Atorvastatin is metabolized in the liver into two principal active metabolites: ortho-hydroxy atorvastatin and para-hydroxy atorvastatin (4-hydroxy atorvastatin).[1][2][3] These hydroxylated forms contribute significantly to the therapeutic effect, accounting for approximately 70% of the circulating HMG-CoA reductase inhibitory activity.[1] Concurrently, Atorvastatin and its hydroxylated metabolites can undergo an intramolecular esterification to form their respective inactive lactone derivatives. The this compound is therefore a key molecular entity in the pharmacokinetic profile of Atorvastatin.
This document details the pathways leading to the formation of this compound, focusing on both the well-documented metabolic route and a proposed chemical synthesis strategy for its in vitro preparation.
Biological Synthesis: The Metabolic Pathway
The primary route for the formation of this compound in vivo is through hepatic metabolism. This biotransformation is a multi-step process involving oxidation and lactonization.
The hydroxylation of the parent Atorvastatin molecule is predominantly catalyzed by the Cytochrome P450 3A4 (CYP3A4) isoenzyme, with minor contributions from CYP3A5.[1][2][4][5] This enzymatic oxidation occurs on the N-phenyl group of the pyrrole (B145914) core, yielding both ortho- and para-hydroxy atorvastatin.
Following hydroxylation, the resulting 4-hydroxy atorvastatin (acid form) can undergo intramolecular cyclization to form the corresponding lactone. Alternatively, Atorvastatin acid can first be converted to Atorvastatin lactone, which is then hydroxylated by CYP3A4 to produce this compound.[6]
Proposed Chemical Synthesis Route
While this compound is readily available as a metabolite, a direct, published chemical synthesis protocol starting from Atorvastatin is not prevalent in the literature. Therefore, a logical two-step approach is proposed, leveraging well-established organic chemistry transformations. This route involves an initial acid-catalyzed lactonization of the Atorvastatin parent drug, followed by a regioselective aromatic hydroxylation.
Data Presentation
The key compounds involved in the synthesis have distinct physicochemical properties.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Form |
| Atorvastatin (Acid) | C₃₃H₃₅FN₂O₅ | 558.64 | Acid |
| Atorvastatin Lactone | C₃₃H₃₃FN₂O₄ | 540.63 | Lactone |
| This compound | C₃₃H₃₃FN₂O₅ | 556.63 | Lactone |
Experimental Protocols
The following protocols describe the proposed two-step synthesis.
Step 1: Synthesis of Atorvastatin Lactone via Acid-Catalyzed Cyclization
This procedure converts Atorvastatin from its active dihydroxy acid form to its corresponding lactone through an intramolecular esterification.
Materials:
-
Atorvastatin Calcium Trihydrate
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate (B1210297)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with Dean-Stark apparatus and reflux condenser
-
Separatory funnel
Procedure:
-
Salt Conversion: Dissolve Atorvastatin Calcium Trihydrate in a biphasic mixture of ethyl acetate and water. Acidify the aqueous layer to a pH of ~4.0 with 1M HCl to convert the calcium salt to the free acid.
-
Extraction: Extract the free acid into the ethyl acetate layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure to yield the crude Atorvastatin free acid as an amorphous solid.
-
Lactonization: Transfer the crude acid to a round-bottom flask. Add toluene to the flask.
-
Azeotropic Reflux: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water, driving the lactonization reaction to completion.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure.
-
Purification: The resulting crude Atorvastatin Lactone can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/heptane) to yield a white solid.
Step 2: Synthesis of this compound via Aromatic Hydroxylation
This representative protocol describes the regioselective hydroxylation of the N-phenyl ring of Atorvastatin Lactone. Directing effects of the amide group favor substitution at the ortho and para positions. Steric hindrance from the bulky pyrrole core is expected to favor hydroxylation at the less hindered para position.
Materials:
-
Atorvastatin Lactone (from Step 1)
-
Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Acetonitrile (MeCN) or other suitable polar aprotic solvent
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure (Fenton's Reagent Method):
-
Dissolution: In a round-bottom flask protected from light, dissolve Atorvastatin Lactone in acetonitrile.
-
Catalyst Addition: Add an aqueous solution of Iron(II) Sulfate (approx. 0.1-0.2 equivalents) to the flask. Stir the mixture vigorously.
-
Oxidant Addition: Cool the reaction mixture in an ice bath. Slowly add hydrogen peroxide (1.0-1.5 equivalents) dropwise over 30-60 minutes. Maintain the temperature below 10°C.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the formation of the product and consumption of the starting material by TLC or HPLC-MS.
-
Quenching: Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize the acid and decompose any remaining peroxide.
-
Extraction: Extract the product from the aqueous mixture using ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product will likely be a mixture of starting material, para-hydroxylated product, and potentially some ortho-isomer. Purify the desired this compound using column chromatography on silica (B1680970) gel.
Conclusion
The synthesis of this compound can be understood through two distinct lenses: the biological metabolic pathway and a proposed chemical synthesis route. The metabolic pathway, driven by CYP3A4, is the natural and efficient means of production in vivo. For laboratory-scale production of this critical metabolite for analytical and research purposes, a two-step chemical synthesis starting from Atorvastatin is a viable and logical strategy. This involves a robust acid-catalyzed lactonization followed by a regioselective aromatic hydroxylation. The protocols and data provided herein serve as a foundational guide for professionals in the field of drug development and medicinal chemistry.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. newdrugapprovals.org [newdrugapprovals.org]
The In Vivo Formation of 4-Hydroxy Atorvastatin Lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of formation of 4-hydroxy atorvastatin (B1662188) lactone, a significant metabolite of the widely prescribed cholesterol-lowering drug, atorvastatin. Understanding the biotransformation of atorvastatin is critical for comprehending its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response. This document provides a detailed overview of the metabolic pathways, enzymatic kinetics, and relevant experimental protocols.
Introduction
Atorvastatin, an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is administered as an active hydroxy acid. In vivo, it undergoes extensive metabolism, primarily in the liver, leading to the formation of pharmacologically active hydroxylated metabolites and inactive lactone derivatives. One of the key metabolic pathways involves the formation of para-hydroxy atorvastatin (p-OH-atorvastatin), which subsequently undergoes lactonization to form 4-hydroxy atorvastatin lactone. This lactonization process can occur through both enzymatic and non-enzymatic routes.
Metabolic Pathways
The formation of this compound is a multi-step process involving initial hydroxylation of the parent compound, atorvastatin, followed by an intramolecular cyclization to form the lactone ring.
Hydroxylation of Atorvastatin
The primary step in the formation of 4-hydroxy atorvastatin is the para-hydroxylation of the atorvastatin molecule. This reaction is predominantly catalyzed by the cytochrome P450 enzyme, CYP3A4, and to a lesser extent by CYP3A5, in the liver.[1][2] This enzymatic oxidation introduces a hydroxyl group at the para-position of the phenyl ring of atorvastatin. Concurrently, CYP3A4 also catalyzes the formation of ortho-hydroxy atorvastatin (o-OH-atorvastatin).[1][2] Both of these hydroxylated metabolites are pharmacologically active.[3]
Lactonization of p-Hydroxy Atorvastatin
The conversion of p-hydroxy atorvastatin acid to its corresponding lactone, this compound, can proceed via two main mechanisms:
-
Enzymatic Lactonization: This pathway is mediated by UDP-glucuronosyltransferases (UGTs), with UGT1A1 and UGT1A3 being the primary isoforms involved.[4] The process involves the formation of an unstable acyl glucuronide intermediate. This intermediate then undergoes spontaneous intramolecular cyclization (lactonization) to form the more stable this compound, with the release of the glucuronic acid moiety.
-
pH-Dependent (Non-Enzymatic) Lactonization: The interconversion between the hydroxy acid and lactone forms of statins is pH-dependent. Under acidic conditions, such as those found in the stomach, the equilibrium can favor the formation of the lactone. This suggests that some lactonization may occur pre-systemically.
The overall metabolic cascade leading to this compound is depicted in the following signaling pathway.
Quantitative Data: Enzyme Kinetics
The efficiency of the enzymatic reactions involved in the formation of this compound can be described by their kinetic parameters. The following table summarizes the key kinetic data for the primary enzymes involved in atorvastatin metabolism.
| Substrate | Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |
| Atorvastatin Acid | CYP3A4 | p-OH-Atorvastatin | 34.8 | 1048 | - | [5] |
| Atorvastatin Acid | CYP3A4 | o-OH-Atorvastatin | 33 | 1353 | - | [5] |
| Atorvastatin Lactone | CYP3A4 | p-OH-Atorvastatin Lactone | 1.4 | 14312 | - | [6] |
| Atorvastatin Lactone | CYP3A4 | o-OH-Atorvastatin Lactone | 3.9 | 4235 | - | [6] |
| Atorvastatin Acid | UGT1A3 | Atorvastatin Acyl Glucuronide (leading to Lactone) | 4 | 2280 | - | [6] |
| Atorvastatin Acid | UGT2B7 | Atorvastatin Acyl Glucuronide (leading to Lactone) | 20 | 120 | - | [6] |
| Atorvastatin Acid | Human Liver Microsomes (Lactonization) | Atorvastatin Lactone | 12 | 74 | - | [7] |
Note: The intrinsic clearance (CLint) for CYP3A4-mediated metabolism of atorvastatin lactone is reported to be significantly higher than for atorvastatin acid, with ratios of lactone/acid of 20.2 for ortho-hydroxylation and 83.1 for para-hydroxylation.[6]
Experimental Protocols
In Vitro Metabolism of Atorvastatin using Human Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of atorvastatin in vitro to determine kinetic parameters.
Objective: To determine the rates of formation of p-hydroxy atorvastatin and atorvastatin lactone from atorvastatin using pooled human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Atorvastatin
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) for reaction termination
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of atorvastatin in a suitable solvent (e.g., DMSO).
-
In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL final concentration), and varying concentrations of atorvastatin.
-
For studying lactonization, include UDPGA (e.g., 2 mM final concentration) in the incubation mixture.
-
-
Pre-incubation:
-
Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding a cold solution of acetonitrile containing the internal standard. This will precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the tubes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of the parent drug and its metabolites.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each substrate concentration.
-
Plot the rate of formation versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Quantification of Atorvastatin and its Metabolites by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of atorvastatin and its metabolites in biological matrices.
Objective: To quantify the concentrations of atorvastatin, p-hydroxy atorvastatin, and this compound in plasma or microsomal incubation samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analytes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Atorvastatin: e.g., m/z 559.3 -> 440.2
-
p-Hydroxy Atorvastatin: e.g., m/z 575.3 -> 440.2
-
This compound: e.g., m/z 557.3 -> 466.2
-
-
Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.
Sample Preparation (from plasma):
-
Protein Precipitation: To a plasma sample, add 3 volumes of cold acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.
-
Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Data Analysis:
-
Construct a calibration curve using known concentrations of the analytes.
-
Determine the concentrations of the analytes in the unknown samples by interpolating from the calibration curve.
Visualizations
The following diagrams illustrate the key processes described in this guide.
Conclusion
The in vivo formation of this compound is a complex process involving CYP3A4-mediated hydroxylation and subsequent UGT-mediated or pH-dependent lactonization. The kinetic parameters of these enzymatic steps highlight the efficiency of these metabolic conversions. A thorough understanding of these pathways and the application of robust experimental protocols are essential for the continued development and safe and effective use of atorvastatin in clinical practice. This guide provides a foundational resource for professionals engaged in drug metabolism research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [helda.helsinki.fi]
- 4. UDP-glucuronosyltransferase (UGT) polymorphisms affect atorvastatin lactonization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Evidence, Challenges, and Opportunities of Physiologically Based Pharmacokinetic Models of Atorvastatin for Decision Making - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atorvastatin glucuronidation is minimally and nonselectively inhibited by the fibrates gemfibrozil, fenofibrate, and fenofibric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Cytochrome P450 3A4 in the Metabolic Fate of 4-Hydroxy Atorvastatin Lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the pivotal role played by the cytochrome P450 3A4 (CYP3A4) enzyme in the metabolism of 4-Hydroxy Atorvastatin (B1662188) Lactone, a key metabolite of the widely prescribed cholesterol-lowering agent, Atorvastatin. Understanding this metabolic pathway is critical for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.
Introduction to Atorvastatin Metabolism
Atorvastatin, an inhibitor of HMG-CoA reductase, is administered in its active acid form.[1] It undergoes extensive first-pass metabolism, primarily in the liver, mediated largely by the CYP3A4 isozyme.[1][2][3][4][5] This process yields two primary active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin), also known as 2-hydroxy atorvastatin and 4-hydroxy atorvastatin, respectively.[6][7][8][9] These hydroxylated metabolites contribute significantly to the overall therapeutic effect, accounting for approximately 70% of the systemic HMG-CoA reductase inhibitory activity.[10]
A crucial aspect of atorvastatin's pharmacology is the pH-dependent equilibrium between the parent drug and its metabolites in their hydroxy acid forms and their corresponding inactive lactone forms.[11][12] 4-Hydroxy Atorvastatin can thus be converted to 4-Hydroxy Atorvastatin Lactone.[11][13] The lactone forms themselves are also substrates for CYP3A4, creating a complex metabolic network.[11][14]
Metabolic Pathways Involving CYP3A4
CYP3A4 is the principal enzyme responsible for the hydroxylation of atorvastatin.[6][7][15] The formation of this compound can occur through two primary routes involving CYP3A4:
-
Hydroxylation followed by Lactonization: Atorvastatin acid is first metabolized by CYP3A4 to form 4-Hydroxy Atorvastatin acid. This active metabolite can then undergo lactonization to form the inactive this compound.[11][16] While this conversion can occur non-enzymatically, it is also catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT1A3.[17][18][19]
-
Lactonization followed by Hydroxylation: Atorvastatin acid can first be converted to its inactive lactone form, Atorvastatin Lactone. This lactone is a high-affinity substrate for CYP3A4 and is efficiently metabolized directly to this compound.[11][14] In fact, in vitro studies suggest that the metabolic clearance of the lactone form by CYP3A4 is significantly higher than that of the acid form, indicating this may be a dominant pathway for atorvastatin elimination.[14]
These interconnected pathways highlight the central and multifaceted role of CYP3A4 in determining the concentrations of both active hydroxylated acids and inactive lactones.
Quantitative Analysis of CYP3A4-Mediated Metabolism
Quantitative data from in vitro studies underscore the significance of CYP3A4 in atorvastatin metabolism and reveal the high efficiency with which it processes the lactone form.
Table 1: Comparative Intrinsic Clearance (CLint) of Atorvastatin Metabolism by CYP3A4 vs. CYP3A5
| Metabolite Formed | CYP3A4 CLint (µL/min/pmol P450) | CYP3A5 CLint (µL/min/pmol P450) | Fold Difference (CYP3A4/CYP3A5) | Reference |
|---|---|---|---|---|
| para-Hydroxyatorvastatin | 0.86 | 0.36 | 2.4 | [6] |
| ortho-Hydroxyatorvastatin | 1.85 | 0.37 | 5.0 | [6] |
This data indicates that CYP3A4 is the major P450 isoform responsible for atorvastatin hydroxylation.[6][7]
Table 2: Kinetic Parameters for CYP3A4-Mediated Metabolism of Atorvastatin Acid vs. Lactone
| Substrate | Metabolite | Km (µM) | Formation CLint (Vmax/Km) (µL/min/mg) | Fold Difference (Lactone/Acid) | Reference |
|---|---|---|---|---|---|
| Atorvastatin Acid | para-Hydroxy Atorvastatin | 25.6 ± 5.0 | 35.5 ± 48.1 | - | [14] |
| Atorvastatin Lactone | para-Hydroxy Atorvastatin Lactone | 1.4 ± 0.2 | 2949 ± 3511 | 83 | [14] |
| Atorvastatin Acid | ortho-Hydroxy Atorvastatin | 29.7 ± 9.4 | 45.8 ± 59.1 | - | [14] |
| Atorvastatin Lactone | ortho-Hydroxy Atorvastatin Lactone | 3.9 ± 0.2 | 923 ± 965 | 20 | [14] |
These findings demonstrate that Atorvastatin Lactone has a significantly higher binding affinity (lower Km) and is metabolized much more efficiently by CYP3A4 compared to the parent acid form.[14]
Table 3: Induction of CYP3A4 mRNA Expression in Primary Human Hepatocytes
| Compound (10 µM) | Median Fold Induction (vs. control) | Range of Induction | Reference |
|---|---|---|---|
| Rifampin (Control) | 8.6 | 4.7–16.3 | [20] |
| Atorvastatin | 6.5 | 3.1–12.7 | [20] |
| Atorvastatin Lactone | 7.1 | 3.9–12.3 | [20] |
| ortho-Hydroxy Atorvastatin | 7.9 | 1.8–12.7 | [20] |
| para-Hydroxy Atorvastatin | 2.5 | 0.4–4.4 | [20] |
Atorvastatin and several of its metabolites, including the lactone, can induce the expression of the very enzyme that metabolizes them.[20][21][22] This auto-induction can have significant clinical implications for long-term therapy.
Experimental Protocols
This protocol is designed to determine the kinetic parameters of this compound formation from Atorvastatin Lactone by CYP3A4.
-
Objective: To measure the Km and Vmax for the CYP3A4-mediated hydroxylation of Atorvastatin Lactone.
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
Atorvastatin Lactone (substrate)
-
Recombinant human CYP3A4 (for specific activity measurement)
-
NADPH regenerating system (cofactor)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching reaction)
-
Internal standard for LC-MS/MS analysis
-
-
Methodology:
-
Preparation: Prepare a series of Atorvastatin Lactone concentrations (e.g., 0.1 µM to 50 µM) in phosphate buffer.
-
Pre-incubation: Pre-incubate HLMs (e.g., 0.2 mg/mL protein) with the substrate concentrations at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
Quantification: Analyze the formation of this compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[23][24]
-
Data Analysis: Plot the reaction velocity (metabolite formation rate) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
This protocol assesses the potential of atorvastatin metabolites to induce CYP3A4 gene expression.
-
Objective: To quantify the change in CYP3A4 mRNA levels in response to treatment with atorvastatin metabolites.
-
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium
-
Atorvastatin, Atorvastatin Lactone, 4-Hydroxy Atorvastatin (test articles)
-
Rifampin (positive control)
-
DMSO (vehicle control)
-
RNA extraction kit
-
qRT-PCR reagents (reverse transcriptase, primers/probes for CYP3A4 and a housekeeping gene)
-
-
Methodology:
-
Cell Culture: Plate and culture primary human hepatocytes according to the supplier's protocol until they form a confluent monolayer.
-
Treatment: Treat the cells with the test articles (e.g., 10 µM), positive control, and vehicle control for a specified period (e.g., 48-72 hours).
-
Cell Lysis & RNA Extraction: At the end of the treatment period, wash the cells and lyse them. Extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Quantitative PCR (qPCR): Perform qPCR using specific primers and probes for CYP3A4 and a stable housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative change in CYP3A4 mRNA expression using the ΔΔCt method, comparing the treated samples to the vehicle control.
-
Clinical Significance and Conclusion
The dominant role of CYP3A4 in the metabolism of atorvastatin and its lactone form has profound clinical implications.
-
Drug-Drug Interactions: Co-administration of atorvastatin with strong CYP3A4 inhibitors (e.g., itraconazole, clarithromycin, grapefruit juice) can significantly increase plasma concentrations of atorvastatin and its active metabolites, elevating the risk of adverse effects like myopathy.[10][25] Conversely, CYP3A4 inducers (e.g., rifampin, St. John's Wort) can decrease atorvastatin's efficacy.[15]
-
Inter-individual Variability: Genetic polymorphisms in the CYP3A4 gene, although less common than in CYP3A5, can contribute to the wide inter-patient variability observed in atorvastatin response and disposition.[8]
-
Metabolite-Mediated Effects: The high affinity and rapid metabolism of Atorvastatin Lactone by CYP3A4 suggest that lactonization is a critical step in the overall disposition of the drug.[14] Furthermore, the ability of atorvastatin and its metabolites to induce CYP3A4 expression can alter its own metabolism and that of other co-administered drugs over time.[20]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 3. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP3A4 - Wikipedia [en.wikipedia.org]
- 5. Atorvastatin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ClinPGx [clinpgx.org]
- 14. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CYP3A4: Significance and symbolism [wisdomlib.org]
- 16. researchgate.net [researchgate.net]
- 17. UDP-glucuronosyltransferase (UGT) polymorphisms affect atorvastatin lactonization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinPGx [clinpgx.org]
- 19. ovid.com [ovid.com]
- 20. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ClinPGx [clinpgx.org]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Dietary Modulation of CYP3A4 and Its Impact on Statins and Antidiabetic Drugs: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Metabolite: A Deep Dive into the Biological Activity of 4-Hydroxy Atorvastatin Lactone
For Immediate Release
[City, State] – December 18, 2025 – A comprehensive technical guide released today sheds new light on the biological activities of 4-hydroxy atorvastatin (B1662188) lactone, a significant metabolite of the widely prescribed cholesterol-lowering drug, atorvastatin. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge on the metabolite's interaction with key biological targets, including HMG-CoA reductase and the pregnane (B1235032) X receptor (PXR), providing a critical resource for understanding its role in both therapeutic efficacy and potential drug-drug interactions.
4-Hydroxy atorvastatin lactone is one of the main metabolites of atorvastatin, formed in the body through metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] While atorvastatin is administered in its active hydroxy acid form to inhibit HMG-CoA reductase, the enzyme responsible for cholesterol production, it can be converted in the body to its lactone form and subsequently hydroxylated to form this compound.[2] This lactone metabolite exists in equilibrium with its corresponding active acid form, 4-hydroxy atorvastatin.
HMG-CoA Reductase Inhibition: A Muted Role
A primary mechanism of action for statins is the inhibition of HMG-CoA reductase. While the direct inhibitory activity of this compound on this enzyme is not extensively reported in publicly available literature, studies on its corresponding acid form, 4-hydroxy atorvastatin, indicate that it is a considerably less active inhibitor of HMG-CoA reductase compared to the parent drug, atorvastatin, and another major metabolite, 2-hydroxy atorvastatin.[3] This suggests that the contribution of the 4-hydroxy metabolite to the direct cholesterol-lowering effect of atorvastatin is likely minimal.
Interaction with Pregnane X Receptor (PXR): A Key to Understanding Drug Interactions
A significant aspect of the biological activity of atorvastatin and its metabolites lies in their ability to activate the pregnane X receptor (PXR), a key regulator of drug-metabolizing enzymes and transporters.[1] Research has shown that atorvastatin metabolites, including the lactone forms, are ligands for PXR.[1]
Activation of PXR by atorvastatin lactone has been observed, although a precise EC50 value for this compound is not specified in the reviewed literature. For the parent atorvastatin lactone, the EC50 value for PXR activation was determined to be greater than 8 µM.[1] PXR activation leads to the increased expression of genes such as CYP3A4, the very enzyme responsible for atorvastatin's metabolism. This creates a potential for auto-induction and interactions with other drugs metabolized by CYP3A4.
Studies in primary human hepatocytes have demonstrated that atorvastatin and its ortho-hydroxy metabolite induce CYP3A4 mRNA expression to a similar extent as the parent drug. In contrast, the para-hydroxy (4-hydroxy) metabolite showed a significantly reduced capacity to induce CYP3A4 expression.[1]
Quantitative Data Summary
| Compound | Target | Parameter | Value | Reference |
| Atorvastatin Lactone | Human Pregnane X Receptor (PXR) | EC50 (Activation) | >8 µM | [1] |
| Rifampin (Control) | Human Pregnane X Receptor (PXR) | EC50 (Activation) | 1.8 µM | [1] |
| Atorvastatin | CYP3A4 mRNA Induction (Primary Human Hepatocytes) | Median Fold Induction | 6.5 | [1] |
| Atorvastatin Lactone | CYP3A4 mRNA Induction (Primary Human Hepatocytes) | Median Fold Induction | 7.1 | [1] |
| ortho-hydroxy Atorvastatin | CYP3A4 mRNA Induction (Primary Human Hepatocytes) | Median Fold Induction | 7.9 | [1] |
| para-hydroxy Atorvastatin (4-hydroxy Atorvastatin) | CYP3A4 mRNA Induction (Primary Human Hepatocytes) | Median Fold Induction | 2.5 | [1] |
Signaling and Metabolic Pathways
The metabolism of atorvastatin to this compound and its subsequent biological effects involve a series of enzymatic reactions and signaling cascades.
The activation of PXR by atorvastatin metabolites initiates a signaling cascade leading to the transcription of target genes.
References
4-Hydroxy Atorvastatin Lactone: A Technical Guide for Researchers
An In-depth Examination of a Key Atorvastatin (B1662188) Metabolite
This technical guide provides a comprehensive overview of 4-hydroxy atorvastatin lactone, a significant metabolite of the widely prescribed HMG-CoA reductase inhibitor, atorvastatin. Intended for researchers, scientists, and professionals in drug development, this document details its chemical properties, metabolic formation, pharmacokinetic profile, and the experimental methodologies used for its study.
Introduction
Atorvastatin is a leading therapeutic agent for the management of hypercholesterolemia and the prevention of cardiovascular events.[1] Administered in its active hydroxy acid form, atorvastatin undergoes extensive metabolism, primarily in the liver, leading to the formation of several derivatives.[2][3][4] Among these, the hydroxylated metabolites, including ortho-hydroxy atorvastatin and para-hydroxy atorvastatin (4-hydroxy atorvastatin), are pharmacologically active and contribute significantly to the drug's overall therapeutic effect.[1][3][5] These active acid forms exist in a pH-dependent equilibrium with their corresponding inactive lactone forms.[6][7][8] this compound is one such key metabolite, serving as a circulating reservoir that can be converted back to its active acid counterpart. Understanding the dynamics of this metabolite is crucial for a complete picture of atorvastatin's pharmacology and for investigating potential drug-drug interactions.
Chemical and Physical Properties
This compound is a complex organic molecule derived from atorvastatin. Its key properties are summarized in the table below.
| Property | Value |
| Chemical Name | 5-(4-fluorophenyl)-N-(4-hydroxyphenyl)-2-(1-methylethyl)-4-phenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide[6][9][10] |
| Synonyms | p-Hydroxy Atorvastatin Lactone, para-Hydroxy Atorvastatin Lactone[6][9] |
| CAS Number | 163217-70-7[6] |
| Molecular Formula | C₃₃H₃₃FN₂O₅[6][9] |
| Molecular Weight | 556.62 g/mol [6][9] |
| Appearance | Solid[6] |
| Solubility | Soluble in DMSO, slightly soluble in Methanol[6] |
| Storage | Recommended storage at -20°C[6] |
Metabolic Pathway and Formation
Atorvastatin's journey through the body is marked by extensive metabolic conversion, primarily orchestrated by the cytochrome P450 system in the liver.
Primary Metabolism
The principal enzyme responsible for atorvastatin metabolism is Cytochrome P450 3A4 (CYP3A4), with a minor contribution from CYP3A5.[3][5][11][12] This enzymatic action results in the hydroxylation of the parent compound to form two primary active metabolites: ortho-hydroxy atorvastatin and para-hydroxy atorvastatin.[1][3][5][12] These hydroxylated metabolites are equipotent to atorvastatin in their ability to inhibit HMG-CoA reductase.[4] In fact, approximately 70% of the circulating inhibitory activity is attributed to these active metabolites.[3][5]
Lactonization
Both atorvastatin and its hydroxylated metabolites can undergo an intramolecular esterification to form their corresponding lactone derivatives. This conversion from the active hydroxy acid form to the inactive lactone form is a reversible, pH-dependent process.[7] While the lactone forms themselves are not active inhibitors of HMG-CoA reductase, they can hydrolyze back to the active acid forms, thus acting as a circulating reservoir.[13] Atorvastatin can be lactonized first to atorvastatin lactone, which is then metabolized by CYP3A4 to directly form 2-hydroxy and this compound.[6]
Pharmacokinetics and Biological Activity
The disposition of atorvastatin and its metabolites is governed by a complex interplay of metabolic enzymes and drug transporters.
Pharmacokinetic Parameters
Following oral administration, atorvastatin is rapidly absorbed, but its systemic bioavailability is low (approximately 14%) due to extensive first-pass metabolism in the gut wall and liver.[14] The pharmacokinetic parameters for atorvastatin and its key metabolites can vary, but representative data from studies are crucial for understanding their disposition.
| Analyte | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) |
| Atorvastatin Acid | 20-70 | 1-2 | ~14 |
| Atorvastatin Lactone | 20-70 | ~2-4 | Not well-defined |
| o-OH-Atorvastatin | Varies | ~2-4 | ~20-30 (activity) |
| 4-OH-Atorvastatin | <10% of total active species | ~2-4 | Not well-defined |
Note: Values are approximate and can vary significantly based on dose, patient population, and study design. Cmax values shown are illustrative ranges from a study in hemodialysis patients receiving 40-80mg doses.[4] The half-life of inhibitory activity (20-30 hours) is longer than the parent drug's half-life due to the active metabolites.[5]
Role of Transporters and Drug Interactions
Besides CYP3A4, drug transporters play a critical role. Hepatic uptake is mediated by organic anion-transporting polypeptides (OATP1B1 and OATP1B3), while efflux is handled by transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[2][5] Co-administration of drugs that inhibit CYP3A4 (e.g., itraconazole, protease inhibitors) or these transporters (e.g., cyclosporine, gemfibrozil) can significantly increase plasma concentrations of atorvastatin and its active metabolites, raising the risk of adverse effects like myopathy.[5]
Atorvastatin and its metabolites, particularly the lactone form, can also act as ligands for the Pregnane (B1235032) X Receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters, including CYP3A4 itself.[15] This suggests a potential for auto-induction and complex drug interaction profiles.
Experimental Protocols
The analysis of this compound requires sensitive and specific analytical methods, typically involving sophisticated sample preparation and detection techniques.
Synthesis of Atorvastatin Lactone
Extraction from Human Plasma
Accurate quantification begins with efficient extraction from complex biological matrices like plasma. Solid-Phase Extraction (SPE) is a robust and commonly used method.
Protocol: Solid-Phase Extraction (SPE) of Atorvastatin and Metabolites
-
Sample Pre-treatment: To 0.1 mL of heparinized human plasma, add 50 µL of an internal standard working solution (e.g., d5-labeled atorvastatin) and 0.4 mL of 100mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5). Vortex the mixture.[17]
-
SPE Cartridge Conditioning: Pre-treat an Oasis HLB SPE column (30 mg) by washing with 0.4 mL of methanol (B129727), followed by equilibration with 0.8 mL of 100 mmol/L ammonium acetate buffer (pH 4.6).[17]
-
Sample Loading: Load the pre-treated plasma mixture onto the conditioned SPE column.[17]
-
Washing: Wash the column sequentially with 0.5 mL of 100 mmol/L ammonium acetate buffer (pH 4.6) and then with 0.9 mL of a methanol-water solution (20:80, v/v) to remove interfering substances.[17]
-
Elution: Elute the analytes (atorvastatin and its metabolites) from the column using an appropriate organic solvent, such as methanol or acetonitrile (B52724).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for LC-MS/MS analysis.
Note: To prevent the interconversion of acid and lactone forms, plasma samples should be kept cold (e.g., 4°C or on an ice bath) during processing.[17][18]
Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of atorvastatin and its various metabolites due to its high sensitivity and selectivity.
Protocol: Typical LC-MS/MS Method
-
Chromatographic Separation:
-
Column: A reverse-phase column, such as a Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 μm) or an Acquity UPLC HSS T3 (3.0 mm x 100 mm, 1.8 µm), is typically used.[19][20]
-
Mobile Phase: A gradient elution is employed, commonly using a mixture of an aqueous solvent (e.g., water with 0.1% acetic acid or 0.05% formic acid) and an organic solvent (e.g., acetonitrile and/or methanol).[19][20][21]
-
Flow Rate: A flow rate in the range of 0.3-0.4 mL/min is common.[19][21]
-
Run Time: Modern UPLC methods can achieve separation of all major metabolites within 4-7 minutes.[19][20]
-
-
Mass Spectrometry Detection:
-
Quantification:
-
A calibration curve is constructed by analyzing standards of known concentrations. The concentration of analytes in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The linear range for these assays is typically from 0.05 or 0.2 ng/mL up to 40-100 ng/mL.[19][20][21]
-
Conclusion
This compound is a critical component in the metabolic profile of atorvastatin. Although pharmacologically inactive, its reversible conversion to the active 4-hydroxy atorvastatin acid form positions it as an important circulating reservoir that contributes to the prolonged therapeutic effect of the parent drug. A thorough understanding of its formation via CYP3A4, its pharmacokinetic behavior, and the interplay with drug transporters is essential for predicting drug efficacy, variability in patient response, and the potential for drug-drug interactions. The sophisticated analytical techniques outlined in this guide, particularly LC-MS/MS, are indispensable tools for researchers seeking to further elucidate the complex pharmacology of atorvastatin and its metabolites.
References
- 1. mdpi.com [mdpi.com]
- 2. ClinPGx [clinpgx.org]
- 3. droracle.ai [droracle.ai]
- 4. academic.oup.com [academic.oup.com]
- 5. droracle.ai [droracle.ai]
- 6. caymanchem.com [caymanchem.com]
- 7. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. clearsynth.com [clearsynth.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. scispace.com [scispace.com]
- 18. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. akjournals.com [akjournals.com]
The Genesis of Active Metabolites: A Technical Guide to the Discovery and Initial Characterization of Atorvastatin Metabolites
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and initial characterization of atorvastatin's metabolites. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key metabolic pathways and workflows.
Introduction: The Metabolic Journey of Atorvastatin (B1662188)
Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor, undergoes extensive metabolism primarily in the liver, a process critical to its overall therapeutic effect and pharmacokinetic profile.[1][2] The initial characterization of its metabolic fate revealed the formation of several key metabolites, most notably the pharmacologically active ortho- and para-hydroxylated derivatives.[2][3] These metabolites contribute significantly to the drug's efficacy, with approximately 70% of the circulating inhibitory activity against HMG-CoA reductase attributed to them. This guide delves into the pivotal experiments and analytical techniques that first elucidated these metabolic pathways.
Primary Metabolic Pathways of Atorvastatin
The metabolism of atorvastatin is a multi-step process involving oxidation, lactonization, and glucuronidation.[1][2] The initial and most clinically significant pathway is the oxidation mediated by the cytochrome P450 system.
Cytochrome P450-Mediated Hydroxylation
The primary route of atorvastatin metabolism involves hydroxylation at the ortho and para positions of the phenyl ring, leading to the formation of two major active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin).[3][4]
-
Key Enzymes: Cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for this transformation.[4][5] Cytochrome P450 3A5 (CYP3A5) also contributes to a lesser extent.[4] Studies have shown that the intrinsic clearance of atorvastatin by CYP3A4 is significantly higher than by CYP3A5, establishing CYP3A4 as the major contributor to its metabolism.[4]
dot
Caption: Atorvastatin hydroxylation pathway.
Lactonization and Glucuronidation
In addition to hydroxylation, atorvastatin and its hydroxylated metabolites can undergo intramolecular esterification to form inactive lactone derivatives.[3] Furthermore, both the parent drug and its metabolites can be conjugated with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs), such as UGT1A1 and UGT1A3, to form water-soluble glucuronides that are readily excreted.[1][6]
dot
Caption: Lactonization and glucuronidation pathways.
Experimental Protocols for Metabolite Characterization
The initial identification and characterization of atorvastatin metabolites relied on a combination of in vitro metabolism studies and advanced analytical techniques.
In Vitro Metabolism using Human Liver Microsomes
This experimental approach simulates the metabolic environment of the liver to identify potential metabolites.
Objective: To generate and identify metabolites of atorvastatin formed by hepatic enzymes.
Materials:
-
Human Liver Microsomes (HLMs)
-
Atorvastatin
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for quantitative analysis)
Procedure:
-
Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of atorvastatin in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the atorvastatin stock solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Add the NADPH-generating system to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This precipitates the proteins.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify the parent drug and its metabolites.
dot
Caption: In vitro metabolism workflow.
Analytical Characterization by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the separation, identification, and quantification of drug metabolites.
Objective: To separate, identify, and quantify atorvastatin and its metabolites in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Typical Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 4 µm).[7]
-
Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% acetic acid) and an organic solvent (e.g., acetonitrile).[7]
-
Flow Rate: 0.2 mL/min.[7]
-
Injection Volume: 15 µL.[7]
Typical Mass Spectrometry Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).[8]
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions:
Quantitative Data on Atorvastatin and its Metabolites
The following tables summarize key quantitative data from initial characterization studies.
Table 1: Pharmacokinetic Parameters of Atorvastatin and its Major Metabolites in Humans
| Parameter | Atorvastatin | o-OH-Atorvastatin | p-OH-Atorvastatin | Reference |
| Tmax (h) | ~1-2 | ~2-4 | ~2-4 | [3] |
| t1/2 (h) | ~14 | ~20-30 | ~20-30 | [2] |
| Oral Bioavailability (%) | ~14 | - | - | [1] |
| Protein Binding (%) | >98 | >98 | >98 | [1] |
Table 2: In Vitro Enzyme Kinetics of Atorvastatin Hydroxylation
| Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/pmol P450) | Intrinsic Clearance (CLint, µL/min/pmol P450) | Reference |
| CYP3A4 | p-OH-Atorvastatin | 34.3 | 19.6 | 0.57 | [9] |
| o-OH-Atorvastatin | - | - | - | ||
| CYP3A5 | p-OH-Atorvastatin | 42.6 | 10.4 | 0.24 | [9] |
| o-OH-Atorvastatin | - | - | - | ||
| Note: Complete kinetic data for o-OH-atorvastatin was not readily available in the initial search results. |
Table 3: HMG-CoA Reductase Inhibitory Potency of Atorvastatin and its Active Metabolites
| Compound | IC50 (nM) | Reference |
| Atorvastatin | 3.71 | [10] |
| o-OH-Atorvastatin | 5.54 | [10] |
| p-OH-Atorvastatin | 3.29 | [10] |
Conclusion
The discovery and initial characterization of atorvastatin's metabolites were pivotal in understanding its pharmacological profile. Through a combination of in vitro metabolism studies and sophisticated analytical techniques like LC-MS/MS, researchers identified the key metabolic pathways, primarily CYP3A4-mediated hydroxylation, leading to the formation of active metabolites. The quantitative data on the pharmacokinetics and enzyme kinetics of these metabolites have been instrumental in optimizing the clinical use of atorvastatin and predicting potential drug-drug interactions. This foundational knowledge continues to be essential for the ongoing development and safe and effective use of this important therapeutic agent.
References
- 1. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. academic.oup.com [academic.oup.com]
- 4. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ClinPGx [clinpgx.org]
- 7. scispace.com [scispace.com]
- 8. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
4-Hydroxy Atorvastatin Lactone solubility in different solvents
An In-Depth Technical Guide to the Solubility of 4-Hydroxy Atorvastatin Lactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of this compound, a key metabolite of the widely prescribed cholesterol-lowering drug, Atorvastatin. Understanding the solubility of this metabolite is crucial for its analysis in biological matrices and for comprehending its pharmacokinetic and pharmacodynamic profiles.
Quantitative Solubility Data
Qualitative Solubility of this compound:
| Solvent | Solubility Description |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Ethyl Acetate | Soluble |
| Methanol | Slightly soluble[1] |
Quantitative Solubility of Related Atorvastatin Compounds:
To provide a quantitative perspective, the following table summarizes the solubility of Atorvastatin Lactone and 4-Hydroxy Atorvastatin (calcium salt). It is important to note that these values are for related compounds and may not directly reflect the solubility of this compound.
| Compound | Solvent | Solubility (mg/mL) |
| Atorvastatin Lactone | DMF | 25[2] |
| DMSO | 15[2] | |
| Ethanol | 10[2] | |
| 4-Hydroxy Atorvastatin (calcium salt) | DMF | 25[3] |
| DMSO | 15[3] | |
| Ethanol | 0.5[3] |
Metabolic Pathway of Atorvastatin
Atorvastatin undergoes extensive metabolism, primarily by the cytochrome P450 enzyme CYP3A4, to form active hydroxylated metabolites, which can then be converted to their corresponding lactone forms.
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in drug development. The shake-flask method is a widely accepted technique for determining equilibrium solubility.
Shake-Flask Method for Solubility Determination
This protocol outlines the general steps for determining the solubility of a compound like this compound.
Detailed Steps:
-
Preparation: An excess amount of the solid this compound is added to a vial containing a known volume of the desired solvent.
-
Equilibration: The vials are sealed and agitated in a constant temperature environment (e.g., a shaker bath) for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.
-
Phase Separation: After equilibration, the suspension is filtered (e.g., using a 0.22 µm syringe filter) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable and validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Analytical Quantification by HPLC
A general HPLC method for the quantification of Atorvastatin and its metabolites can be adapted for this compound.
Typical HPLC Parameters:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 250 nm for similar structures).
-
Quantification: A calibration curve is generated using standard solutions of known concentrations of this compound. The concentration in the experimental samples is then determined by interpolating from this curve.
Conclusion
While specific quantitative solubility data for this compound remains elusive in publicly available literature, this guide provides a foundational understanding of its solubility characteristics based on qualitative reports and data from closely related compounds. The metabolic pathway illustrates its formation from the parent drug, Atorvastatin. The provided experimental protocols for the shake-flask method and HPLC analysis offer a robust framework for researchers to determine the solubility of this and other similar pharmaceutical compounds in their own laboratories. Further studies are warranted to establish precise quantitative solubility values for this compound in a range of pharmaceutically relevant solvents.
References
In Vitro Metabolism of Atorvastatin: A Technical Guide to Hydroxylated Metabolite Formation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the in vitro metabolism of atorvastatin (B1662188), with a specific focus on its conversion to active hydroxylated metabolites. This document details the core enzymatic processes, offers structured quantitative data, and presents detailed experimental protocols and visualizations to support research and development in drug metabolism.
Introduction
Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, undergoes extensive hepatic metabolism, which is crucial for its therapeutic efficacy and clearance. The primary metabolic pathway involves the hydroxylation of the parent compound to form two major active metabolites: ortho-hydroxy atorvastatin (o-ATV) and para-hydroxy atorvastatin (p-ATV).[1] These metabolites contribute significantly to the overall cholesterol-lowering effect of the drug. Understanding the in vitro kinetics and the enzymes responsible for this biotransformation is paramount for predicting drug-drug interactions, assessing inter-individual variability in patient response, and guiding the development of new chemical entities.
The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, plays a pivotal role in the oxidative metabolism of atorvastatin.[1] In vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes are essential tools for characterizing these metabolic pathways. This guide will delve into the specifics of these experimental systems.
Key Enzymes in Atorvastatin Hydroxylation
The hydroxylation of atorvastatin is predominantly mediated by CYP3A4, with a minor contribution from CYP3A5.[1] Both the active acid form of atorvastatin and its inactive lactone form can serve as substrates for these enzymes. However, in vitro studies have shown that the CYP3A4-mediated oxidation is more pronounced for the lactone form.[2][3]
The metabolic conversion results in the formation of o-ATV and p-ATV. These hydroxylated metabolites are pharmacologically active and contribute to the overall therapeutic effect of atorvastatin.
Quantitative Analysis of Metabolite Formation
The kinetics of the formation of hydroxylated atorvastatin metabolites can be described by the Michaelis-Menten model, which relates the rate of an enzyme-catalyzed reaction to the substrate concentration. The key parameters are the Michaelis constant (Km), which represents the substrate concentration at half of the maximum reaction velocity, and the maximum reaction velocity (Vmax).
Enzyme Kinetic Parameters for Atorvastatin Hydroxylation
The following tables summarize the key quantitative data for the in vitro metabolism of atorvastatin to its hydroxylated metabolites.
Table 1: Michaelis-Menten Kinetic Parameters for the Formation of Hydroxylated Metabolites from Atorvastatin Lactone by CYP3A4
| Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Source |
| ortho-hydroxy atorvastatin | 3.9 | 4235 | [2][3] |
| para-hydroxy atorvastatin | 1.4 | 14312 | [2][3] |
Table 2: Michaelis-Menten Kinetic Parameters for the Formation of Hydroxylated Metabolites from Atorvastatin Acid by CYP3A4
| Metabolite | Km (µM) | Vmax (µL/min/mg) | Source |
| ortho-hydroxy atorvastatin | 33 | 1353 | [4] |
| para-hydroxy atorvastatin | 34.8 | 1048 | [4] |
Experimental Methodologies
This section provides detailed protocols for conducting in vitro metabolism studies of atorvastatin using human liver microsomes.
In Vitro Incubation for Atorvastatin Metabolism
Objective: To determine the rate of formation of ortho- and para-hydroxy atorvastatin from atorvastatin in the presence of human liver microsomes.
Materials:
-
Atorvastatin (acid or lactone form)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Incubator/water bath (37°C)
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of atorvastatin in a suitable solvent (e.g., methanol (B129727) or DMSO). The final organic solvent concentration in the incubation mixture should be less than 1%.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.2-1.0 mg/mL) with cold potassium phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm the microsomal suspension and atorvastatin solution at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture. The final incubation volume is typically 200 µL.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 5-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
-
Sample Preparation for Analysis:
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis. The sample may be further diluted if necessary.
-
Analytical Method: LC-MS/MS Quantification
Objective: To quantify the concentrations of ortho- and para-hydroxy atorvastatin in the incubation supernatant.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to separate the parent drug and its metabolites.
-
Injection Volume: 5-10 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for atorvastatin, ortho-hydroxy atorvastatin, and para-hydroxy atorvastatin, as well as an internal standard.
Sample Analysis:
-
Prepare a calibration curve by spiking known concentrations of authentic standards of ortho- and para-hydroxy atorvastatin into a blank incubation matrix (terminated reaction mixture without atorvastatin).
-
Analyze the calibration standards and the experimental samples by LC-MS/MS.
-
Quantify the concentration of each metabolite in the experimental samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Evidence, Challenges, and Opportunities of Physiologically Based Pharmacokinetic Models of Atorvastatin for Decision Making - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxy Atorvastatin Lactone: A Technical Guide to its Role in Drug-Drug Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin (B1662188), a widely prescribed HMG-CoA reductase inhibitor, undergoes complex metabolism to form several active and inactive metabolites. Among these, 4-hydroxy atorvastatin and its corresponding lactone form are significant circulating metabolites. Understanding the potential of these metabolites to perpetrate drug-drug interactions (DDIs) is critical for predicting the safety and efficacy of co-administered therapies. This technical guide provides an in-depth analysis of the role of 4-hydroxy atorvastatin lactone in DDIs, with a focus on its interactions with key drug-metabolizing enzymes and transporters.
Metabolic Pathway of Atorvastatin
Atorvastatin is primarily metabolized by cytochrome P450 3A4 (CYP3A4) to its ortho- and para-hydroxylated metabolites. These metabolites can exist in equilibrium with their corresponding lactone forms. The lactone metabolites are generally more lipophilic than their open-acid counterparts.
Interaction with Cytochrome P450 Enzymes
Induction of CYP3A4
This compound, along with other atorvastatin metabolites, has been shown to be a ligand for the Pregnane (B1235032) X Receptor (PXR), a key nuclear receptor that regulates the expression of CYP3A4.[1] Activation of PXR leads to increased transcription of the CYP3A4 gene, potentially causing an induction of CYP3A4 enzyme activity. This can result in accelerated metabolism of co-administered drugs that are substrates of CYP3A4, leading to reduced efficacy.
The following table summarizes the induction of CYP3A4 mRNA in primary human hepatocytes by atorvastatin and its metabolites.
| Compound | Concentration | Fold Induction of CYP3A4 mRNA (Median) | Reference |
| Atorvastatin | 30 µM | 6.5 | [2] |
| Atorvastatin Lactone | 30 µM | 7.1 | [2] |
| ortho-hydroxy atorvastatin | 30 µM | 7.9 | [2] |
| para-hydroxy atorvastatin | 30 µM | 2.5 | [2] |
| Rifampin (Positive Control) | 10 µM | 8.6 | [2] |
Note: Data for this compound was not specifically reported in this study, but data for the para-hydroxy atorvastatin acid form is provided. It is important to consider that the lactone form may have different induction potential.
The induction of CYP3A4 by this compound is mediated through the PXR signaling pathway.
Interaction with Drug Transporters
Inhibition of P-glycoprotein (P-gp)
P-glycoprotein (P-gp, MDR1) is an efflux transporter that plays a significant role in drug absorption and distribution. Inhibition of P-gp can lead to increased intracellular concentrations of co-administered drugs, potentially causing toxicity. Atorvastatin and its lactone metabolites have been identified as inhibitors of P-gp.[3]
| Compound | IC50 (µM) | Reference |
| Atorvastatin Acid | 30.1 | [3] |
| Atorvastatin Lactone | 5.2 | [3] |
Note: Specific IC50 value for this compound is not available, but the data for the parent atorvastatin lactone suggests a higher inhibitory potential than the acid form.
Inhibition of Organic Anion Transporting Polypeptides (OATPs)
OATP1B1 is a hepatic uptake transporter responsible for the influx of many drugs, including statins, from the blood into the liver. Inhibition of OATP1B1 can decrease the hepatic clearance of co-administered drugs, leading to increased systemic exposure and potential for adverse effects. While specific inhibitory data for this compound on OATP1B1 is limited, studies on the parent compound, atorvastatin acid, indicate its role as an OATP1B1 substrate.[4] Inhibition of OATP1B1 by other drugs can significantly increase the plasma concentrations of atorvastatin and its metabolites.[4]
Experimental Protocols
CYP3A4 Induction Assay in Primary Human Hepatocytes
This protocol outlines a general method for assessing the induction of CYP3A4 mRNA in primary human hepatocytes.
Methodology:
-
Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates in appropriate culture medium.
-
Treatment: After a stabilization period, the cells are treated with various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control inducer (e.g., rifampicin).
-
Incubation: The cells are incubated for a period of 48 to 72 hours, with media and treatment compounds being refreshed daily.
-
RNA Isolation: Total RNA is isolated from the hepatocytes using a suitable commercial kit.
-
Reverse Transcription and qPCR: The isolated RNA is reverse transcribed to cDNA, which is then used as a template for quantitative real-time PCR (qPCR) using primers specific for CYP3A4 and a housekeeping gene (e.g., GAPDH, 18S rRNA) for normalization.
-
Data Analysis: The relative expression of CYP3A4 mRNA is calculated using the ΔΔCt method, and the fold induction is determined by comparing the expression in treated cells to that in vehicle-treated cells.
P-glycoprotein Inhibition Assay (Calcein-AM Efflux Assay)
This protocol describes a common method to assess P-gp inhibition.
Methodology:
-
Cell Culture: A cell line overexpressing P-gp (e.g., MDCK-MDR1) is cultured to confluence in a 96-well plate.
-
Pre-incubation: The cells are pre-incubated with various concentrations of this compound or a positive control inhibitor (e.g., verapamil).
-
Substrate Addition: The fluorescent P-gp substrate, Calcein-AM, is added to the wells. Calcein-AM is non-fluorescent but is converted to the fluorescent calcein (B42510) by intracellular esterases.
-
Efflux: P-gp actively transports the non-fluorescent Calcein-AM out of the cells. In the presence of a P-gp inhibitor, this efflux is reduced, leading to intracellular accumulation of calcein and an increase in fluorescence.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value for P-gp inhibition is calculated by plotting the fluorescence intensity against the concentration of the inhibitor.
OATP1B1 Inhibition Assay
This protocol outlines a method for determining the inhibitory potential of a compound on OATP1B1-mediated transport.
Methodology:
-
Cell Culture: HEK293 cells stably transfected with the OATP1B1 transporter (and mock-transfected control cells) are cultured in 24-well plates.[5]
-
Incubation: The cells are incubated with a probe substrate for OATP1B1 (e.g., atorvastatin at 1 µM) along with increasing concentrations of the potential inhibitor (this compound) for a short period (e.g., 2 minutes) at 37°C.[5]
-
Washing: The incubation is stopped by adding ice-cold buffer, followed by several washing steps to remove extracellular substrate.
-
Cell Lysis and Analysis: The cells are lysed, and the intracellular concentration of the probe substrate is quantified using LC-MS/MS.
-
Data Analysis: The uptake in mock-transfected cells (passive diffusion) is subtracted from the uptake in OATP1B1-expressing cells to determine the transporter-mediated uptake. The percentage of inhibition is calculated relative to the control (no inhibitor), and the IC50 value is determined by plotting inhibition versus inhibitor concentration.[5]
Conclusion
This compound demonstrates the potential to engage in clinically significant drug-drug interactions. Its ability to induce CYP3A4 via PXR activation and inhibit the efflux transporter P-gp are key mechanisms of concern. While more specific quantitative data for this compound, particularly regarding OATP1B1 inhibition and precise CYP3A4 induction parameters (EC50, Emax), would further refine risk assessment, the available evidence underscores the importance of considering the metabolic profile of atorvastatin when evaluating potential DDIs. Drug development professionals should carefully evaluate the impact of co-administering drugs that are substrates or modulators of CYP3A4 and P-gp in patients receiving atorvastatin therapy.
References
- 1. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Lactonization of Atorvastatin Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lactonization of atorvastatin (B1662188) metabolites, a critical aspect of the drug's metabolism and disposition. Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, undergoes extensive metabolism, leading to the formation of active hydroxylated metabolites and their corresponding inactive lactone forms. The interconversion between the pharmacologically active carboxylic acid forms and the inactive lactone forms is a key determinant of the drug's efficacy and potential for drug-drug interactions. This document details the enzymatic pathways, presents quantitative kinetic data, outlines experimental protocols, and provides visual representations of the metabolic processes to aid researchers in this field.
Atorvastatin Metabolism: An Overview
Atorvastatin is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP3A5, to form two major active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin)[1][2]. These hydroxylated metabolites are equipotent to the parent drug in their ability to inhibit HMG-CoA reductase[3].
A crucial subsequent step in the metabolism of atorvastatin and its hydroxylated metabolites is lactonization, the intramolecular esterification of the carboxylic acid group to form a stable, inactive lactone ring. This process can occur non-enzymatically under acidic conditions (pH < 6) and is also catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver[3][4]. The reverse reaction, hydrolysis of the lactone back to the active acid form, can also occur, creating a dynamic equilibrium between the two forms[4].
Enzymatic Pathways of Lactonization
The enzymatic lactonization of atorvastatin and its metabolites is primarily mediated by UGTs. The proposed mechanism involves the formation of an acyl-glucuronide conjugate of the atorvastatin acid, which then undergoes intramolecular cyclization to the lactone with the elimination of the glucuronic acid moiety[3][5]. The key UGT isoforms implicated in atorvastatin lactonization are UGT1A1 and UGT1A3, with UGT1A3 showing significantly higher activity[6][7].
The lactone forms of atorvastatin and its hydroxylated metabolites can also be further metabolized by CYP3A4. In fact, studies have shown that the lactone forms are often better substrates for CYP3A4 than the corresponding acid forms[1][8].
Quantitative Data on Atorvastatin Metabolism and Lactonization
The following tables summarize the key quantitative data related to the metabolism and lactonization of atorvastatin and its metabolites.
Table 1: Michaelis-Menten Kinetic Parameters for CYP3A4-Mediated Hydroxylation of Atorvastatin Acid and Atorvastatin Lactone in Human Liver Microsomes
| Substrate | Metabolite | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (μL/min/mg protein) | Reference |
| Atorvastatin Acid | ortho-hydroxyatorvastatin | 29.7 ± 9.4 | - | 45.8 ± 59.1 | [1][8] |
| Atorvastatin Acid | para-hydroxyatorvastatin | 25.6 ± 5.0 | - | 35.5 ± 48.1 | [1][8] |
| Atorvastatin Lactone | ortho-hydroxyatorvastatin Lactone | 3.9 ± 0.2 | 4235 | 923 ± 965 | [1][3][8] |
| Atorvastatin Lactone | para-hydroxyatorvastatin Lactone | 1.4 ± 0.2 | 14312 | 2949 ± 3511 | [1][3][8] |
Table 2: Kinetic Parameters for UGT-Mediated Lactonization of Atorvastatin in Human Liver Microsomes
| Substrate | Enzyme | Km (μM) | Vmax (pmol/min/mg protein) | Reference |
| Atorvastatin Acid | UGTs (pooled HLM) | 12 | 74 | [5] |
| Atorvastatin Acid | UGT1A3 | 4 | 2280 | [3] |
| Atorvastatin Acid | UGT2B7 | 20 | 120 | [3] |
Table 3: In Vitro Intrinsic Clearance for Atorvastatin Acid Lactonization in Human Liver Microsomes
| Parameter | Value | Reference |
| Intrinsic Clearance (CLint) | 6.2 μL/min/mg protein | [9] |
Experimental Protocols
In Vitro Metabolism of Atorvastatin in Human Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of atorvastatin and its metabolites using human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
Atorvastatin, atorvastatin lactone, hydroxylated metabolites (as substrates)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+) or NADPH
-
UDPGA (for UGT-mediated reactions)
-
Alamethicin (B1591596) (to activate UGTs)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the substrate (atorvastatin or its metabolites) in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, combine the potassium phosphate buffer, human liver microsomes (e.g., 0.2-0.5 mg/mL final concentration), and MgCl₂ (if required).
-
For UGT-mediated lactonization studies, add UDPGA (e.g., 2-5 mM final concentration) and alamethicin (e.g., 25 µg/mg microsomal protein).
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the substrate to the pre-warmed incubation mixture.
-
For CYP-mediated reactions, add the NADPH regenerating system or NADPH (e.g., 1 mM final concentration).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Termination of Reaction:
-
Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile (typically 2-3 volumes), containing an appropriate internal standard.
-
-
Sample Processing:
-
Vortex the samples vigorously to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.
-
LC-MS/MS Method for the Quantification of Atorvastatin and its Metabolites
This protocol provides a general framework for the simultaneous quantification of atorvastatin, its hydroxylated metabolites, and their corresponding lactones in a biological matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 or Phenyl column, is typically used (e.g., Zorbax-SB Phenyl, 2.1 mm × 100 mm, 3.5 μm)[10].
-
Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or acetic acid) and an organic phase (e.g., acetonitrile or methanol)[10].
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 25-40°C.
-
Injection Volume: Typically 5-20 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification.
-
MRM Transitions: The specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized. Examples of m/z transitions are provided in Table 4.
Table 4: Example MRM Transitions for Atorvastatin and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Atorvastatin | 559.3 | 440.2 | [10] |
| ortho-hydroxyatorvastatin | 575.1 | 440.3 | [10] |
| para-hydroxyatorvastatin | 575.1 | 440.3 | [10] |
| Atorvastatin Lactone | 541.3 | 448.2 | [10] |
| ortho-hydroxyatorvastatin Lactone | 557.2 | 448.2 | [10] |
| para-hydroxyatorvastatin Lactone | 557.2 | 448.2 | [10] |
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a typical experimental workflow.
Caption: Metabolic pathways of atorvastatin, including hydroxylation and lactonization.
Caption: A typical experimental workflow for in vitro metabolism studies.
Conclusion
The lactonization of atorvastatin and its hydroxylated metabolites is a complex process involving both enzymatic and non-enzymatic pathways. Understanding the kinetics and mechanisms of this interconversion is crucial for predicting drug disposition, potential drug-drug interactions, and ultimately, the therapeutic efficacy of atorvastatin. This guide provides a foundational understanding and practical methodologies for researchers in the field of drug metabolism and pharmacokinetics. Further research is warranted to fully elucidate the quantitative contribution of each UGT isoform to the lactonization of the individual hydroxylated metabolites and to explore the clinical implications of this metabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Atorvastatin glucuronidation is minimally and nonselectively inhibited by the fibrates gemfibrozil, fenofibrate, and fenofibric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UDP-glucuronosyltransferase (UGT) polymorphisms affect atorvastatin lactonization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Statin Lactonization by Uridine 5'-Diphospho-glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 4-Hydroxy Atorvastatin Lactone using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin (B1662188) is a widely prescribed statin medication used to lower cholesterol and prevent cardiovascular disease.[1][2] It undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to form active ortho- and para-hydroxylated metabolites.[1][3][4][5] These metabolites can exist in equilibrium with their corresponding lactone forms. 4-Hydroxy Atorvastatin Lactone is one such metabolite. Accurate quantification of this lactone is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall metabolic profile of atorvastatin. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Atorvastatin Metabolism and the Role of this compound
Atorvastatin is administered as an active acid form. In the liver, it is metabolized by CYP3A4 and CYP3A5 to two primary active metabolites: 2-hydroxyatorvastatin (ortho-hydroxyatorvastatin) and 4-hydroxyatorvastatin (para-hydroxyatorvastatin).[2][4][5] These hydroxylated metabolites are pharmacologically active and contribute to the cholesterol-lowering effect of the drug.[1] The acid forms of atorvastatin and its hydroxylated metabolites can undergo intramolecular esterification to form their respective inactive lactone derivatives, including this compound.[4] This conversion is a reversible, pH-dependent process. The quantification of both the acid and lactone forms is important for a comprehensive understanding of atorvastatin's pharmacokinetics.
References
Application Note: Solid-Phase Extraction of 4-Hydroxy Atorvastatin Lactone from Plasma Samples
Introduction
Atorvastatin (B1662188), a widely prescribed medication for lowering cholesterol, is metabolized in the body into active acid and inactive lactone forms.[1] The quantification of these metabolites, including 4-hydroxy atorvastatin lactone, is crucial for pharmacokinetic and drug metabolism studies. Solid-phase extraction (SPE) is a robust and selective method for the isolation and concentration of these analytes from complex biological matrices such as plasma.[2][3][4] This application note provides a detailed protocol for the solid-phase extraction of this compound from plasma samples, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The lactone forms of atorvastatin and its metabolites are known to be unstable in plasma at room temperature, readily hydrolyzing to their corresponding acid forms.[5] Therefore, sample handling at low temperatures is critical to ensure the integrity of the lactone form during the extraction process.[5][6]
Experimental Workflow
Caption: Solid-phase extraction and analysis workflow for this compound.
Materials and Reagents
-
SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) 1 mL cartridges[7][8]
-
Solvents: HPLC-grade acetonitrile, methanol, and water[7][9]
-
Reagents: Ammonium acetate, glacial acetic acid, formic acid[7][9]
-
Internal Standard (IS): Rosuvastatin or a deuterium-labeled analog of atorvastatin[5][7][8]
-
Biological Matrix: Drug-free plasma for calibration standards and quality controls[7][8]
Experimental Protocol
1. Preparation of Solutions
-
Ammonium Acetate Buffer (0.1 M, pH 4.6): Dissolve an appropriate amount of ammonium acetate in ultrapure water and adjust the pH to 4.6 with glacial acetic acid.[8]
-
Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 100 ng/mL Rosuvastatin) in the ammonium acetate buffer.[8]
-
Calibration Standards and Quality Controls (QC): Spike drug-free plasma with known concentrations of this compound and the internal standard. It is recommended to keep all samples and solutions on ice to minimize the interconversion between lactone and acid forms.[8]
2. Sample Pre-treatment
-
To 0.5 mL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the internal standard working solution.[7][8]
-
Add 0.5 mL of 0.1 M ammonium acetate buffer (pH 4.6) to the plasma mixture.[7][8]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 1600 x g for 5 minutes to pellet any precipitated proteins.[7][8]
3. Solid-Phase Extraction
-
Conditioning: Condition the Oasis HLB SPE cartridge by passing 2 mL of acetonitrile followed by 2 mL of water.[7][8]
-
Loading: Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Drying: Dry the cartridge under vacuum for a few minutes to remove any residual wash solution.
-
Elution: Elute the analytes with 1 mL of a solution containing 95% acetonitrile and 5% ammonium acetate buffer (0.1 M, pH 4.6) (v/v).[8]
4. Post-Extraction Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.[1][6]
5. LC-MS/MS Analysis
-
Chromatographic Column: A C18 column, such as a ZORBAX Eclipse C18 (4.6 x 100 mm, 3.5 µm), is suitable for the separation.[7][8]
-
Mobile Phase: A gradient elution with acetonitrile and 0.1% formic acid in water is commonly used.[2][4][7]
-
Detection: Detection is achieved using a triple quadrupole mass spectrometer in the positive ion mode with selected reaction monitoring (SRM).[7][8]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of atorvastatin and its metabolites, including the lactone forms, using SPE followed by LC-MS/MS.
| Parameter | Atorvastatin | Atorvastatin Lactone | o-Hydroxyatorvastatin | p-Hydroxyatorvastatin | Reference |
| Linearity Range (ng/mL) | 0.1 - 20 | 0.1 - 20 | 0.5 - 20 | 0.5 - 20 | [7][8][10] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.1 | 0.5 | 0.5 | [11] |
| Limit of Detection (LOD) (ng/mL) | 0.05 | 0.05 | 0.1 | 0.13 | [7][8][10] |
| Recovery (%) | > 75 | Not explicitly stated | > 75 | Not explicitly stated | [11] |
| Intra-day Precision (% CV) | < 15 | < 15 | < 15 | < 15 | [5] |
| Inter-day Precision (% CV) | < 15 | < 15 | < 15 | < 15 | [5] |
| Accuracy (% Deviation) | ± 15 | ± 15 | ± 15 | ± 15 | [5] |
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from plasma samples. The use of Oasis HLB SPE cartridges offers high recovery and clean extracts, which is essential for sensitive and reliable quantification by LC-MS/MS. Adherence to the described sample handling and extraction procedures is critical for obtaining accurate and reproducible results, particularly in minimizing the interconversion of the lactone metabolite to its acid form.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC-tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC–tandem MS | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of atorvastatin and its metabolite ortho-hydroxyatorvastatin in human plasma by on-line anion-exchange solid-phase extraction and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays for 4-Hydroxy Atorvastatin Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin (B1662188), a widely prescribed medication for the management of hypercholesterolemia, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This metabolic process results in the formation of several metabolites, including the pharmacologically active ortho- and para-hydroxylated forms. The para-hydroxy atorvastatin can further undergo lactonization to form 4-Hydroxy Atorvastatin Lactone.[2] The formation of these metabolites is crucial as they contribute to the overall therapeutic effect and can be involved in drug-drug interactions.[3] Monitoring the formation of this compound is therefore of significant interest in drug discovery and development to identify compounds that may alter the metabolic profile of atorvastatin, potentially impacting its efficacy and safety.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify modulators of this compound formation. The described methods include both indirect assays monitoring CYP3A4 activity and a direct approach utilizing high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Atorvastatin Metabolism and Signaling Pathway
Atorvastatin is metabolized by CYP3A4 to its hydroxylated derivatives, 4-hydroxy atorvastatin and 2-hydroxy atorvastatin. These metabolites can exist in equilibrium with their corresponding lactone forms. 4-Hydroxy Atorvastatin and its lactone metabolite have been shown to be ligands for the pregnane (B1235032) X receptor (PXR), a key regulator of drug-metabolizing enzymes and transporters.[3] Activation of PXR can lead to the induction of genes such as CYP3A4, potentially altering the metabolism of atorvastatin and other co-administered drugs.
High-Throughput Screening (HTS) Experimental Workflow
The general workflow for screening compound libraries for their effect on this compound formation involves several key stages, from primary screening to hit confirmation and characterization.
Experimental Protocols
Protocol 1: Fluorescence-Based HTS Assay for CYP3A4 Activity
This assay indirectly measures the formation of this compound by quantifying the overall activity of CYP3A4 using a fluorogenic probe substrate. A change in fluorescence in the presence of a test compound indicates potential modulation of CYP3A4, which would in turn affect atorvastatin metabolism.
Materials:
-
Recombinant human CYP3A4 enzyme (e.g., in microsomes)
-
CYP3A4 fluorogenic substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Ketoconazole)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Plating: Dispense test compounds and controls (positive and vehicle) into the microplate wells.
-
Enzyme-Substrate Mix Preparation: Prepare a master mix containing the CYP3A4 enzyme and the BFC substrate in potassium phosphate buffer.
-
Dispensing Enzyme-Substrate Mix: Add the enzyme-substrate mix to each well of the microplate.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the NADPH regenerating system to each well to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the microplate in a fluorescence reader pre-set to 37°C. Measure the increase in fluorescence (e.g., Ex/Em = 405/530 nm for the product of BFC) at regular intervals for a defined period (e.g., 15-30 minutes).
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition or activation for each test compound relative to the vehicle control.
Data Presentation:
| Parameter | Value | Reference |
| Substrate (BFC) Km | ~10-50 µM | [4] |
| Positive Control (Ketoconazole) IC50 | ~20-100 nM | [4] |
| Z'-factor | > 0.5 | - |
Protocol 2: Luminescence-Based HTS Assay for CYP3A4 Activity (P450-Glo™ Assay)
This protocol offers a highly sensitive alternative to fluorescence-based assays and is less prone to interference from fluorescent compounds. It measures CYP3A4 activity by the conversion of a proluciferin substrate into luciferin (B1168401), which then generates a luminescent signal.
Materials:
-
P450-Glo™ CYP3A4 Assay System (containing recombinant human CYP3A4, luminogenic substrate, NADPH regeneration system, and luciferin detection reagent)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Ketoconazole)
-
White, opaque 96- or 384-well microplates
-
Luminometer or luminescence-capable microplate reader
Procedure:
-
Compound Plating: Dispense test compounds and controls into the microplate wells.
-
Enzyme/Substrate/NADPH Mix Preparation: Prepare a master mix containing the CYP3A4 enzyme, the luminogenic substrate, and the NADPH regeneration system according to the manufacturer's instructions.
-
Reaction Incubation: Add the master mix to each well, mix, and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Signal Generation: Add the luciferin detection reagent to each well to stop the CYP3A4 reaction and initiate the luminescent signal.
-
Luminescence Reading: Incubate at room temperature for a short period (e.g., 20 minutes) to stabilize the luminescent signal, then read the luminescence in a plate reader.
-
Data Analysis: Calculate the percent inhibition or activation for each test compound relative to the vehicle control.
Data Presentation:
| Parameter | Value | Reference |
| Substrate (Luciferin-PFBE) Km | ~5-20 µM | [5] |
| Positive Control (Ketoconazole) IC50 | ~5-50 nM | [5] |
| Z'-factor | > 0.6 | - |
Protocol 3: High-Throughput LC-MS/MS Assay for Direct Quantification of this compound
This method provides the most direct and specific measurement of this compound formation. It is ideal for hit confirmation and for screening smaller, focused compound libraries.
Materials:
-
Human liver microsomes (HLMs) or recombinant CYP3A4
-
Atorvastatin or Atorvastatin Lactone (substrate)
-
NADPH regenerating system
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compounds dissolved in DMSO
-
Internal Standard (IS) (e.g., deuterated this compound)
-
Acetonitrile (B52724) with 0.1% formic acid (for protein precipitation)
-
LC-MS/MS system (UPLC coupled to a triple quadrupole mass spectrometer)
-
96-well deep-well plates for incubation and sample preparation
Procedure:
-
Incubation: In a 96-well plate, combine HLMs or recombinant CYP3A4, potassium phosphate buffer, test compound, and substrate (Atorvastatin or Atorvastatin Lactone). Pre-incubate at 37°C.
-
Reaction Initiation: Add the NADPH regenerating system to start the reaction. Incubate at 37°C with shaking for a defined period (e.g., 30-60 minutes).
-
Reaction Quenching and Protein Precipitation: Stop the reaction by adding cold acetonitrile containing the internal standard.
-
Centrifugation: Seal the plate and centrifuge to pellet the precipitated proteins.
-
Sample Transfer: Transfer the supernatant to a new 96-well plate for analysis.
-
LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system. Use a suitable C18 column and a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry Detection: Monitor the specific mass transitions for this compound and the internal standard in positive ion mode using multiple reaction monitoring (MRM).
-
Data Analysis: Calculate the peak area ratio of the analyte to the internal standard. Determine the amount of this compound formed and calculate the percent inhibition or activation relative to the vehicle control.
Data Presentation:
| Parameter | Value | Reference(s) |
| Substrate Concentration | 1-10 µM | - |
| Incubation Time | 30-60 minutes | - |
| MRM Transition (4-OH Atorvastatin Lactone) | m/z 557.3 -> 448.3 | [6] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.5 ng/mL | [7][8] |
| Linearity (R²) | ≥ 0.99 | [7] |
| Accuracy | 85-115% | [7] |
| Precision (%CV) | ≤ 15% | [7] |
Conclusion
The selection of a high-throughput screening assay for this compound will depend on the specific goals of the screening campaign. For large-scale primary screens of diverse compound libraries, the indirect fluorescence or luminescence-based assays for CYP3A4 activity offer high throughput and cost-effectiveness. For hit confirmation, dose-response studies, and the screening of smaller, more focused libraries, the high-throughput LC-MS/MS method provides direct and highly specific quantification of the metabolite of interest. The protocols and data presented in these application notes provide a robust starting point for establishing these assays in a drug discovery and development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Fluorometric high-throughput screening for inhibitors of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifescienceglobal.com [lifescienceglobal.com]
Application Notes and Protocols for In Vitro Cell-Based Assays Using 4-Hydroxy Atorvastatin Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy Atorvastatin (B1662188) Lactone is a key metabolite of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor for the management of hypercholesterolemia.[1] While the acidic form of statins is primarily responsible for the lipid-lowering effects, the lactone metabolites, including 4-Hydroxy Atorvastatin Lactone, exhibit distinct biological activities and metabolic profiles.[2][3] These metabolites are formed in vivo through metabolism by cytochrome P450 enzymes, primarily CYP3A4, followed by a pH-dependent interconversion between the hydroxy acid and lactone forms.[1][4]
These application notes provide detailed protocols for in vitro cell-based assays to investigate the biological effects of this compound. The assays focus on its potential roles in cytotoxicity, modulation of drug-metabolizing enzymes, and its pleiotropic anti-inflammatory and endothelial-protective effects.
Data Presentation
The following tables summarize key quantitative data for Atorvastatin and its metabolites from in vitro studies. It is important to note that specific data for this compound is limited in the current literature.
Table 1: HMG-CoA Reductase Inhibition
| Compound | IC50 (nM) | Source Organism for Enzyme | Notes |
| Atorvastatin | 3-20 | Not Specified | Most statins inhibit HMG-CoA reductase in this range.[2] |
| Atorvastatin Lactone | 7 | Rat Liver | Active metabolite.[4] |
| 4-Hydroxy Atorvastatin (Acid form) | Considerably less active than Atorvastatin | Not Specified | [2] |
| This compound | Data Not Available | - | Expected to be less active than Atorvastatin Lactone. |
Table 2: Cytotoxicity of Atorvastatin and its Lactone Form
| Compound | Cell Type | IC50 (µM) | Assay | Notes |
| Atorvastatin | HepG2 | >100 | MTT | Atorvastatin showed significant suppression of HepG2 cell viability at concentrations of 10-100 µM.[5] |
| Atorvastatin Lactone | Primary Human Skeletal Muscle Cells | 14-fold more potent than Atorvastatin acid | Fluorescence Staining | Lactone forms of statins are generally more myotoxic.[3] |
| This compound | Data Not Available | - | - | Expected to exhibit higher cytotoxicity than its acid form. |
Table 3: Induction of CYP3A4 mRNA Expression in Primary Human Hepatocytes
| Treatment (30 µM) | Median Fold Induction of CYP3A4 mRNA | Notes |
| Rifampin (prototypical PXR ligand) | 8.6 | Positive Control.[6] |
| Atorvastatin | 6.5 | [6] |
| Atorvastatin Lactone | 7.1 | [6] |
| ortho-hydroxy Atorvastatin | 7.9 | [6] |
| para-hydroxy Atorvastatin (acid form of this compound) | 2.5 | Significantly reduced induction compared to other metabolites.[6] |
Experimental Protocols
HMG-CoA Reductase Activity Assay
This assay directly measures the inhibitory effect of this compound on its primary pharmacological target.
Protocol: HMG-CoA Reductase Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the stock solution to obtain a range of concentrations for testing (e.g., 0.1 nM to 100 µM).
-
Use a commercially available HMG-CoA Reductase Assay Kit and prepare the assay buffer, HMG-CoA reductase enzyme, HMG-CoA substrate, and NADPH solutions according to the manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
To the appropriate wells, add the assay buffer.
-
Add 2 µL of the this compound dilutions or vehicle control (DMSO).
-
Add 5 µL of the HMG-CoA Reductase enzyme solution to all wells except the blank.
-
Initiate the reaction by adding the HMG-CoA substrate and NADPH solution.
-
Immediately measure the absorbance at 340 nm (for NADPH consumption) at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Cell Viability (Cytotoxicity) Assay
This protocol determines the effect of this compound on the viability of a relevant cell line, such as the human hepatoma cell line HepG2.
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 200 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and an untreated control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Pregnane X Receptor (PXR) Activation Assay
This assay investigates the potential of this compound to activate the nuclear receptor PXR, which regulates the expression of drug-metabolizing enzymes like CYP3A4.
Protocol: PXR-Luciferase Reporter Gene Assay
-
Cell Culture and Transfection:
-
Use a suitable cell line, such as HepG2, that is stably or transiently co-transfected with a PXR expression vector and a luciferase reporter plasmid containing a PXR-responsive element (e.g., from the CYP3A4 promoter).
-
-
Compound Treatment:
-
Seed the transfected cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM to 50 µM).
-
Include a known PXR agonist like rifampin as a positive control and a vehicle control (DMSO).
-
Incubate for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration to account for differences in cell number and transfection efficiency.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Anti-Inflammatory Activity Assay
This assay assesses the potential of this compound to modulate the inflammatory response in vitro.
Protocol: Measurement of Cytokine Production in LPS-Stimulated Macrophages
-
Cell Culture:
-
Culture a macrophage-like cell line (e.g., RAW 264.7 or THP-1 differentiated into macrophages) in appropriate medium.
-
-
Compound Pre-treatment and Stimulation:
-
Seed the cells in a 24-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control.
-
Incubate for 24 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using a commercially available ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine in the samples.
-
Determine the percentage of inhibition of cytokine production by this compound compared to the LPS-stimulated control.
-
Endothelial Cell Migration Assay
This assay evaluates the effect of this compound on the migration of endothelial cells, which is a crucial process in angiogenesis and vascular repair.
Protocol: Transwell Migration (Boyden Chamber) Assay
-
Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) in endothelial growth medium.
-
-
Assay Setup:
-
Place Transwell inserts (with a porous membrane, e.g., 8 µm pore size) into a 24-well plate.
-
Add endothelial growth medium containing a chemoattractant (e.g., VEGF or serum) to the lower chamber.
-
In the upper chamber, seed serum-starved HUVECs in serum-free medium containing different concentrations of this compound or vehicle control.
-
-
Incubation and Staining:
-
Incubate the plate for 4-6 hours at 37°C to allow for cell migration.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).
-
-
Quantification:
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
Calculate the fold change in migration relative to the vehicle control.
-
Disclaimer
These protocols are intended as a guide for research purposes only. Researchers should optimize the experimental conditions for their specific cell lines and reagents. It is crucial to consult the relevant scientific literature and safety data sheets for all chemicals and biological materials used.
References
- 1. caymanchem.com [caymanchem.com]
- 2. DSpace [helda.helsinki.fi]
- 3. Statin induced myotoxicity: the lactone forms are more potent than the acid forms in human skeletal muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Separation of Atorvastatin and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical separation of atorvastatin (B1662188) and its active and inactive metabolites. The information is designed to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical methodologies for pharmacokinetic studies, therapeutic drug monitoring, and quality control purposes.
Overview of Analytical Techniques
The simultaneous determination of atorvastatin and its metabolites is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for this purpose. Chiral chromatography is also essential for separating the diastereomers of atorvastatin.
Metabolic Pathway of Atorvastatin
Atorvastatin is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to form two active metabolites: ortho-hydroxyatorvastatin (o-HA) and para-hydroxyatorvastatin (p-HA). These metabolites are responsible for a significant portion of the therapeutic effect. Atorvastatin and its hydroxylated metabolites can also undergo lactonization to form inactive lactone derivatives.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated analytical methods for the determination of atorvastatin and its metabolites.
Table 1: UPLC-MS/MS Method Parameters
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Mass Transition (m/z) |
| Atorvastatin | 0.2 - 40 | 0.2 | 3.3 - 8.5 | 5.4 - 9.8 | 559.4 → 440.1[1] |
| o-Hydroxyatorvastatin | 0.2 - 40 | 0.2 | 4.1 - 10.2 | 6.1 - 11.5 | 575.4 → 466.2[1] |
| p-Hydroxyatorvastatin | 0.2 - 40 | 0.2 | 3.8 - 9.7 | 5.8 - 10.9 | 575.5 → 440.5[1] |
| Atorvastatin Lactone | 0.2 - 40 | 0.2 | 5.2 - 12.1 | 7.2 - 13.2 | 541.3 → 448.3[1] |
| o-Hydroxyatorvastatin Lactone | 0.2 - 40 | 0.2 | 6.3 - 13.9 | 8.3 - 14.5 | 557.3 → 448.3[1] |
| p-Hydroxyatorvastatin Lactone | 0.2 - 40 | 0.2 | 5.9 - 13.5 | 7.9 - 14.1 | 557.3 → 448.3[1] |
Table 2: HPLC-UV Method Parameters
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Wavelength (nm) |
| Atorvastatin | 15.62 - 2000 | 10.45 | < 2.0 | < 2.0 | 248[1] |
Table 3: Chiral HPLC Method Parameters for Atorvastatin Diastereomers
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Times (min) | Resolution (Rs) |
| Chiralcel® OD-RH | n-hexane:2-propanol (95:5 v/v) | 1.0 | 3.23, 3.85 | 1.2 |
| Chiralpak® AD-H | n-hexane:ethanol:trifluoroacetic acid (85:15:0.1 v/v/v) | 1.0 | ~6.6, ~7.6 | > 2.5 |
Experimental Protocols
UPLC-MS/MS Method for Atorvastatin and its Metabolites in Human Plasma
This protocol describes a rapid and sensitive UPLC-MS/MS method for the simultaneous quantification of atorvastatin and its five major metabolites in human plasma.[1]
-
Atorvastatin, o-hydroxyatorvastatin, p-hydroxyatorvastatin, atorvastatin lactone, o-hydroxyatorvastatin lactone, and p-hydroxyatorvastatin lactone reference standards
-
Internal Standard (IS) (e.g., a deuterated analog)
-
Human plasma
-
Ethyl acetate (B1210297) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
UPLC system: Acquity UPLC HSS T3 column (3.0 mm × 100 mm, 1.8 μm)
-
Mass spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC HSS T3 (3.0 mm × 100 mm, 1.8 μm).
-
Mobile Phase: 0.05% (v/v) formic acid in water/acetonitrile (25:75, v/v).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion electrospray (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Refer to Table 1 for specific mass transitions.
-
HPLC-UV Method for Atorvastatin in Rat Plasma
This protocol outlines a simple and validated HPLC-UV method for the quantification of atorvastatin in rat plasma.[1]
-
Atorvastatin reference standard
-
Internal Standard (IS) (e.g., diclofenac)
-
Rat plasma
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Glacial acetic acid
-
Ultrapure water
-
HPLC system with a UV detector
-
Column: LiChrospher RP C-18 (250 × 4.6 mm, 5 μm)
-
Sample Preparation (Protein Precipitation):
-
To a volume of rat plasma, add the internal standard.
-
Add ice-cold acetonitrile to precipitate the proteins.
-
Vortex and then centrifuge the mixture.
-
Collect the supernatant and inject it into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: LiChrospher RP C-18 (250 × 4.6 mm, 5 μm).
-
Mobile Phase: Methanol:water (containing 0.05% glacial acetic acid) (70:30, v/v), pH 3.0.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 248 nm.
-
Injection Volume: 20 µL.
-
Chiral HPLC Method for Atorvastatin Diastereomers
This protocol describes a method for the separation of atorvastatin's diastereomers using a chiral stationary phase.
-
Atorvastatin reference standard (containing diastereomers)
-
n-Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
Chiral column (e.g., Chiralcel® OD-RH or Chiralpak® AD-H)
-
Sample Preparation:
-
Dissolve the atorvastatin sample in a suitable solvent (e.g., mobile phase or a compatible solvent).
-
-
Chromatographic Conditions (Example using Chiralpak® AD-H):
-
Column: Chiralpak® AD-H (250 x 4.6 mm).
-
Mobile Phase: n-Hexane:ethanol:trifluoroacetic acid (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 246 nm.
-
Column Temperature: 30°C.
-
Conclusion
The choice of analytical technique for the separation of atorvastatin and its metabolites depends on the specific requirements of the study, such as the required sensitivity, the complexity of the matrix, and the need for chiral separation. LC-MS/MS methods offer the highest sensitivity and selectivity, making them ideal for pharmacokinetic studies in biological matrices. HPLC-UV methods, while less sensitive, can be a cost-effective alternative for the analysis of pharmaceutical formulations. Chiral HPLC methods are indispensable for the quality control of atorvastatin drug substance and formulated products to ensure the correct stereoisomeric purity. The protocols and data presented here provide a solid foundation for the development and implementation of robust analytical methods for atorvastatin and its metabolites.
References
Application Note: A Validated Bioanalytical Method for the Quantification of 4-Hydroxy Atorvastatin Lactone in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin (B1662188) is a widely prescribed synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, used for the treatment of hypercholesterolemia.[1][2] Following administration, atorvastatin undergoes extensive metabolism, primarily by cytochrome P450 3A4 (CYP3A4), to form active and inactive metabolites.[3][4] One of these metabolites is 4-hydroxy atorvastatin, which exists in equilibrium with its corresponding lactone form, 4-hydroxy atorvastatin lactone.[1][5] Accurate quantification of these metabolites is crucial for pharmacokinetic and drug metabolism studies to fully understand the disposition and efficacy of atorvastatin.
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma. The method is designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[6][7][8][9]
Atorvastatin Metabolism
Atorvastatin is metabolized in the liver to two primary active metabolites, ortho-hydroxyatorvastatin and para-hydroxyatorvastatin, through the action of CYP3A4.[2][3] These hydroxy metabolites can then undergo lactonization to form their corresponding lactone derivatives.[3] this compound is a metabolite of atorvastatin.[5]
Bioanalytical Method Overview
The developed method utilizes a simple and efficient protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer. A stable isotope-labeled internal standard is employed to ensure high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard: this compound, Atorvastatin, ortho-hydroxyatorvastatin, para-hydroxyatorvastatin, and their respective stable isotope-labeled internal standards (e.g., Atorvastatin-d5).
-
Chemicals and Solvents: LC-MS grade acetonitrile (B52724), methanol (B129727), formic acid, and water.[10]
-
Biological Matrix: Drug-free human plasma with K2EDTA as the anticoagulant.
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.[10]
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in a mixture of methanol and water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution in the same solvent.
Sample Preparation (Protein Precipitation)
The following protocol is a widely used and effective method for extracting statins and their metabolites from plasma.[11]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex the sample for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 30 seconds and then centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of analytes from matrix components |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Selected Reaction Monitoring (SRM) |
| SRM Transitions | To be optimized for this compound and internal standard. For example, for atorvastatin lactone, a transition of m/z 541.3 → 448.3 has been reported.[12] |
Method Validation
The bioanalytical method should be fully validated according to FDA and/or EMA guidelines.[6][7] The validation should assess the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank plasma samples from at least six different sources.
-
Linearity and Range: A linear range of 0.1 to 50 ng/mL is typically achievable for atorvastatin metabolites.[12][13] The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ), and accuracy should be within 85-115% (80-120% at the LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution.
-
Recovery: The extraction efficiency of the analyte and internal standard from the biological matrix.
-
Stability: Including freeze-thaw, bench-top, short-term, long-term, and stock solution stability. It is crucial to note that lactone compounds can be unstable in serum at room temperature, hydrolyzing to their acid forms.[14] Therefore, samples should be kept at 4°C or lower during processing.[14]
Data Presentation
The following tables summarize the expected performance characteristics of the validated method based on published literature.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 50 | ≥ 0.99 |
Table 2: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |
| LQC | 0.3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| MQC | 5 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| HQC | 40 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Conclusion
This application note provides a detailed protocol for a sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method is suitable for use in pharmacokinetic and drug metabolism studies and can be validated to meet regulatory requirements. The provided experimental details and performance characteristics serve as a comprehensive guide for researchers in the field of drug development.
References
- 1. scispace.com [scispace.com]
- 2. akjournals.com [akjournals.com]
- 3. droracle.ai [droracle.ai]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 10. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Hydroxy Atorvastatin Lactone in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy Atorvastatin (B1662188) Lactone is a significant metabolite of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor for the management of hypercholesterolemia. The formation of this metabolite is a critical aspect of Atorvastatin's pharmacokinetics and has implications for drug-drug interactions and overall therapeutic efficacy. These application notes provide detailed protocols and data for utilizing 4-Hydroxy Atorvastatin Lactone in drug metabolism studies, focusing on its role as a product of CYP3A4-mediated metabolism and its function as an inducer of drug-metabolizing enzymes through the Pregnane (B1235032) X Receptor (PXR).
Metabolic Pathway and Significance
Atorvastatin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to two active hydroxylated metabolites, ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin).[1][2][3] These metabolites can exist in equilibrium with their corresponding lactone forms.[1] this compound is the lactone form of p-OH-atorvastatin. The formation of these metabolites is significant as they contribute to the overall therapeutic effect of Atorvastatin.[2]
The metabolic conversion is a key determinant of Atorvastatin's bioavailability and potential for drug-drug interactions.[2][4] Understanding the kinetics of this compound formation is crucial for predicting how co-administered drugs that inhibit or induce CYP3A4 may alter Atorvastatin's efficacy and safety profile.
Application 1: In Vitro Metabolism Studies
This compound can be generated in vitro using human liver microsomes or recombinant CYP3A4 enzymes to study the kinetics of its formation and to produce standards for analytical purposes.
Experimental Protocol: In Vitro Metabolism of Atorvastatin in Human Liver Microsomes
Objective: To determine the formation of 4-Hydroxy Atorvastatin and its lactone from Atorvastatin.
Materials:
-
Atorvastatin
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of Atorvastatin in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes (final concentration typically 0.1-0.5 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.
-
Add Atorvastatin to the mixture at various concentrations (e.g., 1-100 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant for the presence of 4-Hydroxy Atorvastatin and its lactone using a validated LC-MS/MS method.
Quantitative Data: Enzyme Kinetics
The following table summarizes representative kinetic parameters for the formation of hydroxylated Atorvastatin metabolites by CYP3A4.
| Parameter | para-hydroxyatorvastatin | ortho-hydroxyatorvastatin | Reference |
| Intrinsic Clearance (CLint) by CYP3A4 (µL/min/pmol CYP) | 2.4-fold > CYP3A5 | 5.0-fold > CYP3A5 | [5] |
Application 2: Induction of Drug-Metabolizing Enzymes
Atorvastatin and its metabolites, including the lactone forms, can induce the expression of drug-metabolizing enzymes such as CYP3A4 through the activation of the Pregnane X Receptor (PXR).[1][6] Studying the inductive potential of this compound is essential for understanding potential auto-induction and drug-drug interactions.
Experimental Protocol: PXR Activation Assay in HepG2 Cells
Objective: To assess the ability of this compound to activate the human PXR.
Materials:
-
HepG2 cells stably transfected with a PXR expression vector and a CYP3A4 promoter-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics.
-
This compound
-
Rifampicin (positive control)
-
DMSO (vehicle control)
-
Luciferase assay reagent
Procedure:
-
Seed the transfected HepG2 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, Rifampicin, or DMSO for 24-48 hours.
-
After the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a viability assay).
-
Calculate the fold induction relative to the vehicle control.
Quantitative Data: PXR Activation and Gene Induction
The following tables summarize the quantitative data related to the induction of PXR and CYP3A4 by Atorvastatin and its metabolites.
Table 1: PXR Activation in HepG2 Cells [1]
| Compound | EC50 (µM) |
| Rifampicin (positive control) | 1.8 |
| Atorvastatin Lactone | >8 |
Table 2: Induction of CYP3A4 mRNA in Primary Human Hepatocytes [1]
| Compound (30 µM) | Median Fold Induction |
| Rifampicin | 8.6 |
| Atorvastatin | 6.5 |
| Atorvastatin Lactone | 7.1 |
| ortho-hydroxy atorvastatin | 7.9 |
Application 3: Analytical Standard for Quantification
This compound is essential as an analytical standard for pharmacokinetic and drug metabolism studies. A robust and sensitive analytical method is crucial for its accurate quantification in biological matrices.
Experimental Protocol: LC-MS/MS Quantification in Human Plasma
Objective: To quantify the concentration of this compound in human plasma.
Materials:
-
Human plasma samples
-
This compound certified reference standard
-
Deuterated this compound (internal standard)
-
Acetonitrile
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation (SPE):
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 20 µL of the internal standard solution.
-
Precondition an SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Use a gradient elution to separate the analyte from matrix components.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for this compound and its deuterated internal standard.
-
-
Quantitative Data: LC-MS/MS Method Parameters
The following table provides typical parameters for the quantification of Atorvastatin metabolites.
Table 3: LC-MS/MS Method Validation Parameters [7]
| Analyte | Concentration Range (ng/mL) | LLOQ (ng/mL) |
| Atorvastatin | 0.1 - 20 | 0.1 |
| Atorvastatin Lactone | 0.1 - 20 | 0.1 |
| ortho-hydroxyatorvastatin | 0.5 - 20 | 0.5 |
| para-hydroxyatorvastatin | 0.5 - 20 | 0.5 |
Conclusion
This compound is a crucial metabolite in the study of Atorvastatin's drug metabolism profile. Its application extends from being a key analyte in pharmacokinetic studies to a tool for investigating the induction of drug-metabolizing enzymes. The protocols and data presented here provide a framework for researchers to effectively incorporate the study of this compound into their drug development programs, ultimately leading to a better understanding of Atorvastatin's disposition and potential for drug interactions.
References
- 1. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
Application Notes and Protocols for Studying CYP3A4 Inhibition using 4-Hydroxy Atorvastatin Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin (B1662188), a widely prescribed HMG-CoA reductase inhibitor, undergoes complex metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3][4] This process results in the formation of active hydroxylated metabolites and their corresponding inactive lactone forms.[3][4] Among these, 4-hydroxy atorvastatin lactone is a key metabolite formed from the lactonization of atorvastatin and subsequent hydroxylation by CYP3A4.[5] Understanding the interaction of atorvastatin and its metabolites with CYP3A4 is crucial for predicting and evaluating potential drug-drug interactions (DDIs).[6][7]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the study of CYP3A4 inhibition. The provided methodologies are intended to guide researchers in designing and executing robust in vitro experiments to characterize the inhibitory potential of test compounds against this critical drug-metabolizing enzyme.
Metabolic Pathway of Atorvastatin
Atorvastatin is administered in its active hydroxy acid form but can be converted to its inactive lactone form.[8][9] Both the acid and lactone forms are substrates for CYP3A4, leading to the formation of ortho- and para-hydroxylated metabolites.[2][7] Notably, the lactone form of atorvastatin exhibits a significantly higher affinity and metabolic clearance by CYP3A4 compared to the acid form.[7][10] The resulting hydroxylated metabolites can also exist in equilibrium with their corresponding lactone forms.[5]
Caption: Metabolic pathway of Atorvastatin highlighting the role of CYP3A4.
Quantitative Data: Enzyme Kinetics
The following table summarizes key kinetic parameters for the metabolism of atorvastatin and its lactone form by CYP3A4. These values highlight the preferential metabolism of the lactone.
| Substrate | Metabolite | K_m (μM) | V_max (pmol/min/mg) | Intrinsic Clearance (CL_int, μL/min/mg) | Reference |
| Atorvastatin Acid | para-Hydroxy Atorvastatin | 25.6 ± 5.0 | - | 35.5 ± 48.1 | [7] |
| Atorvastatin Acid | ortho-Hydroxy Atorvastatin | 29.7 ± 9.4 | - | 45.8 ± 59.1 | [7] |
| Atorvastatin Lactone | para-Hydroxy Atorvastatin Lactone | 1.4 ± 0.2 | 14312 | 2949 ± 3511 | [7][10] |
| Atorvastatin Lactone | ortho-Hydroxy Atorvastatin Lactone | 3.9 ± 0.2 | 4235 | 923 ± 965 | [7][10] |
Experimental Protocols
Protocol 1: Determination of IC50 for a Test Compound using this compound Formation as a Probe
This protocol determines the concentration of a test compound that inhibits 50% of CYP3A4 activity, using the formation of this compound from atorvastatin lactone as the probe reaction.
Experimental Workflow:
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Drug–Drug Interactions on the Pharmacokinetics of Atorvastatin and Its Major Active Metabolite ortho-OH-Atorvastatin in Aging People Living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary Modulation of CYP3A4 and Its Impact on Statins and Antidiabetic Drugs: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. bioivt.com [bioivt.com]
- 7. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocol: Stability Assessment of 4-Hydroxy Atorvastatin Lactone
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxy Atorvastatin (B1662188) Lactone is a key metabolite of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor.[1] The stability of this lactone ring is a critical parameter that can influence the overall pharmacokinetic and pharmacodynamic profile of the parent drug. The lactone form and its corresponding open-ring hydroxy acid form exist in a pH-dependent equilibrium.[2][3] Understanding the degradation pathways and kinetics of 4-Hydroxy Atorvastatin Lactone is essential for the development of robust formulations and for ensuring accurate bioanalytical measurements. This document provides a detailed experimental design for assessing the stability of this compound under various stress conditions, in accordance with ICH guidelines.[4]
Key Stability Concerns
The primary stability concern for this compound, like other lactone-containing compounds, is its susceptibility to hydrolysis, which cleaves the cyclic ester bond to form the corresponding 4-hydroxy atorvastatin hydroxy acid.[5][6] This conversion is influenced by pH, temperature, and the presence of enzymes.[6][7] Additionally, like the parent atorvastatin molecule, it may be susceptible to degradation under acidic, oxidative, thermal, and photolytic stress conditions.[4][8][9]
Experimental Design & Protocols
This experimental design outlines a forced degradation study to identify potential degradation products and to determine the intrinsic stability of this compound.
1. Materials and Reagents
-
This compound reference standard
-
4-Hydroxy Atorvastatin (hydroxy acid form) reference standard
-
Atorvastatin and its other relevant metabolites (for specificity testing)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or trifluoroacetic acid)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)
2. Analytical Method: HPLC-UV/MS
A stability-indicating HPLC method is crucial for separating the parent lactone from its degradation products.
-
Instrumentation: HPLC with a UV detector and preferably a mass spectrometer (LC-MS/MS) for peak identification.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution is recommended to achieve optimal separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 245 nm.[4]
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
3. Experimental Workflow
The following diagram illustrates the overall experimental workflow for the stability assessment.
Caption: Experimental workflow for forced degradation studies.
4. Forced Degradation Protocols
For each condition, a solution of this compound (e.g., 100 µg/mL in a suitable solvent like acetonitrile/water) is subjected to the stress conditions. A control sample, protected from the stress condition, should be analyzed alongside.
-
Acid Hydrolysis:
-
Mix equal volumes of the drug solution and 0.2 N HCl to achieve a final concentration of 0.1 N HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before HPLC analysis.[10]
-
-
Base Hydrolysis:
-
Mix equal volumes of the drug solution and 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.
-
Keep at room temperature.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 N HCl before HPLC analysis.[10]
-
-
Oxidative Degradation:
-
Mix the drug solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Keep at room temperature.[4]
-
Withdraw aliquots at specified time points.
-
Quench the reaction if necessary (e.g., by dilution with mobile phase) before analysis.
-
-
Thermal Degradation:
-
In Solution: Incubate the drug solution at 80°C.
-
Solid State: Place the solid drug powder in an oven at 80°C.[8]
-
Withdraw samples at specified time points. For the solid sample, dissolve in a suitable solvent before analysis.
-
-
Photostability:
-
Expose the drug solution and solid drug powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
-
5. Data Presentation
The results of the forced degradation studies should be summarized in a table to facilitate comparison. The percentage of degradation can be calculated from the decrease in the peak area of the parent compound and the emergence of degradation product peaks.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Duration | Temperature | % Degradation of this compound | Major Degradation Products (Retention Time) |
| 0.1 N HCl | 24 hours | 60°C | 25.4% | 4-Hydroxy Atorvastatin (hydroxy acid) (Rt: X.X min) |
| 0.1 N NaOH | 8 hours | Room Temp. | 85.2% | 4-Hydroxy Atorvastatin (hydroxy acid) (Rt: X.X min) |
| 3% H₂O₂ | 24 hours | Room Temp. | 15.8% | Unknown Product 1 (Rt: Y.Y min) |
| Thermal (Solution) | 48 hours | 80°C | 10.5% | Minor degradation products observed |
| Thermal (Solid) | 7 days | 80°C | 5.1% | Minor degradation products observed |
| Photolytic | 7 days | ICH Q1B | 8.9% | Unknown Product 2 (Rt: Z.Z min) |
Potential Degradation Pathway
The primary degradation pathway for this compound is the hydrolysis of the lactone ring to its corresponding hydroxy acid. This is particularly prominent under basic conditions.
Caption: pH-dependent equilibrium of this compound.
This application note provides a comprehensive framework for assessing the stability of this compound. The forced degradation studies are instrumental in identifying the conditions under which the molecule degrades and in elucidating the structure of its degradation products. The stability-indicating analytical method is key to accurately quantifying the parent compound and its degradants. The data generated from these studies are vital for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and efficacy of pharmaceutical products containing atorvastatin and its metabolites.
References
- 1. caymanchem.com [caymanchem.com]
- 2. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC [mdpi.com]
Application Notes and Protocols for Studying the Effects of 4-Hydroxy Atorvastatin Lactone in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for investigating the biological effects of 4-Hydroxy Atorvastatin (B1662188) Lactone, a key metabolite of the widely prescribed cholesterol-lowering drug, Atorvastatin.[1][2][3] This document outlines detailed protocols for relevant experiments and presents quantitative data in a structured format for ease of comparison.
Introduction
4-Hydroxy Atorvastatin Lactone is a metabolite of Atorvastatin, formed through metabolism by cytochrome P450 (CYP) 3A4.[2] While Atorvastatin's primary mechanism of action is the inhibition of HMG-CoA reductase, its metabolites, including the lactone forms, also exhibit biological activity.[3][4] Understanding the cellular effects of these metabolites is crucial for a complete picture of the drug's efficacy and potential side effects. The lactone forms of statins have been noted for their increased potency in certain biological contexts, such as myotoxicity. This document provides protocols to assess the effects of this compound on cellular processes, with a focus on its potential role in modulating drug metabolism pathways and cancer cell biology.
Recommended Cell Culture Models
The choice of cell line is critical for studying the specific effects of this compound. Based on studies of Atorvastatin and its metabolites, the following cell lines are recommended:
-
Primary Human Hepatocytes: Ideal for studying the effects on drug metabolism, as they endogenously express relevant enzymes and transporters. They have been used to study the induction of CYP enzymes by Atorvastatin metabolites.[1]
-
HepG2 (Human Hepatocellular Carcinoma): A commonly used cell line for liver-related studies, though it may have lower expression of some metabolic enzymes compared to primary cells.
-
Cancer Cell Lines: To investigate anti-proliferative and pro-apoptotic effects, a variety of cancer cell lines can be employed. Studies on the parent compound, Atorvastatin, have utilized:
Data Presentation
Table 1: Effects of Atorvastatin Metabolites on CYP3A4 and CYP2B6 mRNA Expression in Primary Human Hepatocytes
| Compound | Concentration | Fold Induction of CYP3A4 mRNA (Median, Range) | Fold Induction of CYP2B6 mRNA (Median, Range) |
| Rifampin (Control) | 10 µM | 8.6 (4.7–16.3) | Not Reported |
| Atorvastatin | 30 µM | 6.5 (3.1–12.7) | Not Reported |
| Atorvastatin Lactone | 30 µM | 7.1 (3.9–12.3) | Not Reported |
| ortho-hydroxy Atorvastatin | 30 µM | 7.9 (1.8–12.7) | Not Reported |
| para-hydroxy Atorvastatin | 30 µM | 2.5 (0.4–4.4) | Not Reported |
Data extracted from a study on the acid form (para-hydroxy Atorvastatin) and other metabolites.[1] The lactone form of 4-hydroxy atorvastatin was not explicitly tested in this assay.
Table 2: IC50 Values of Atorvastatin in Various Cancer Cell Lines (for reference)
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |
| MCF7 | Breast Cancer | 9.1 | 48 |
| MDA-MB-231 | Breast Cancer | ~25 (viability reduced by ~50%) | 48 |
| A-549 | Lung Cancer | Not Reported (significant inhibition at 10 µM) | 72 |
| Hey | Ovarian Cancer | Dose-dependent inhibition observed | 72 |
| SKOV3 | Ovarian Cancer | Dose-dependent inhibition observed | 72 |
These values are for the parent drug, Atorvastatin, and serve as a starting point for determining the effective concentration range for this compound.[6]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on Atorvastatin and can be used to determine the cytotoxic effects of this compound.[5]
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol, based on methods used for Atorvastatin, allows for the quantification of apoptotic and necrotic cells.[6]
Materials:
-
Selected cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Protocol 3: Cell Cycle Analysis
This protocol is a standard method for analyzing cell cycle distribution using propidium iodide staining.[7]
Materials:
-
Selected cell line
-
6-well plates
-
This compound
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis for Signaling Proteins
This protocol can be used to investigate the effect of this compound on the expression of specific proteins, such as those involved in the PXR signaling pathway.[1]
Materials:
-
Primary Human Hepatocytes or other suitable cell line
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CYP3A4, anti-CYP2B6, anti-PXR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time (e.g., 48 hours).[1]
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Signaling Pathways and Workflows
Caption: PXR Signaling Pathway Activation by this compound.
Caption: Workflow for Determining Cell Viability using MTT Assay.
Conclusion
The provided application notes and protocols offer a framework for the in vitro investigation of this compound. By utilizing appropriate cell culture models and the detailed experimental procedures outlined, researchers can effectively assess the effects of this metabolite on various cellular processes, including cell viability, apoptosis, cell cycle progression, and the regulation of drug-metabolizing enzymes. The structured data presentation and visual workflows are designed to facilitate experimental planning and data interpretation, ultimately contributing to a better understanding of the pharmacological profile of Atorvastatin and its metabolites.
References
- 1. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Atorvastatin exhibits anti-tumorigenic and anti-metastatic effects in ovarian cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Atorvastatin Inhibits Viability and Migration of MCF7 Breast Cancer Cells [journal.waocp.org]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Radiolabeled 4-Hydroxy Atorvastatin Lactone in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific context and potential applications of radiolabeled 4-hydroxy atorvastatin (B1662188) lactone in research. Detailed protocols, derived from established methodologies for similar compounds, are presented to guide the design of experiments for researchers in drug metabolism, pharmacokinetics, and pharmacology.
Introduction
Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, undergoes extensive metabolism primarily by cytochrome P450 3A4 (CYP3A4) to form active metabolites, including ortho-hydroxy atorvastatin and para-hydroxy atorvastatin.[1][2] These hydroxylated metabolites exist in equilibrium with their corresponding lactone forms.[2] The lactone metabolites, including 4-hydroxy atorvastatin lactone, are significant products of atorvastatin's biotransformation and play a role in its overall disposition and potential for drug-drug interactions.[1][3] The use of radiolabeled this compound (e.g., with 14C or 3H) is a powerful technique to trace its metabolic fate, quantify its distribution in biological systems, and elucidate its interaction with molecular targets.
Applications in Research
Radiolabeled this compound is a critical tool for a variety of in vitro and in vivo studies:
-
Metabolic Profiling and Stability: To determine the subsequent metabolic pathways of this metabolite and its stability in various biological matrices (e.g., liver microsomes, hepatocytes, plasma).
-
Pharmacokinetic (ADME) Studies: To investigate the absorption, distribution, metabolism, and excretion of the metabolite in preclinical animal models. This includes mass balance studies to quantify the routes and rates of elimination.[4][5]
-
Tissue Distribution Studies: To visualize and quantify the uptake and accumulation of the metabolite in specific organs and tissues, providing insights into its potential sites of action or toxicity.[6]
-
Target Engagement and Binding Assays: To be used as a radioligand in binding assays to identify and characterize its potential molecular targets, such as enzymes or receptors.[7][8]
-
Drug-Drug Interaction Studies: To investigate the potential of this compound to be a substrate or inhibitor of drug transporters or metabolizing enzymes.
Data Presentation
The following tables summarize key quantitative data from in vitro metabolism studies of atorvastatin, which are foundational for designing experiments with its radiolabeled metabolites.
Table 1: In Vitro Metabolism Kinetics of Atorvastatin to Hydroxy Metabolites in Human Liver Microsomes [3][9]
| Substrate | Metabolite | Apparent Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, Vmax/Km) (μL/min/mg) |
| Atorvastatin Acid | para-hydroxy atorvastatin | 25.6 ± 5.0 | - | 35.5 ± 48.1 |
| Atorvastatin Lactone | para-hydroxy atorvastatin lactone | 1.4 ± 0.2 | - | 2949 ± 3511 |
| Atorvastatin Acid | ortho-hydroxy atorvastatin | 29.7 ± 9.4 | - | 45.8 ± 59.1 |
| Atorvastatin Lactone | ortho-hydroxy atorvastatin lactone | 3.9 ± 0.2 | - | 923 ± 965 |
Data are presented as mean ± standard deviation where available. Vmax values were not explicitly provided in the source but are reflected in the calculated intrinsic clearance.
Table 2: Excretion of Radioactivity Following Oral Administration of [14C]Atorvastatin in Rats and Dogs [5]
| Species | Route | Dose | % of Dose in Urine | % of Dose in Feces | % of Dose in Bile |
| Rat | Oral | Not specified | Trace | Remainder | 73 |
| Dog | Oral | Not specified | Trace | Remainder | 33 |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Radiolabeled this compound in Human Liver Microsomes
Objective: To determine the metabolic stability and profile of [14C]this compound in human liver microsomes.
Materials:
-
[14C]this compound (specific activity and concentration to be determined based on experimental needs)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Scintillation fluid
-
Liquid Scintillation Counter
-
LC-MS/MS for metabolite identification
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture on ice. For a final volume of 200 µL:
-
158 µL of 0.1 M Phosphate Buffer (pH 7.4)
-
20 µL of NADPH regenerating system
-
10 µL of HLMs (e.g., at a final concentration of 0.5 mg/mL)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add 2 µL of [14C]this compound solution (e.g., at a final concentration of 1 µM) to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C. Aliquots (e.g., 25 µL) should be taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding the aliquot to a tube containing an equal volume of cold ACN.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis:
-
Metabolite Profiling: Analyze the supernatant by radio-HPLC or LC-MS/MS to separate and identify metabolites.
-
Quantification of Parent Compound: Quantify the remaining parent compound at each time point using liquid scintillation counting of the collected HPLC fractions corresponding to the parent compound's retention time.
-
-
Data Analysis: Plot the percentage of remaining parent compound versus time to determine the metabolic half-life (t1/2) and calculate the intrinsic clearance (CLint).
Protocol 2: In Vivo Pharmacokinetic and Excretion Study in Rats
Objective: To determine the pharmacokinetic profile and routes of excretion of [14C]this compound in rats.
Materials:
-
[14C]this compound
-
Formulation vehicle (e.g., polyethylene (B3416737) glycol, saline)
-
Sprague-Dawley rats (with cannulated jugular veins for blood sampling)
-
Metabolic cages for separate collection of urine and feces
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Sample oxidizer and liquid scintillation counter
Procedure:
-
Dosing: Administer a single oral or intravenous dose of [14C]this compound in a suitable vehicle to the rats.
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Urine and Feces Collection: House the rats in metabolic cages and collect urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48 hours).
-
Sample Analysis:
-
Plasma: Determine the total radioactivity in plasma samples by liquid scintillation counting.
-
Urine: Measure the total radioactivity in urine samples directly by liquid scintillation counting.
-
Feces: Homogenize and combust fecal samples using a sample oxidizer, followed by liquid scintillation counting to determine total radioactivity.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) from the plasma concentration-time profile of total radioactivity.
-
Determine the cumulative percentage of the administered radioactive dose recovered in urine and feces over time to establish the primary routes of excretion.
-
Visualizations
Caption: Metabolic pathway of atorvastatin to its hydroxylated metabolites.
Caption: Workflow for in vitro metabolism study.
Caption: Workflow for in vivo ADME study in rats.
References
- 1. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism and excretion of atorvastatin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distribution study of atorvastatin and its metabolites in rat tissues using combined information from UHPLC/MS and MALDI-Orbitrap-MS imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
Application Note: Development of a Competitive ELISA for the Detection of 4-Hydroxy Atorvastatin Lactone
Audience: Researchers, scientists, and drug development professionals.
Introduction Atorvastatin (B1662188) is a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol and reduce the risk of cardiovascular disease.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into active hydroxylated metabolites, including ortho-hydroxyatorvastatin and para-hydroxyatorvastatin.[2][3] These metabolites can exist in equilibrium with their corresponding inactive lactone forms. 4-Hydroxy Atorvastatin Lactone is one such key metabolite.[4] Monitoring the levels of atorvastatin and its metabolites is crucial for pharmacokinetic (PK) and drug-drug interaction studies. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for quantification, immunoassays like ELISA offer a high-throughput and cost-effective alternative for rapid screening.[5][6]
This document provides a detailed protocol for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative detection of this compound in biological matrices.
Metabolic Pathway of Atorvastatin
Atorvastatin is administered in its active acid form and undergoes extensive metabolism. The primary pathway involves hydroxylation by CYP3A4/5 to form 2-hydroxyatorvastatin and 4-hydroxyatorvastatin.[2][3] These active metabolites can then undergo lactonization to form their respective inactive lactone derivatives, including the target analyte, this compound.[4][7]
Principle of the Competitive ELISA
The assay is based on the principle of competitive binding. A microtiter plate is coated with a this compound-protein conjugate. The sample containing the free analyte (this compound) is added to the wells along with a specific primary antibody. The free analyte in the sample competes with the coated analyte for binding to the limited amount of primary antibody. A secondary antibody conjugated to an enzyme (like HRP) is then added, which binds to the primary antibody captured on the plate. After adding a substrate, a colorimetric signal is generated. The intensity of the signal is inversely proportional to the concentration of this compound in the sample.[8][9]
Experimental Protocols
Preparation of Immunogen and Coating Antigen
Since this compound is a small molecule (hapten), it must be conjugated to a larger carrier protein to become immunogenic.[10][11]
Objective: To synthesize this compound-KLH for immunization (immunogen) and this compound-BSA for plate coating (coating antigen).
Materials:
-
This compound
-
Keyhole Limpet Hemocyanin (KLH)
-
Bovine Serum Albumin (BSA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) or other suitable crosslinkers
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing
Protocol:
-
Hapten Activation: Activate the carboxyl group on a derivative of this compound using DCC and NHS in DMF to create an NHS-ester.
-
Conjugation to Carrier Protein:
-
Dissolve KLH or BSA in PBS (pH 7.4).
-
Slowly add the activated hapten solution to the protein solution while stirring.
-
Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C. A typical hapten-to-protein molar ratio is between 15:1 and 20:1.[12]
-
-
Purification:
-
Remove unconjugated hapten by extensive dialysis against PBS at 4°C for 48 hours, with multiple buffer changes.
-
-
Characterization:
-
Confirm conjugation using techniques like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.[12]
-
Store conjugates at -20°C.
-
Antibody Production
Objective: To generate polyclonal antibodies specific to this compound.
Protocol:
-
Immunization: Immunize rabbits with the this compound-KLH conjugate mixed with a suitable adjuvant (e.g., Freund's Adjuvant). Follow a standard immunization schedule with booster injections.
-
Titer Determination: Collect serum periodically and determine the antibody titer using a non-competitive ELISA with the this compound-BSA conjugate as the coating antigen.[13]
-
Antibody Purification: Once a high titer is achieved, collect the antiserum. Purify the IgG fraction using Protein A/G affinity chromatography.
Competitive ELISA Protocol
Materials:
-
96-well microtiter plates[14]
-
Coating Antigen: this compound-BSA
-
Primary Antibody: Purified anti-4-Hydroxy Atorvastatin Lactone antibody
-
Standard: this compound
-
Sample (serum, plasma, etc.)[15]
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)[16]
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)[16]
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Substrate (e.g., TMB)[16]
-
Stop Solution (e.g., 2N H₂SO₄)
Protocol:
-
Plate Coating:
-
Washing: Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.[16]
-
Washing: Repeat the wash step.
-
Competitive Reaction:
-
Add 50 µL of standard or sample to the appropriate wells.
-
Add 50 µL of the diluted primary antibody to all wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing: Repeat the wash step (5 times).
-
Secondary Antibody Incubation:
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.[16]
-
-
Washing: Repeat the wash step (5 times).
-
Detection:
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-20 minutes at 37°C in the dark.[15]
-
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[15]
-
Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.[15]
Data Presentation and Performance Characteristics
The concentration of this compound is determined by comparing the OD of the samples to a standard curve generated from known concentrations of the analyte. The data is typically fitted using a four-parameter logistic (4-PL) curve.
Table 1: Target Performance Characteristics for the this compound ELISA
| Parameter | Target Specification |
| Assay Range | 0.1 - 50 ng/mL |
| Lower Limit of Quantitation (LLOQ) | ≤ 0.1 ng/mL |
| Upper Limit of Quantitation (ULOQ) | ≥ 50 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Specificity | High specificity for this compound with minimal cross-reactivity to Atorvastatin and other metabolites. |
Table 2: Comparison of Target ELISA with Existing LC-MS/MS Methods
| Feature | Target Competitive ELISA | Published LC-MS/MS Method |
| Lower Limit of Quantitation (LLOQ) | ~0.1 ng/mL | 0.05 - 0.5 ng/mL[5][6][17] |
| Sample Volume | ~50 µL | 50 - 500 µL[5][6] |
| Throughput | High (96-well plate format) | Low to Medium |
| Equipment Cost | Low (Plate reader) | High (LC-MS/MS system) |
| Specificity | Dependent on antibody quality | Very High (based on mass-to-charge ratio) |
| Run Time per Sample | ~4-5 hours for a full plate | ~7-10 minutes per sample[6] |
| Linear Range | 0.1 - 50 ng/mL | 0.05 - 200 ng/mL[5][6] |
References
- 1. mdpi.com [mdpi.com]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. biossusa.com [biossusa.com]
- 9. microbenotes.com [microbenotes.com]
- 10. aptamergroup.com [aptamergroup.com]
- 11. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. sinobiological.com [sinobiological.com]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. akjournals.com [akjournals.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Hydroxy Atorvastatin Lactone Stability
Welcome to the technical support center for the bioanalysis of 4-hydroxy atorvastatin (B1662188) lactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the stability and accurate quantification of 4-hydroxy atorvastatin lactone in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with this compound in plasma?
A1: The primary stability issue is the rapid, pH-dependent hydrolysis of the inactive lactone ring to its corresponding active 4-hydroxy atorvastatin acid form.[1][2][3] In the slightly alkaline environment of plasma (pH ~7.4), this conversion can be substantial, with studies showing nearly complete conversion of lactone compounds within 24 hours at room temperature.[1] This interconversion can lead to inaccurate quantification of the lactone metabolite.
Q2: What are the recommended immediate steps after plasma collection to ensure stability?
A2: To minimize the ex vivo hydrolysis of this compound, plasma samples should be stabilized immediately after collection by controlling both temperature and pH. The recommended best practice is to place blood collection tubes on ice and process them to plasma at refrigerated temperatures (e.g., 4°C) as quickly as possible.[1][4] The resulting plasma should then be acidified.
Q3: What is the optimal pH for stabilizing this compound in plasma?
A3: An acidic pH is crucial for minimizing the interconversion between the lactone and acid forms. Maintaining the sample pH in the range of 4.0 to 6.0 is recommended.[1][2] A common and effective practice is to add an acidic buffer, such as 100 mM ammonium (B1175870) acetate (B1210297) at pH 4.5 or a sodium acetate buffer at pH 5.0, to the plasma sample.[4][5]
Q4: What are the ideal storage conditions for stabilized plasma samples?
A4: Once stabilized by acidification, plasma samples should be stored frozen, typically at –70°C or colder, for long-term stability.[4] For short-term storage (e.g., during sample processing or in an autosampler), maintaining a temperature of 4°C is critical.[1][4][5]
Q5: Should I use esterase inhibitors to stabilize this compound?
A5: While plasma esterases can hydrolyze ester-containing compounds, the primary mechanism for this compound instability in plasma is pH-dependent chemical hydrolysis. Current literature and validated methods prioritize pH and temperature control for stabilization.[1][5] The use of esterase inhibitors is not commonly cited as a necessary step for this specific analyte, but if enzymatic degradation is suspected, specific inhibitors like bis(4-nitrophenyl) phosphate (B84403) (BNPP) or sodium fluoride (B91410) could be investigated.[6][7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low or undetectable levels of this compound. | Hydrolysis to the acid form. The sample was likely processed or stored at room temperature or without pH adjustment, leading to rapid degradation.[1] | 1. Review your sample handling protocol. Ensure blood is chilled immediately after collection. 2. Centrifuge blood at 4°C to separate plasma. 3. Immediately acidify plasma with a pre-prepared buffer (e.g., ammonium acetate, pH 4.5) before freezing.[4][5] 4. Re-evaluate with a fresh set of samples using the optimized protocol. |
| High variability in QC samples or between replicates. | Inconsistent sample handling. Differences in the time between collection, processing, and stabilization can cause variable degrees of hydrolysis.[1] | 1. Standardize all sample handling steps. Ensure consistent timing for processing and acidification for all samples, including calibrators and QCs. 2. Prepare QC samples and calibrators in the same stabilized blank matrix as the study samples. 3. Keep samples at 4°C during the entire extraction procedure.[4] |
| Analyte concentrations decrease after freeze-thaw cycles. | Freeze-thaw instability. The analyte may be degrading during the thawing process, especially if the sample pH is not adequately controlled. | 1. Validate the freeze-thaw stability for at least three cycles as per regulatory guidelines.[4] 2. Ensure samples are thawed quickly and kept at 4°C until extraction. Avoid leaving samples at room temperature for extended periods. 3. Confirm that the pH of the plasma remains acidic after thawing. |
| Poor recovery during sample extraction (SPE or LLE). | Suboptimal pH during extraction. The charge state of the analyte and its corresponding acid form changes with pH, which can affect extraction efficiency. | 1. Ensure the pH of the sample is adjusted to the optimal range for your chosen extraction method. For SPE with Oasis HLB cartridges, pre-treating the plasma with ammonium acetate buffer (pH 4.5) is effective.[4][5] 2. Verify that the wash and elution solvents for your SPE protocol are appropriate for the analyte's pKa. |
Experimental Protocols & Data
Protocol 1: Plasma Sample Collection and Stabilization
-
Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Chilling: Immediately place the blood tubes in an ice bath or refrigerator (2-8°C).
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at ~1600g for 10 minutes at 4°C to separate the plasma.
-
Acidification: Transfer the plasma to a clean polypropylene (B1209903) tube. For every 900 µL of plasma, add 100 µL of a 1 M ammonium acetate buffer (pH 4.6) to achieve a final pH between 4.5 and 5.0.[5] Vortex gently to mix.
-
Storage: Immediately cap the tube and store it at –70°C or colder until analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from validated LC-MS/MS methods.[4][5]
-
Thawing: Thaw the stabilized plasma samples at 4°C.
-
Internal Standard Addition: To 200 µL of stabilized plasma, add 50 µL of the internal standard working solution (e.g., d5-atorvastatin in methanol).
-
Dilution & Loading: Add 400 µL of 100 mM ammonium acetate (pH 4.6) to the sample, vortex, and load the entire mixture onto an SPE cartridge (e.g., Waters Oasis HLB, 30 mg) that has been pre-conditioned with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Table 1: Summary of Stability Conditions
| Condition | Temperature | pH | Duration | Stability Outcome | Reference |
| Unstabilized Serum | Room Temp (~25°C) | ~7.4 | 24 hours | Nearly complete conversion to acid form | [1] |
| Stabilized Serum | 4°C | 6.0 | > 24 hours | Stable (minimal conversion) | [1] |
| Stabilized Plasma | 4°C | 4.5 - 5.0 | > 12 hours | Stable | [4] |
| Stabilized Plasma | -70°C | 4.5 - 5.0 | 2 weeks | Stable | [4] |
| Extracted Sample | 4°C | N/A | 24 hours | Stable in autosampler | [4] |
Visualizations
Chemical Stability Pathway
Caption: Interconversion pathway of this compound.
Recommended Experimental Workflow
Caption: Recommended workflow for plasma sample handling and analysis.
Troubleshooting Logic for Low Analyte Recovery
References
- 1. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DFT study on hydroxy acid-lactone interconversion of statins: the case of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Stabilization of Abiraterone in Human Plasma Using the Esterase Inhibitor Bis(4-nitrophenyl) Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis of 4-Hydroxy Atorvastatin Lactone during analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 4-Hydroxy Atorvastatin (B1662188) Lactone during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is 4-Hydroxy Atorvastatin Lactone and why is its stability a concern during analysis?
A1: this compound is a metabolite of Atorvastatin, a widely used drug for lowering cholesterol.[1][2] It exists in a pH-dependent equilibrium with its corresponding open-ring hydroxy acid form.[3][4] The lactone ring is susceptible to hydrolysis, a chemical reaction where water cleaves the ester bond to form the hydroxy acid. This conversion can lead to inaccurate quantification of the lactone metabolite in biological samples and stability studies.[5][6][7]
Q2: What are the primary factors that promote the hydrolysis of this compound?
A2: The primary factors promoting hydrolysis are:
-
pH: The lactone is most stable in acidic conditions (around pH 4.5).[4] Hydrolysis is significantly accelerated under neutral to basic (alkaline) conditions.[3][4][5]
-
Temperature: Higher temperatures increase the rate of hydrolysis. Conversely, lowering the temperature can help stabilize the lactone.[5]
-
Aqueous Environment: The presence of water is necessary for hydrolysis to occur. Long-term storage in aqueous buffers should be avoided.[8]
Q3: I am observing a new peak in my chromatogram that corresponds to the mass of the hydroxy acid form. What is the likely cause?
A3: The appearance of a peak corresponding to the hydroxy acid form is a strong indication that hydrolysis of the this compound has occurred during your sample preparation, storage, or analysis. This is a common issue, especially if samples are handled at room temperature or in neutral to basic pH buffers.[5][8]
Q4: How can I minimize hydrolysis during sample collection and storage?
A4: To minimize hydrolysis:
-
Collect samples on ice and process them as quickly as possible.
-
Acidify the biological matrix (e.g., plasma or serum) to a pH of around 5.0-6.0 immediately after collection.[5]
-
Store samples at low temperatures. For short-term storage, 4°C is recommended. For long-term storage, -20°C or -80°C is preferable.[5][8]
-
Prepare stock solutions in anhydrous aprotic solvents like DMSO or ethanol (B145695) and store them in small, single-use aliquots to avoid repeated freeze-thaw cycles.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent quantification of this compound | Hydrolysis occurring to a variable extent across samples. | Standardize sample handling procedures. Ensure immediate acidification and cooling of all samples after collection. Use an internal standard to correct for variability.[5] |
| Low recovery of the lactone | Significant hydrolysis during sample extraction. | Optimize the extraction procedure. Use an acidified extraction buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0) and a non-polar organic solvent like methyl tert-butyl ether.[5] Keep samples cold throughout the extraction process. |
| Peak tailing or splitting for the lactone peak in HPLC | On-column interconversion between the lactone and hydroxy acid forms. | Acidify the mobile phase. A mobile phase containing 0.1% acetic acid can help maintain the lactone form during chromatographic separation.[9] |
| Complete absence of the lactone peak, only the hydroxy acid is detected | Complete hydrolysis of the lactone.[5] | Review the entire workflow for any steps involving prolonged exposure to neutral or basic pH, or high temperatures. Ensure proper acidification and cold storage from the point of sample collection. |
Quantitative Data Summary
The stability of this compound is highly dependent on pH and temperature. The following table summarizes the stability data based on studies of atorvastatin and its lactone metabolites.
| Condition | pH | Temperature | Stability of Lactone Form | Reference |
| Human Serum | ~7.4 | Room Temperature (20-25°C) | Unstable, rapid hydrolysis. Conversion nearly complete after 24 hours. | [5] |
| Human Serum | 6.0 | Room Temperature (20-25°C) | Stabilized. | [5] |
| Human Serum | ~7.4 | 4°C | Stabilized. | [5] |
| Buffered Solution | 4.5 | 23 ± 1 °C | Most stable. | [4] |
| Buffered Solution | ≥ 7 | 23 ± 1 °C | Hydroxy acid form prevails. | [4] |
| Acidic Conditions | < 6 | - | Equilibrium favors the acid form, but interconversion occurs. | [4] |
| Basic Conditions | > 6 | - | Conversion of lactone to acid is practically irreversible.[4] | [4] |
Experimental Protocol to Prevent Hydrolysis
This protocol outlines the key steps for the analysis of this compound in human serum using LC-MS/MS, with a focus on minimizing hydrolysis.
1. Sample Collection and Handling:
- Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
- Immediately place the tubes on ice.
- Centrifuge at 4°C to separate plasma or allow to clot at 4°C to obtain serum.
- Transfer the plasma/serum to a new tube.
- Immediately acidify the plasma/serum to pH 5.0-6.0 by adding a small volume of a suitable buffer (e.g., 1M sodium acetate buffer, pH 5.0).
- If not analyzed immediately, store the acidified samples at -80°C.
2. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
- Thaw frozen samples on ice.
- To 0.5 mL of acidified serum, add an internal standard.
- Add 1 mL of cold acetonitrile (B52724) to precipitate proteins.
- Vortex and centrifuge at 4°C.
- Transfer the supernatant to a new tube.
- Add 2 mL of methyl tert-butyl ether and vortex thoroughly.
- Centrifuge to separate the layers.
- Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at a low temperature (<30°C).
- Reconstitute the residue in an acidified mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% acetic acid.[9]
- Column Temperature: Maintain at a controlled, cool temperature (e.g., 25°C).[9]
- Autosampler Temperature: Keep the autosampler at 4°C.[9]
- Detection: Use positive ion electrospray tandem mass spectrometry with selected reaction monitoring.[5]
Visualizations
Caption: pH-dependent interconversion of this compound.
Caption: Workflow for minimizing hydrolysis during analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 6. Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. akjournals.com [akjournals.com]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 4-Hydroxy Atorvastatin Lactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 4-Hydroxy Atorvastatin (B1662188) Lactone.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Significant Ion Suppression/Enhancement | Co-elution of endogenous matrix components (e.g., phospholipids (B1166683), salts) with 4-Hydroxy Atorvastatin Lactone. These components compete for ionization in the MS source, leading to a decreased (suppression) or increased (enhancement) signal.[1][2] | 1. Optimize Sample Preparation: - Solid-Phase Extraction (SPE): Use a suitable SPE sorbent to selectively isolate the analyte and remove interfering matrix components. Oasis® HLB cartridges have been shown to be effective.[3] - Liquid-Liquid Extraction (LLE): Employ an appropriate organic solvent to extract the analyte from the aqueous matrix. - Protein Precipitation (PPT): While a simpler method, it may be less effective in removing phospholipids. If using PPT, consider a subsequent clean-up step.[4] 2. Optimize Chromatographic Separation: - Gradient Elution: Develop a gradient elution profile that separates this compound from the regions where matrix components elute. - Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl) to achieve better separation.[5] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction of the signal.[6] |
| High Variability in Results Across Different Plasma/Serum Lots | The composition of biological matrices can differ between individuals, leading to inconsistent matrix effects. | 1. Matrix Matching: Prepare calibration standards and quality control (QC) samples in a pooled matrix from at least six different sources to average out individual variations. 2. Thorough Method Validation: During method validation, assess the matrix effect in multiple individual lots of the biological matrix to ensure the method is robust. The precision of the matrix factor across different lots should ideally be ≤15% coefficient of variation (CV). |
| Poor Peak Shape or Peak Splitting | Matrix components can interact with the analytical column or the analyte itself, leading to distorted peak shapes. This can sometimes be mistaken for matrix effects on ionization.[7] | 1. Improve Sample Clean-up: A more rigorous sample preparation method can remove the interfering components. 2. Column Maintenance: Ensure the analytical column is not clogged or degraded. Implement a column washing protocol between runs. 3. Mobile Phase Optimization: Adjust the mobile phase composition (e.g., pH, organic solvent ratio) to improve peak shape. |
| Differential Ion Suppression for this compound vs. 4-Hydroxy Atorvastatin (Acid form) | The lactone and acid forms have different physicochemical properties (e.g., polarity, pKa), which can lead to different retention times and interactions with matrix components.[8] | 1. Individual Optimization: Optimize the sample preparation and chromatographic conditions specifically for both the acid and lactone forms if they are analyzed simultaneously. 2. pH Control: The interconversion between the acid and lactone forms is pH-dependent.[8] Maintain a consistent and appropriate pH throughout the sample preparation and analysis to ensure the stability of both forms. Acidifying the sample can help stabilize the acid form.[9] |
| Inconsistent Internal Standard (IS) Response | If the IS does not co-elute perfectly with the analyte or is affected differently by the matrix, it will not accurately compensate for matrix effects. | 1. Select an Appropriate IS: The ideal IS is a stable isotope-labeled version of the analyte. If unavailable, a structural analog with very similar chromatographic behavior and ionization properties should be used. 2. Evaluate IS Matrix Effects: During method development, assess the matrix effect on the IS in the same way as the analyte to ensure it is also consistent across different matrix lots. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound bioanalysis?
A1: Matrix effects refer to the alteration of the ionization efficiency of this compound by co-eluting compounds from the biological sample (the matrix), such as plasma, serum, or urine. This can result in either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of the analytical method.[1][2]
Q2: What are the primary causes of matrix effects for this analyte?
A2: The primary causes are endogenous components of the biological matrix that are not completely removed during sample preparation. For plasma and serum, phospholipids are a major contributor to matrix effects. Other substances like salts, proteins, and other metabolites can also interfere with the ionization of this compound.[10]
Q3: How can I quantitatively assess the matrix effect for this compound?
A3: The most common and recommended method is the post-extraction spike analysis. This involves comparing the peak area of the analyte in a blank matrix extract that has been spiked with a known concentration of this compound to the peak area of a pure solution of the analyte at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value less than 1 indicates ion suppression, a value greater than 1 indicates ion enhancement, and a value of 1 suggests no matrix effect.
Q4: How do I differentiate between matrix effects and the instability of this compound?
A4: This is a critical consideration, as the lactone form can be unstable and hydrolyze to the corresponding acid form.[9] To distinguish between these two phenomena, you should perform separate stability experiments under various conditions (e.g., different pH, temperature, and time) in both neat solution and in the biological matrix. If the analyte concentration decreases over time in both neat solution and matrix, it is likely an instability issue. If the signal is consistently lower in the matrix compared to the neat solution under conditions where the analyte is known to be stable, it is indicative of a matrix effect.
Q5: Is it possible to completely eliminate matrix effects?
A5: While complete elimination is often challenging, matrix effects can be significantly minimized to a level where they do not impact the accuracy and precision of the assay. This is typically achieved through a combination of effective sample preparation, optimized chromatographic separation, and the use of a suitable internal standard.[11]
Quantitative Data Summary
The following table summarizes quantitative data on matrix effects for this compound and related compounds from a published study.
| Analyte | Biological Matrix | Sample Preparation | Internal Standard (IS) | Matrix Effect (Internal Standard-Corrected Matrix Factor) | Reference |
| This compound | Serum | Protein Precipitation | ²H₅-Atorvastatin | 95.7% - 111% | [11] |
| Atorvastatin | Plasma | Liquid-Liquid Extraction | Pitavastatin | 92% - 110% | [2] |
| 2-Hydroxy Atorvastatin | Plasma | Liquid-Liquid Extraction | Fluvastatin | 92% - 110% | [2] |
| 4-Hydroxy Atorvastatin | Plasma | Liquid-Liquid Extraction | Fluvastatin | 92% - 110% | [2] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Pre-condition the SPE Cartridge: Condition a Waters Oasis® HLB (30 mg, 1 cc) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma/serum sample, add an appropriate amount of the internal standard solution. Vortex to mix. Load the entire sample onto the pre-conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences. A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can further remove less polar interferences.
-
Elution: Elute the this compound and the IS from the cartridge using an appropriate volume (e.g., 1 mL) of a strong organic solvent, such as methanol or acetonitrile (B52724).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters
These are typical starting parameters and should be optimized for your instrument and specific assay requirements.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes to ensure separation from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard should be determined by direct infusion and optimization.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. nebiolab.com [nebiolab.com]
- 3. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing interferences in biofluids for 4-Hydroxy Atorvastatin Lactone analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of 4-Hydroxy Atorvastatin (B1662188) Lactone in biofluids.
Troubleshooting Guide
Question: I am observing significant variability in my 4-Hydroxy Atorvastatin Lactone measurements between replicates. What could be the cause?
Answer: Variability in replicate measurements can stem from several factors, primarily related to the inherent instability of the lactone form and its interconversion with the corresponding hydroxy acid. Here are the key areas to investigate:
-
pH-Dependent Interconversion: this compound exists in a pH-dependent equilibrium with its hydroxy acid form.[1] Fluctuations in sample pH during collection, storage, or processing can shift this equilibrium, leading to inconsistent results.
-
Recommendation: Maintain a consistent and controlled pH throughout your workflow. Using a buffer, such as ammonium (B1175870) acetate (B1210297) at pH 4.6, during sample preparation can help minimize this interconversion.[2]
-
-
Temperature Instability: The lactone form can be unstable at room temperature, hydrolyzing to the acid form.[3]
-
Inconsistent Sample Handling: Variations in the time samples spend at room temperature or differences in extraction efficiency between samples can introduce variability.
-
Recommendation: Standardize your sample handling protocol to ensure all samples are treated identically. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for variations in sample preparation and instrument response.[6]
-
Question: My assay is suffering from low sensitivity and a high background signal. How can I improve it?
Answer: Low sensitivity and high background are often due to matrix effects and suboptimal analytical conditions. Consider the following troubleshooting steps:
-
Matrix Effects: Endogenous components in biofluids like plasma or urine can co-elute with your analyte and suppress or enhance its ionization in the mass spectrometer.
-
Recommendation:
-
Optimize Sample Preparation: Solid-Phase Extraction (SPE) is generally more effective at removing interferences than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE), resulting in cleaner samples.[2][4][7]
-
Utilize a SIL-IS: A stable isotope-labeled internal standard will experience the same matrix effects as the analyte, allowing for accurate correction.[6]
-
-
-
Suboptimal LC-MS/MS Conditions:
-
Recommendation:
-
Chromatographic Separation: Ensure your HPLC/UHPLC method provides good separation of this compound from its isomers (e.g., ortho-hydroxyatorvastatin lactone) and other potential interferences. A C18 column with a mobile phase of acetonitrile (B52724) and water containing an acid modifier (e.g., 0.1% acetic acid or formic acid) is a common starting point.[2][4]
-
Mass Spectrometry Parameters: Optimize the mass spectrometer settings, including ionization source parameters and collision energy for the specific Multiple Reaction Monitoring (MRM) transitions of your analyte and internal standard to maximize signal intensity.[4]
-
-
Question: I am seeing unexpected peaks in my chromatogram that are interfering with the peak for this compound. What are these and how can I get rid of them?
Answer: Interfering peaks can be from various sources. Here's how to identify and address them:
-
Co-eluting Metabolites: Atorvastatin is metabolized into several compounds, including ortho- and para-hydroxy atorvastatin and their corresponding lactones.[8] These structurally similar compounds might have close retention times.
-
Recommendation:
-
Improve Chromatographic Resolution: Adjusting the mobile phase gradient or switching to a different column chemistry can improve the separation of these metabolites.[2]
-
Highly Specific MRM Transitions: Use highly specific precursor-to-product ion transitions in your MS/MS method to differentiate between the analytes.[9]
-
-
-
Endogenous Interferences: The biological matrix is complex and contains numerous compounds that could potentially interfere.
-
Carryover: If you are analyzing samples with high concentrations, the analyte can be carried over to subsequent injections, appearing as an unexpected peak.
-
Recommendation: Optimize the autosampler wash procedure and inject a blank sample after a high-concentration sample to check for carryover.
-
Frequently Asked Questions (FAQs)
What is the most common analytical technique for this compound analysis in biofluids?
The most common and recommended technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[10] This method offers high sensitivity and selectivity, which is crucial for accurately quantifying the low concentrations of this metabolite in complex biological matrices.[5]
Why is the use of a stable isotope-labeled internal standard (SIL-IS) so critical for this analysis?
A SIL-IS is essential for several reasons:
-
It compensates for variability in sample extraction and processing.[6]
-
It corrects for matrix effects (ion suppression or enhancement) that can affect the accuracy of quantification.[6][9]
-
It accounts for fluctuations in the instrument's performance.
What are the key considerations for sample preparation?
The primary goals of sample preparation are to remove proteins and other interfering substances and to concentrate the analyte. The most common techniques are:
-
Solid-Phase Extraction (SPE): Often preferred for its ability to produce cleaner extracts, thereby reducing matrix effects.[2][4]
-
Liquid-Liquid Extraction (LLE): Can be effective for extracting analytes of interest based on their solubility.[7]
-
Protein Precipitation (PPT): A simpler and faster method, but it may result in less clean samples compared to SPE.[6][7]
Regardless of the method, it is crucial to control the pH and temperature during sample preparation to prevent the interconversion of the lactone and acid forms.[2][3]
How can I prevent the interconversion between this compound and its hydroxy acid form?
To minimize the pH-dependent interconversion:
-
pH Control: Work with buffered solutions. For example, using an ammonium acetate buffer at pH 4.6 can help stabilize the compounds.[2]
-
Temperature Control: Perform all sample preparation steps at low temperatures (on ice or at 4°C) and store samples at -70°C.[4][5]
Quantitative Data Summary
The following tables summarize typical performance data for LC-MS/MS methods for the analysis of atorvastatin and its metabolites.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Biofluid | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Atorvastatin | Rat Plasma | 0.1 - 20 | 0.05 |
| Atorvastatin Lactone | Rat Plasma | 0.1 - 20 | 0.05 |
| ortho-hydroxyatorvastatin | Rat Plasma | 0.5 - 20 | 0.1 |
| para-hydroxyatorvastatin | Rat Plasma | 0.5 - 20 | 0.13 |
| Atorvastatin | Human Plasma | 0.229 - 91.6 | 0.229 |
| para-hydroxyatorvastatin | Human Plasma | 0.202 - 80.9 | 0.202 |
Data compiled from multiple sources.[2][5][11]
Table 2: Precision and Accuracy Data
| Analyte | Biofluid | QC Level (ng/mL) | Precision (%RSD) | Accuracy (%) |
| Atorvastatin | Human Plasma | 0.229 (LLOQ) | < 15 | 85-115 |
| 0.733 (Low) | < 15 | 85-115 | ||
| 7.33 (Medium) | < 15 | 85-115 | ||
| 73.3 (High) | < 15 | 85-115 | ||
| para-hydroxyatorvastatin | Human Plasma | 0.202 (LLOQ) | < 15 | 85-115 |
| 0.647 (Low) | < 15 | 85-115 | ||
| 6.47 (Medium) | < 15 | 85-115 | ||
| 64.7 (High) | < 15 | 85-115 |
Acceptance criteria as per FDA and EMA guidelines.[2]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Thawing: Thaw frozen plasma samples at 4°C.[4]
-
Internal Standard Spiking: To 500 µL of plasma, add the internal standard working solution.
-
Buffering: Add 500 µL of 0.1 M ammonium acetate buffer (pH 4.6).[2]
-
Vortex and Centrifuge: Vortex the sample and then centrifuge to pellet any precipitates.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solution designed to remove polar interferences (e.g., 2% formic acid in water).[6]
-
Elution: Elute the analyte and internal standard with an appropriate organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).[6]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[6]
-
Reconstitution: Reconstitute the dried residue in the mobile phase.[6]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[6]
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Mass Spectrometry:
Visualizations
References
- 1. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. akjournals.com [akjournals.com]
- 3. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma | MDPI [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Sensitivity of 4-Hydroxy Atorvastatin Lactone Detection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the detection and quantification of 4-Hydroxy Atorvastatin (B1662188) Lactone.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for the detection of 4-Hydroxy Atorvastatin Lactone?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantification of this compound in biological matrices.[1][2][3] This technique offers high selectivity and sensitivity, allowing for detection at very low concentrations (ng/mL levels).[1][3]
Q2: What are the key challenges in the analysis of this compound?
A2: The primary challenges include:
-
Chemical Stability: Lactone metabolites of atorvastatin can be unstable and may hydrolyze to their corresponding acid forms in biological matrices like plasma.[3]
-
Low Concentrations: As a metabolite, this compound is often present at very low concentrations in biological samples, requiring highly sensitive analytical methods.
-
Matrix Effects: Biological matrices such as plasma can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement and affecting the accuracy of quantification.
-
Isomeric Separation: Separating this compound from its isomer, 2-Hydroxy Atorvastatin Lactone, is crucial for accurate quantification and requires optimized chromatographic conditions.
Q3: How can I improve the stability of this compound in my samples?
A3: To minimize the hydrolysis of the lactone form to the acid form, it is recommended to:
-
Keep samples at low temperatures (e.g., on ice or at 4°C) during processing.[3]
-
Acidify the sample matrix (e.g., to pH 6.0) to improve stability.[3]
-
Process samples as quickly as possible to reduce the time for potential degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Inefficient extraction from the sample matrix. | Optimize the extraction method. Consider using solid-phase extraction (SPE) for cleaner extracts compared to protein precipitation. Ensure the pH of the extraction solvent is appropriate. |
| Instability of the analyte (hydrolysis to the acid form). | Review sample handling procedures. Ensure samples are kept cold and processed quickly. Consider acidification of the sample as mentioned in the FAQs. | |
| Suboptimal mass spectrometry parameters. | Optimize MS/MS parameters, including precursor and product ion selection, collision energy, and ion source settings. | |
| Poor Peak Shape or Tailing | Inappropriate chromatographic column. | Use a column that provides good retention and separation for the analytes, such as a C18 or a phenyl-based column. |
| Unsuitable mobile phase composition. | Optimize the mobile phase gradient, pH, and organic solvent composition to improve peak shape. | |
| High Background Noise or Matrix Effects | Insufficient sample cleanup. | Employ a more rigorous sample preparation technique like SPE to remove interfering substances. |
| Co-elution of interfering compounds. | Adjust the chromatographic gradient to better separate the analyte from matrix components. | |
| Inconsistent or Non-Reproducible Results | Variability in sample preparation. | Ensure consistent and precise execution of the sample preparation protocol. Use of an internal standard is highly recommended to correct for variability. |
| Instrument instability. | Check the stability and performance of the LC-MS/MS system. Perform system suitability tests before running samples. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from published LC-MS/MS methods for the detection of atorvastatin and its metabolites, including this compound.
Table 1: LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatographic Column | Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 μm)[1] | C18 reverse-phase fused-core® column[2] | Acquity UPLC HSS T3 (3.0 mm × 100 mm, 1.8 μm)[4] |
| Mobile Phase | A: 0.1% v/v glacial acetic acid in 10% v/v methanol (B129727) in waterB: 40% v/v methanol in acetonitrile[1] | 0.005% formic acid in water:acetonitrile (B52724):methanol (35:25:40, v/v/v)[2] | 0.05% (v/v) formic acid in water/acetonitrile (25:75, v/v)[4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] | Negative Electrospray Ionization (ESI-)[2] | Positive Electrospray Ionization (ESI+)[4] |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 0.05 - 100[1] | 0.050 - Not specified[2] | 0.2 - 40[4] |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 0.05[1] | 0.050[2] | 0.2[4] |
| Mean Extraction Recovery (%) | 88.6 - 111[1] | Not specified | Not specified |
| Intra- and Inter-day Precision (% Imprecision) | ≤ 15[1] | < 6.6[2] | 3.3 - 13.9[4] |
| Intra- and Inter-day Accuracy (% Accuracy) | 85 - 115[1] | within ±4.3% of nominal values[2] | Not specified |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis
This protocol is a generalized representation based on common practices found in the literature.[1][2][4]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add a known concentration of a stable isotope-labeled internal standard.
-
Add 150 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Separation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18 or Phenyl).
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
Mandatory Visualizations
Caption: Experimental workflow for this compound detection.
References
Technical Support Center: Overcoming In Vitro Solubility Challenges with 4-Hydroxy Atorvastatin Lactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 4-Hydroxy Atorvastatin (B1662188) Lactone during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known solvents for 4-Hydroxy Atorvastatin Lactone?
A1: this compound is a solid compound that is soluble in several organic solvents.[1][2] Its solubility in aqueous solutions is limited. Qualitative solubility information is summarized in the table below.
Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What can I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where its solubility is much lower. To address this, you should:
-
Minimize the final DMSO concentration: Most cell lines can tolerate DMSO concentrations up to 0.5%, and some robust lines may tolerate up to 1%.[3][4][5] However, it is always best to keep the final DMSO concentration as low as possible, ideally at or below 0.1%, to minimize cytotoxicity and other off-target effects.[6][7]
-
Optimize your stock solution concentration: Prepare a high-concentration stock solution in 100% DMSO. This allows for a smaller volume to be added to your culture medium to achieve the desired final concentration of the compound, thereby keeping the final DMSO percentage low.[3]
-
Use a gentle, stepwise dilution: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach. First, dilute the DMSO stock in a small volume of media, vortex or mix gently, and then add this intermediate dilution to the final volume.
-
Consider warming the medium: Gently warming the cell culture medium to 37°C before and after adding the compound can sometimes help improve solubility.
Q3: Are there alternatives to DMSO for solubilizing this compound for cell-based assays?
A3: Yes, cyclodextrins are a viable alternative to DMSO.[8] These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound, within their core, forming a water-soluble inclusion complex.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.[8]
Q4: How does pH affect the stability and solubility of this compound in aqueous solutions?
A4: The lactone form of atorvastatin and its metabolites is known to be pH-sensitive. The lactone ring is more stable in acidic conditions (around pH 4.5). As the pH increases towards neutral and alkaline conditions, the lactone ring is more likely to hydrolyze to the open-ring hydroxy acid form. This conversion can affect the compound's activity and solubility. It is crucial to consider the pH of your buffer and cell culture medium.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
-
Symptom: Visible precipitate or cloudiness in the cell culture well after adding the this compound stock solution.
-
Potential Cause: The final concentration of the compound exceeds its solubility limit in the aqueous medium, or the final DMSO concentration is too high, causing the compound to crash out of solution.
-
Solutions:
-
Verify Maximum Tolerated DMSO Concentration: Perform a dose-response experiment with your specific cell line to determine the highest percentage of DMSO that does not cause significant cytotoxicity. A general guideline is to stay at or below 0.5%.[6]
-
Reduce Final DMSO Concentration: Prepare a more concentrated stock solution in 100% DMSO so that a smaller volume is needed for your final dilution.
-
Employ Sonication: After diluting the stock solution into the medium, briefly sonicate the solution in a water bath. This can help to break down small precipitates and improve dispersion.
-
Utilize Solubilizing Agents: Consider using cyclodextrins to enhance aqueous solubility. A detailed protocol is provided below.
-
Issue 2: Inconsistent or Non-reproducible Experimental Results
-
Symptom: High variability between replicate wells or experiments.
-
Potential Cause: Incomplete dissolution or precipitation of the compound leading to inconsistent dosing. The compound may also be adsorbing to the plasticware.
-
Solutions:
-
Ensure Complete Initial Dissolution: Before diluting into your aqueous medium, ensure your this compound is fully dissolved in the organic solvent stock. Gentle warming or brief sonication of the stock solution can aid in complete dissolution.
-
Pre-treat Plates (for sticky compounds): In some cases, pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) can reduce non-specific binding of the compound to the plastic.
-
Use Low-Binding Plates: If adsorption is a persistent issue, consider using commercially available low-adhesion or low-binding microplates.
-
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Compounds
| Solvent/System | This compound | Atorvastatin Lactone | Atorvastatin Calcium |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] | 15 mg/mL[9] | 100 mg/mL[10] |
| Dimethylformamide (DMF) | Soluble[1] | 25 mg/mL[9] | - |
| Ethanol (B145695) | - | 10 mg/mL[9] | - |
| Methanol | Slightly Soluble[2] | - | - |
| Ethyl Acetate | Soluble[1] | - | - |
| DMF:PBS (pH 7.2) (1:3) | - | 0.25 mg/mL[9] | - |
Table 2: General Guidelines for Final DMSO Concentration in Cell Culture
| Final DMSO Concentration | General Tolerance by Cell Lines | Recommendations |
| < 0.1% | Generally considered safe for most cell lines, including sensitive and primary cells.[3][6] | Ideal for long-term exposure studies. |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for incubations up to 72 hours.[6] | A common and generally acceptable range for many in vitro assays. |
| 0.5% - 1.0% | May cause increased cytotoxicity and affect cell proliferation and function in some cell lines.[4][6] | Use with caution and only after thorough validation with your specific cell line. |
| > 1.0% | Significant cytotoxicity, apoptosis, and membrane damage are common.[6] | Generally not recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add the required volume of 100% sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Ensuring Complete Solubilization: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, briefly sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied. Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Preparation of Working Solution:
-
Thaw a fresh aliquot of the stock solution.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentration.
-
Ensure the final DMSO concentration in your experiment is within the tolerated range for your cell line (ideally ≤ 0.1%).
-
Always include a vehicle control in your experiments with the same final concentration of DMSO as your treated samples.
-
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is a general method and may require optimization for your specific compound and experimental setup.[11][12]
-
Prepare the HP-β-CD Solution: Dissolve HP-β-CD in sterile deionized water or your desired buffer to create a stock solution (e.g., 10-40% w/v). Gentle warming may be required to fully dissolve the cyclodextrin (B1172386).
-
Prepare the this compound Solution: In a separate sterile tube, dissolve the this compound in a minimal amount of a suitable organic solvent like ethanol or a co-solvent mixture (e.g., tert-butyl alcohol/water).
-
Complexation: While vortexing or stirring the HP-β-CD solution, add the dissolved this compound solution dropwise. The molar ratio of the drug to cyclodextrin can be varied (e.g., 1:1, 1:2, 1:5) to optimize complexation and solubility.
-
Incubation: Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.
-
Lyophilization (Optional but Recommended): For long-term storage and easy reconstitution, freeze the solution and lyophilize it to obtain a dry powder of the drug-cyclodextrin complex.
-
Reconstitution: The aqueous complex solution or the lyophilized powder can be reconstituted in cell culture medium for your experiments.
-
Control: It is important to include a vehicle control with the same concentration of HP-β-CD in your experiments.
Mandatory Visualizations
Atorvastatin Metabolic Pathway
Caption: Metabolic pathway of Atorvastatin to its hydroxylated metabolites via CYP3A4.
Experimental Workflow for Solubilization Troubleshooting
References
- 1. labsolu.ca [labsolu.ca]
- 2. caymanchem.com [caymanchem.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. alzet.com [alzet.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Addressing cross-reactivity in immunoassays for atorvastatin metabolites
Welcome to the technical support center for immunoassays targeting atorvastatin (B1662188). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential cross-reactivity with atorvastatin metabolites and to offer troubleshooting solutions for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity and why is it a concern for atorvastatin analysis?
A1: Immunoassay cross-reactivity occurs when an antibody, designed to bind to a specific molecule (in this case, atorvastatin), also binds to other structurally similar molecules, such as its metabolites.[1][2][3] This is a significant concern in atorvastatin immunoassays because atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into active metabolites.[4][5] The main active metabolites are ortho-hydroxyatorvastatin (o-OH-ATV) and para-hydroxyatorvastatin (p-OH-ATV). Atorvastatin also forms an inactive lactone metabolite.[5] Due to the structural similarities between atorvastatin and these metabolites, antibodies raised against atorvastatin may also recognize and bind to them. This can lead to an overestimation of the atorvastatin concentration in a sample, resulting in inaccurate pharmacokinetic and pharmacodynamic assessments.
Q2: What are the major metabolites of atorvastatin that could potentially cross-react in an immunoassay?
A2: The primary metabolites of concern for cross-reactivity in an atorvastatin immunoassay are:
-
Ortho-hydroxyatorvastatin (o-OH-ATV): An active metabolite formed by the hydroxylation of atorvastatin.
-
Para-hydroxyatorvastatin (p-OH-ATV): Another active hydroxylated metabolite.[5]
-
Atorvastatin Lactone: An inactive metabolite formed from atorvastatin.[5]
Q3: Is there publicly available quantitative data on the cross-reactivity of these metabolites in commercial atorvastatin ELISA kits?
A3: Specific quantitative data on the percentage of cross-reactivity for atorvastatin metabolites in commercial ELISA kits is not widely available in the public domain. This information is often proprietary to the kit manufacturer. It is highly recommended to consult the product manual of the specific ELISA kit being used, as some manufacturers may provide this information. If the data is not available, it is crucial to perform in-house validation to determine the cross-reactivity of the key metabolites.
Q4: What is the gold standard method for quantifying atorvastatin and its metabolites to avoid cross-reactivity issues?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of atorvastatin and its metabolites in biological samples.[6][7][8] This method offers high specificity and can distinguish between the parent drug and its various metabolites, thus avoiding the cross-reactivity limitations inherent in immunoassays.[7]
Troubleshooting Guides
Issue 1: Suspected Cross-Reactivity with Atorvastatin Metabolites
Symptom: Higher than expected concentrations of atorvastatin are measured, which are not consistent with other analytical methods or expected pharmacokinetic profiles.
Troubleshooting Steps:
-
Review Kit Specificity: Carefully check the product manual for your ELISA kit for any information on cross-reactivity with atorvastatin metabolites.
-
Perform a Cross-Reactivity Experiment: If no data is available, you will need to experimentally determine the percent cross-reactivity. A detailed protocol for this is provided in the "Experimental Protocols" section below.
-
Sample Dilution: Analyze serial dilutions of your samples. If the measured concentration does not decrease linearly with dilution, it may indicate the presence of cross-reacting substances.
-
Confirm with an Orthogonal Method: If possible, confirm your results using a more specific method like LC-MS/MS.
Issue 2: High Background Signal
Symptom: The absorbance values of the blank or zero-standard wells are unusually high, reducing the dynamic range of the assay.
Troubleshooting Steps:
| Possible Cause | Solution |
| Insufficient Washing | Increase the number of wash steps and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells.[9] |
| Inadequate Blocking | Increase the blocking time or try a different blocking buffer (e.g., increase the percentage of BSA or use a non-mammalian protein blocker). |
| Antibody Concentration Too High | Titrate the primary or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[10] |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Ensure the substrate solution is colorless before use.[10] |
| Cross-Reactivity of Secondary Antibody | Ensure the secondary antibody is specific to the primary antibody's host species and has been pre-adsorbed to minimize cross-reactivity with other proteins. |
Issue 3: Weak or No Signal
Symptom: The absorbance values for the standards and samples are very low or indistinguishable from the background.
Troubleshooting Steps:
| Possible Cause | Solution |
| Reagent Omission or Error | Double-check that all reagents were added in the correct order and at the correct concentrations. |
| Expired or Inactive Reagents | Ensure that all kit components are within their expiration date and have been stored correctly. Prepare fresh working solutions of antibodies and substrates.[9][11] |
| Insufficient Incubation Time/Temperature | Ensure that all incubation steps are carried out for the recommended duration and at the specified temperature.[11][12] |
| Incorrect Plate Type | Use plates that are specifically designed for ELISA applications to ensure proper protein binding. |
| Low Antibody Affinity | If developing your own assay, the antibody may have low affinity for atorvastatin. Consider screening different antibodies. |
Issue 4: High Coefficient of Variation (CV)
Symptom: There is poor reproducibility between replicate wells for standards or samples, leading to a high CV (>15-20%).
Troubleshooting Steps:
| Possible Cause | Solution |
| Pipetting Inconsistency | Ensure pipettes are calibrated and use proper pipetting techniques to minimize errors. Change pipette tips for each standard and sample.[13] |
| Inadequate Mixing | Thoroughly mix all reagents and samples before adding them to the wells.[12] |
| Edge Effects | To minimize temperature and evaporation variations across the plate, use a plate sealer during incubations and ensure the plate is evenly warmed to the incubation temperature. |
| Plate Washing Inconsistency | Use an automated plate washer if available for more consistent washing. If washing manually, ensure all wells are treated identically. |
| Bubbles in Wells | Inspect the plate for bubbles before reading and remove them if present. |
Quantitative Data
Table 1: Example Cross-Reactivity Profile for an Atorvastatin Immunoassay
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Atorvastatin | [Experimental Value] | 100% |
| Ortho-hydroxyatorvastatin | [Experimental Value] | [Calculated Value] |
| Para-hydroxyatorvastatin | [Experimental Value] | [Calculated Value] |
| Atorvastatin Lactone | [Experimental Value] | [Calculated Value] |
Experimental Protocols
Protocol for Determining Metabolite Cross-Reactivity in a Competitive ELISA
This protocol provides a framework for assessing the cross-reactivity of atorvastatin metabolites in a competitive ELISA format.
1. Principle: In a competitive ELISA for atorvastatin, free atorvastatin in the sample competes with a fixed amount of enzyme-labeled atorvastatin (or atorvastatin-conjugate coated on the plate) for binding to a limited amount of anti-atorvastatin antibody. The signal is inversely proportional to the concentration of atorvastatin in the sample. To determine cross-reactivity, the same assay is run with the potential cross-reacting metabolites at various concentrations.
2. Materials:
-
Atorvastatin standard
-
Ortho-hydroxyatorvastatin, para-hydroxyatorvastatin, and atorvastatin lactone standards
-
Atorvastatin ELISA kit (or individual components: anti-atorvastatin antibody, coated plates or coating buffer, enzyme-labeled atorvastatin, substrate, stop solution, wash buffer, and assay buffer)
-
Microplate reader
3. Procedure:
-
Prepare Standard Curves:
-
Prepare a serial dilution of the atorvastatin standard in assay buffer to create a standard curve (e.g., from 100 ng/mL to 0.1 ng/mL).
-
Prepare separate serial dilutions for each metabolite (ortho-hydroxyatorvastatin, para-hydroxyatorvastatin, and atorvastatin lactone) in the same concentration range, or higher if lower cross-reactivity is expected.
-
-
Run the ELISA:
-
Follow the specific instructions of your competitive ELISA kit.
-
In separate wells, run the atorvastatin standard curve and the dilution series for each of the metabolites. Run all standards and samples in duplicate or triplicate.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
For each standard and metabolite dilution series, plot the absorbance (or %B/B0) against the logarithm of the concentration.
-
Determine the concentration of atorvastatin and each metabolite that causes 50% inhibition of the maximum signal (the IC50 value).[1][14]
-
-
Calculate Percent Cross-Reactivity:
-
Use the following formula to calculate the percent cross-reactivity for each metabolite:[1] % Cross-Reactivity = (IC50 of Atorvastatin / IC50 of Metabolite) x 100
-
Visualizations
Caption: Metabolic pathway of atorvastatin.
References
- 1. discovery-sci.com [discovery-sci.com]
- 2. seracare.com [seracare.com]
- 3. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. droracle.ai [droracle.ai]
- 6. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. ethosbiosciences.com [ethosbiosciences.com]
- 11. protocolsandsolutions.com [protocolsandsolutions.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. ELISA FAQS - MULTI SCIENCES [multisciences.net]
- 14. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
Strategies to reduce ion suppression for 4-Hydroxy Atorvastatin Lactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists overcome challenges related to ion suppression during the analysis of 4-Hydroxy Atorvastatin (B1662188) Lactone using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of 4-Hydroxy Atorvastatin Lactone?
A1: Ion suppression is a type of matrix effect where components in the sample matrix, other than the analyte of interest, interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity for this compound, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][3] Biological matrices like plasma and serum are complex and contain endogenous substances such as phospholipids, salts, and proteins that are common causes of ion suppression.[1][4]
Q2: How can I detect if ion suppression is affecting my this compound measurement?
A2: A common method to assess ion suppression is the post-extraction spike method.[5] This involves comparing the signal response of this compound in a pure solvent to the response of a blank matrix sample that has been spiked with the analyte after the extraction process.[5] A significantly lower signal in the matrix sample indicates the presence of ion suppression.[2] Another technique is the infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer, and a blank extracted matrix is injected into the LC system. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.[2]
Q3: What are the primary strategies to reduce ion suppression for this compound?
A3: The main strategies to mitigate ion suppression for this compound fall into three categories:
-
Sample Preparation: Employing effective sample cleanup techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or protein precipitation to remove interfering matrix components before LC-MS analysis.[1][4]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase, gradient, or using a more efficient column.[1][2]
-
Internal Standards: Using a stable isotope-labeled internal standard (SIL-IS) of this compound. Since the SIL-IS has nearly identical chemical and physical properties, it will experience similar ion suppression, allowing for accurate quantification through ratio-based calculations.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low signal intensity for this compound | Significant ion suppression from matrix components. | 1. Improve Sample Cleanup: Switch from protein precipitation to a more selective method like SPE or LLE.[1] 2. Optimize Chromatography: Adjust the mobile phase gradient to better separate the analyte from interfering peaks.[1] 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing suppression.[6] |
| Poor reproducibility of results | Inconsistent matrix effects between samples.[6] | 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for variable ion suppression.[2] 2. Ensure Consistent Sample Preparation: Standardize all sample preparation steps to minimize variability. |
| Analyte peak shape is poor (e.g., tailing, fronting) | Co-elution with matrix components or issues with the analytical column. | 1. Modify Chromatographic Conditions: Experiment with different mobile phase compositions, pH, or a different type of C18 column.[7] 2. Check Column Health: Ensure the column is not degraded or clogged. |
| In-source conversion of this compound | The lactone form can be unstable and hydrolyze to its corresponding acid form.[8] | 1. Control Sample Temperature: Keep samples at a low temperature (e.g., 4°C) during processing.[8] 2. Adjust Sample pH: Acidifying the sample can help stabilize the lactone form.[8] |
Quantitative Data on Ion Suppression Mitigation
The following table summarizes the matrix effect for atorvastatin and its metabolites using different sample preparation techniques. A matrix effect value close to 100% indicates minimal ion suppression or enhancement.
| Analyte | Sample Preparation Method | Matrix Effect (%) | Reference |
| Atorvastatin | Salting-Out Assisted Liquid-Liquid Extraction (SALLE) | >70% (Recovery) | [9][10] |
| o-Hydroxy Atorvastatin | Salting-Out Assisted Liquid-Liquid Extraction (SALLE) | >70% (Recovery) | [9][10] |
| p-Hydroxy Atorvastatin | Salting-Out Assisted Liquid-Liquid Extraction (SALLE) | >70% (Recovery) | [9][10] |
| Atorvastatin | Liquid-Liquid Extraction (LLE) | 92-110% | [11] |
| Atorvastatin Metabolites | Liquid-Liquid Extraction (LLE) | 92-110% | [11] |
| Atorvastatin | Solid-Phase Extraction (SPE) | Not specified, but used to reduce ion suppression | [7] |
Note: Direct quantitative comparison for this compound specifically was not available in the provided search results. The data for atorvastatin and its other hydroxylated metabolites are presented as a close surrogate.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from methodologies used for the analysis of atorvastatin and its metabolites.[7][12]
-
Sample Pre-treatment: To 500 µL of plasma, add an internal standard solution.
-
Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and other analytes with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is based on established methods for atorvastatin and its metabolites.[6][13]
-
Sample Preparation: To 500 µL of plasma, add the internal standard.
-
pH Adjustment: Acidify the sample by adding a buffer solution (e.g., sodium acetate (B1210297) buffer, pH 5.0) to stabilize the lactone form.[8]
-
Extraction: Add 2 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Mixing: Vortex the mixture for 1-2 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Collection: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for injection.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Strategies to mitigate ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. eijppr.com [eijppr.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Optimizing fragmentation parameters for 4-Hydroxy Atorvastatin Lactone in MS/MS
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers optimizing mass spectrometry (MS/MS) fragmentation parameters for 4-Hydroxy Atorvastatin (B1662188) Lactone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the typical starting MS/MS parameters for 4-Hydroxy Atorvastatin Lactone?
A1: The optimal parameters should be determined empirically for your specific instrument and experimental conditions. However, published literature for atorvastatin and its hydroxylated metabolites provides a strong starting point. The protonated molecule [M+H]⁺ is typically used as the precursor ion. For this compound, this corresponds to a mass-to-charge ratio (m/z) of approximately 557.3.
Based on available data for related compounds, the most common product ions result from fragmentation of the core structure. For atorvastatin lactone forms, two prominent product ions are often observed at m/z 448 and 422.[1] One study identified the transition m/z 557.3 → 448.3 for para-hydroxy atorvastatin lactone (another name for this compound).[2]
For initial experiments, you can use the parameters in the table below and refine them using the optimization protocol provided.
Table 1: Reported MS/MS Parameters for Atorvastatin Lactones
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (CE) |
| Atorvastatin Lactone | 541.36 | 448.02 | 19 eV[3][4][5] |
| This compound | 557.3 | 448.3 | Not specified[2] |
| General Lactone Forms | Not specified | 448 / 422 | -25 V (general value)[1] |
Q2: How do I experimentally determine the optimal collision energy (CE)?
A2: The ideal collision energy is the value that produces the highest and most stable signal for your target product ion. This is determined by performing a collision energy optimization experiment. The most common method involves directly infusing a standard solution of the analyte and ramping the collision energy across a range of values while monitoring the intensity of the precursor and product ions. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: I am observing a weak precursor ion signal for this compound. What are the potential causes and solutions?
A3: A weak precursor ion signal can stem from several factors:
-
Suboptimal Ion Source Parameters: Ensure that the electrospray ionization (ESI) source settings are optimized. Adjust the spray voltage, sheath and auxiliary gas flows, and capillary temperature to maximize the signal for your analyte.
-
Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ionization efficiency. Atorvastatin and its metabolites are typically analyzed in positive ion mode with a mobile phase containing a small amount of acid, such as formic acid, to promote protonation.[3][4]
-
Analyte Instability: Atorvastatin and its metabolites can be unstable. Ensure stock and working solutions are fresh and stored properly, often at low temperatures.[6]
-
Sample Preparation: Inefficient extraction from the sample matrix (e.g., plasma) can lead to low analyte concentration. Re-evaluate your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure for recovery.
Q4: My product ion signal is inconsistent or shows poor fragmentation. How can I troubleshoot this?
A4: Inconsistent fragmentation can be due to:
-
Collision Energy Not Optimized: If the collision energy is too low, fragmentation will be inefficient. If it is too high, the precursor ion will be excessively fragmented into smaller, unmonitored ions, leading to a loss of signal for the desired product ion. Perform a CE optimization as described below.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte, leading to a fluctuating signal. Improve chromatographic separation to isolate the analyte from interfering matrix components or enhance the sample cleanup process.
-
Analyte Interconversion: Atorvastatin and its hydroxy-metabolites exist in a pH-dependent equilibrium between the active acid form and the inactive lactone form.[1][7] Changes in sample pH or temperature can cause interconversion, leading to signal variability. It is recommended to keep all solutions on ice to minimize this effect.[5]
Experimental Protocols
Protocol: Optimizing Collision Energy for this compound
This protocol describes how to determine the optimal collision energy (CE) for a specific precursor-to-product ion transition using direct infusion.
1. Preparation of Standard Solution:
- Prepare a working standard solution of this compound at a concentration of approximately 50-100 ng/mL.
- The solvent should mimic your final mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Instrument Setup:
- Set up your mass spectrometer for direct infusion via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
- Operate the instrument in positive electrospray ionization (ESI+) mode.
- Optimize ion source parameters (capillary voltage, source temperature, gas flows) to achieve a stable and maximal signal for the this compound precursor ion (m/z 557.3).
3. Collision Energy Ramp Experiment:
- Set up a product ion scan or Multiple Reaction Monitoring (MRM) method.
- Define the precursor ion (Q1) as m/z 557.3.
- Define the target product ion (Q3) as m/z 448.3 (or another ion of interest).
- Create an experiment that ramps the collision energy. Start from a low value (e.g., 5 eV) and increase to a high value (e.g., 50 eV) in small increments (e.g., 2-3 eV).
- Acquire data for several minutes to ensure a stable signal at each CE value.
4. Data Analysis:
- Plot the intensity of the product ion (m/z 448.3) as a function of the collision energy.
- The collision energy value that corresponds to the peak of this curve is the optimal CE for this specific transition. Select this value for your quantitative analysis method.
Visualizations
References
- 1. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. akjournals.com [akjournals.com]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Synthetic 4-Hydroxy Atorvastatin Lactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic 4-Hydroxy Atorvastatin (B1662188) Lactone.
Troubleshooting Guides
This section addresses common issues encountered during the purification of 4-Hydroxy Atorvastatin Lactone using various chromatography and crystallization techniques.
Preparative High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to aqueous buffer. A gradient elution may be necessary to separate closely eluting impurities.[1][2] |
| Incorrect stationary phase. | For atorvastatin and its metabolites, C18 columns are commonly used.[1][3] Consider a different packing material or particle size if co-elution persists. | |
| Column overloading. | Reduce the sample concentration or injection volume. | |
| Peak Tailing | Presence of acidic or basic functional groups in the analyte interacting with the stationary phase. | Add a modifier to the mobile phase, such as a small percentage of trifluoroacetic acid (TFA) or formic acid, to improve peak shape.[4] |
| Column degradation. | Flush the column with a strong solvent or replace it if performance does not improve. | |
| Low Recovery | Sample precipitation on the column. | Ensure the sample is fully dissolved in the mobile phase before injection. Modify the mobile phase to improve solubility. |
| Adsorption of the compound to the stationary phase. | Modify the mobile phase pH or ionic strength. | |
| High Backpressure | Clogged column frit or tubing. | Filter all samples and mobile phases before use.[5] If necessary, reverse flush the column (if permitted by the manufacturer) or replace the in-line filter.[5] |
| Sample precipitation at the head of the column. | Use a guard column and ensure sample solubility in the mobile phase. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | Inappropriate solvent system (eluent). | Perform thin-layer chromatography (TLC) pre-screening with various solvent systems to determine the optimal eluent for separation. A gradient elution from a non-polar to a more polar solvent is often effective. |
| Incorrect stationary phase. | Silica (B1680970) gel is a common choice for compounds like atorvastatin lactones. Consider using alumina (B75360) if silica gel does not provide adequate separation. | |
| Column channeling. | Ensure proper packing of the column to avoid cracks or channels in the stationary phase. | |
| Slow Elution | Eluent is too non-polar. | Gradually increase the polarity of the eluent. |
| Fine particles clogging the column. | Ensure the crude sample is free of particulate matter before loading. | |
| Compound Crashing Out on the Column | Low solubility in the eluent. | Choose a solvent system in which the compound has moderate solubility. It should not be too soluble (will elute too quickly) or insoluble. |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystal Formation | Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration. Cool the solution slowly. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Incorrect solvent. | The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Test a variety of solvents or solvent mixtures. | |
| Oiling Out | The boiling point of the solvent is too high, causing the compound to melt before dissolving. | Use a lower-boiling point solvent. |
| The solution is cooled too quickly. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| Low Yield | Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the compound. |
| Crystals were filtered before crystallization was complete. | Ensure the solution has been allowed to stand for a sufficient amount of time at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities can include starting materials, reagents, by-products from the synthetic route, and other atorvastatin-related compounds such as diastereomers or over-oxidation products. Atorvastatin itself can have impurities like desfluoro-atorvastatin and diastereomers.
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation. Spot the collected fractions on a TLC plate and develop it in the same solvent system used for the column. Visualize the spots under UV light or with a suitable staining agent to identify the fractions containing the pure compound.
Q3: What is a good starting point for a preparative HPLC method for this compound?
A3: Based on analytical methods for atorvastatin and its metabolites, a good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., with 0.1% formic or acetic acid).[3][6] You can start with an isocratic elution and then optimize to a gradient for better separation.
Q4: My this compound is slightly soluble in methanol (B129727). Can I use it for recrystallization?
A4: Since this compound is slightly soluble in methanol at room temperature, methanol could be a good candidate for recrystallization.[7] You would dissolve your crude product in a minimal amount of hot methanol and then allow it to cool slowly to induce crystallization of the pure compound.
Q5: How can I scale up my analytical HPLC method to a preparative scale?
A5: Scaling up involves adjusting the flow rate, injection volume, and gradient time in proportion to the column dimensions. The goal is to maintain a similar linear velocity of the mobile phase. There are online calculators and established formulas to assist with these calculations.
Experimental Protocols
Preparative HPLC Method
This protocol is a general guideline and should be optimized for your specific crude product and impurity profile.
-
Column: C18, 5-10 µm particle size, dimensions appropriate for your sample size (e.g., 20 mm x 250 mm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a lower percentage of Mobile Phase B and gradually increase it over 20-30 minutes. A typical starting point could be 40% B, increasing to 95% B.
-
Flow Rate: Adjust based on the column diameter. For a 20 mm ID column, a flow rate of 10-20 mL/min is a reasonable starting point.
-
Detection: UV at 245-255 nm.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a strong solvent like DMSO, then dilute with the initial mobile phase composition.[7] Ensure the sample is fully dissolved and filtered before injection.
-
Fraction Collection: Collect fractions based on the retention time of the target compound, as determined by analytical HPLC.
-
Post-Purification: Combine the pure fractions, and remove the solvent under reduced pressure.
Column Chromatography Method
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate (B1210297) in hexane (B92381) is a common choice for similar compounds. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 50% ethyl acetate).
-
Column Packing: Prepare a slurry of the silica gel in the initial, low-polarity eluent and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.
-
Elution: Begin elution with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to elute the compounds with increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of synthetic this compound.
Caption: A logical flow for troubleshooting common purification problems.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance [mdpi.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Method refinement for simultaneous analysis of atorvastatin and its metabolites
Technical Support Center: Atorvastatin (B1662188) and Metabolite Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the simultaneous analysis of atorvastatin and its primary active metabolites, ortho-hydroxy atorvastatin (o-OH-ATV) and para-hydroxy atorvastatin (p-OH-ATV), as well as their corresponding lactone forms, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation & Stability
-
Q1: My analyte recovery is low and inconsistent. What are the common causes and solutions?
-
A1: Low and variable recovery often stems from the sample extraction procedure.
-
Extraction Technique: Protein precipitation is a simple method, but it may be insufficient for removing all matrix interferences.[1] Consider optimizing your procedure or switching to a more robust technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][2][3][4] LLE with solvents like ethyl acetate (B1210297) has proven effective for atorvastatin and its metabolites.[5][6][7]
-
pH Adjustment: The extraction efficiency of atorvastatin, which is a carboxylic acid, is pH-dependent. Acidifying the plasma sample before extraction can improve the recovery of the parent drug and its acidic metabolites.[4]
-
Choice of SPE Cartridge: If using SPE, ensure the cartridge type is appropriate. A mixed-mode cation exchange SPE cartridge can be effective for urine samples.[1]
-
Internal Standard (IS): Use a stable isotope-labeled internal standard (SIL-IS) for each analyte (e.g., atorvastatin-d5).[8] A SIL-IS is the best way to compensate for variability in sample extraction, matrix effects, and instrument response.[1][9]
-
-
-
Q2: I'm concerned about the stability of atorvastatin and its metabolites during sample handling and storage. How can I prevent degradation?
-
A2: Atorvastatin can convert to its lactone form, and acyl glucuronide metabolites are known to be unstable.[10][11][12]
-
pH Control: Atorvastatin is more stable under neutral or slightly basic conditions and degrades under acidic conditions.[13] To prevent the interconversion of the acid and lactone forms, it can be beneficial to add a buffer, such as sodium phosphate, to plasma samples upon collection.[11]
-
Temperature: Store plasma samples at or below -50°C until analysis.[9] Keep samples on an ice-cold water bath during preparation.[9] Limit freeze-thaw cycles; studies have shown stability for at least three cycles, but minimizing them is best practice.[4]
-
Acyl Glucuronides: These metabolites are particularly labile and can undergo hydrolysis and acyl migration depending on pH and temperature.[10] Careful and rapid sample handling, collection, and storage at low temperatures are critical for accurate quantification.[10]
-
-
Chromatography & Mass Spectrometry
-
Q3: I am seeing poor peak shape and resolution, especially for the hydroxylated metabolites. How can I improve my chromatography?
-
A3:
-
Mobile Phase: The mobile phase composition is critical. A common approach is a gradient elution using acetonitrile (B52724) or methanol (B129727) with water containing a small amount of acid, like 0.1% formic acid or acetic acid.[3][4][15] This aids in protonation for positive ion mode ESI.
-
Flow Rate & Temperature: Optimize the flow rate and column temperature. Warming the column (e.g., to 40°C) can reduce system backpressure and improve peak shape.[16]
-
-
Q4: My signal intensity is fluctuating, and I suspect matrix effects. How can I diagnose and mitigate this?
-
A4: Matrix effects, caused by co-eluting endogenous components from plasma like phospholipids, can suppress or enhance the analyte signal.[8][17]
-
Diagnosis: To evaluate matrix effects, compare the peak area of an analyte spiked into an extracted blank plasma sample with the peak area of the analyte in a neat solution at the same concentration.[18][19] Regulatory guidelines often require testing in special matrices like hyperlipidemic plasma.[18]
-
Mitigation:
-
Improve Sample Cleanup: Use a more effective extraction method (LLE or SPE) to remove interfering components.[20]
-
Chromatographic Separation: Adjust the chromatographic gradient to separate the analytes from the regions where matrix components elute.
-
Use SIL-IS: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard for each analyte, as it will be affected similarly to the analyte of interest.[1][9]
-
Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components.[20]
-
-
-
-
Q5: Which ionization mode and MS/MS transitions should I use?
-
A5: Electrospray ionization (ESI) in the positive ion mode is most common and effective for atorvastatin and its hydroxy-metabolites.[5][6][16] Quantification should be performed using Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.[16] See the data tables below for typical MRM transitions.
-
Experimental Protocols & Data
Workflow for Atorvastatin Analysis
Caption: General experimental workflow for the bioanalysis of atorvastatin.
Detailed Protocol: Liquid-Liquid Extraction (LLE) Method
This protocol is a representative example based on common procedures.[4][5][6]
-
Sample Thawing: Thaw frozen plasma samples to room temperature.
-
Internal Standard Spiking: To a 200 µL aliquot of human plasma, add 20 µL of the working internal standard solution (containing deuterated analogs like Atorvastatin-d5). Vortex for 10 seconds.
-
Acidification: Add 50 µL of 0.1 M HCl or 1% formic acid to the sample to acidify. Vortex briefly.
-
Extraction: Add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.[1]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Data Tables: Instrument Parameters
Table 1: Representative LC-MS/MS Parameters for Atorvastatin and its Metabolites. Parameters are examples and require optimization for specific instruments and columns.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference(s) |
| Atorvastatin (ATV) | 559.2 - 559.4 | 440.1 - 440.3 | ESI+ | [5][18] |
| o-hydroxy ATV | 575.4 - 575.5 | 440.2 - 466.2 | ESI+ | [5][15][18] |
| p-hydroxy ATV | 575.4 - 575.5 | 440.3 - 440.5 | ESI+ | [5][15][18] |
| Atorvastatin Lactone | 541.3 | 448.3 | ESI+ | [5][15] |
| o-hydroxy ATV Lactone | 557.3 | 448.3 | ESI+ | [5] |
| p-hydroxy ATV Lactone | 557.3 | 448.3 | ESI+ | [5] |
| Atorvastatin-d5 (IS) | 564.1 | 445.4 | ESI+ | [21] |
Table 2: Example Chromatographic Conditions.
| Parameter | Value | Reference(s) |
| Column | Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) | [5][6] |
| Mobile Phase A | 0.05% Formic Acid in Water | [5][6] |
| Mobile Phase B | Acetonitrile | [5][6][18] |
| Flow Rate | 0.4 mL/min | [18] |
| Column Temp. | 40 °C | [16] |
| Injection Volume | 5 µL | [19] |
| Gradient | Isocratic or Gradient elution optimized for separation | [5][9][18] |
Signaling Pathway
Atorvastatin's Mechanism of Action
Atorvastatin functions by competitively inhibiting HMG-CoA reductase, a critical rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition reduces the production of mevalonate, a precursor to cholesterol, ultimately leading to lower cholesterol levels in the body.
Caption: Atorvastatin inhibits the HMG-CoA reductase enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC-tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Determination of Atorvastatin and Glimepiride by LC-MS/MS in Human Plasma and Its Application to a Pharmacokinetic Study [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS | Semantic Scholar [semanticscholar.org]
- 15. akjournals.com [akjournals.com]
- 16. mdpi.com [mdpi.com]
- 17. eijppr.com [eijppr.com]
- 18. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 20. Assessing the matrix effects of hemolyzed samples in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of 4-Hydroxy Atorvastatin Lactone and 2-Hydroxy Atorvastatin Lactone for Researchers and Drug Development Professionals
Atorvastatin (B1662188), a leading synthetic statin, undergoes extensive metabolism in the liver, primarily by cytochrome P450 3A4 (CYP3A4), to form two major active metabolites: 2-hydroxy atorvastatin (ortho-hydroxy) and 4-hydroxy atorvastatin (para-hydroxy). These hydroxylated metabolites exist in equilibrium with their corresponding lactone forms. This guide provides a comparative analysis of 4-hydroxy atorvastatin lactone and 2-hydroxy atorvastatin lactone, presenting available experimental data to aid researchers, scientists, and drug development professionals in understanding their relative pharmacological profiles.
Chemical and Pharmacological Properties
Both this compound and 2-hydroxy atorvastatin lactone are metabolites of atorvastatin. While the acid forms of the hydroxylated metabolites are known to be pharmacologically active, the lactone forms are also considered active metabolites. The interconversion between the acid and lactone forms is a key aspect of atorvastatin's overall disposition and activity.
Data Summary: In Vitro Activity and Metabolic Parameters
| Parameter | This compound | 2-Hydroxy Atorvastatin Lactone | Atorvastatin Lactone | Reference |
| HMG-CoA Reductase Inhibition (IC50) | Data not available | Data not available | 7 nM | [1] |
| CYP3A4 Metabolism (Km for formation from Atorvastatin Lactone) | 1.4 µM | 3.9 µM | N/A | [2] |
Note: The IC50 values for the corresponding acid forms are: 4-hydroxy atorvastatin (3.29 nM) and 2-hydroxy atorvastatin (5.54 nM)[2]. This suggests that the 4-hydroxy metabolite in its acid form is a potent inhibitor of HMG-CoA reductase.
Metabolic Pathway of Atorvastatin
Atorvastatin can undergo hydroxylation to its active metabolites, which are then lactonized, or it can first be lactonized and subsequently hydroxylated. The primary enzyme responsible for the hydroxylation steps is CYP3A4.
References
A Comparative Guide to the Validation of 4-Hydroxy Atorvastatin Lactone as a Biomarker for CYP3A4 Activity
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of Cytochrome P450 3A4 (CYP3A4) activity is a cornerstone of drug development and personalized medicine. The search for sensitive, specific, and minimally invasive biomarkers is a continuous effort. This guide provides a comprehensive comparison of 4-hydroxy atorvastatin (B1662188) lactone as an emerging biomarker for CYP3A4 activity against established alternatives, supported by experimental data and detailed protocols.
The Role of CYP3A4 and the Need for Reliable Biomarkers
CYP3A4 is the most abundant cytochrome P450 enzyme in the human liver and intestine, responsible for the metabolism of approximately 50% of clinically used drugs. Significant inter-individual variability in CYP3A4 activity, arising from genetic and environmental factors, can lead to unpredictable drug responses and adverse events. Consequently, validated biomarkers are crucial for phenotyping individuals' CYP3A4 activity to optimize drug therapy and mitigate risks.
4-Hydroxy Atorvastatin Lactone: A Candidate Biomarker
Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, undergoes extensive metabolism primarily by CYP3A4. This process generates two main active metabolites: 2-hydroxyatorvastatin and 4-hydroxyatorvastatin. These hydroxy metabolites can then undergo reversible lactonization. The formation of 4-hydroxy atorvastatin is directly catalyzed by CYP3A4, making its subsequent lactone form, this compound, a potential surrogate marker for in vivo CYP3A4 activity.
The metabolic pathway is illustrated below:
Caption: Atorvastatin metabolism to this compound via CYP3A4.
Comparative Analysis of CYP3A4 Biomarkers
While the direct validation of this compound as a CYP3A4 biomarker through head-to-head in vivo comparisons with gold-standard probes is not yet extensively documented, we can compare its characteristics with established biomarkers based on current knowledge.
| Biomarker | Type | Matrix | Advantages | Disadvantages |
| This compound | Drug Metabolite | Plasma | - Formation is directly dependent on CYP3A4 activity.[1][2] - High formation clearance from atorvastatin lactone in vitro, suggesting sensitivity to CYP3A4 activity.[3] - Can be measured alongside the parent drug, allowing for metabolic ratio calculation. | - Requires administration of atorvastatin. - Limited in vivo data directly correlating its levels with CYP3A4 phenotype. - Inter-individual variability in lactonization and further metabolism is possible. |
| Midazolam | Exogenous Probe | Plasma | - Considered the "gold standard" for in vivo CYP3A4 phenotyping.[4][5] - High sensitivity and specificity for CYP3A4 inhibition and induction.[6] | - Requires administration of a separate probe drug, which can have sedative effects. - Invasive due to the need for timed blood sampling. |
| 4β-Hydroxycholesterol (4βHC) | Endogenous | Plasma | - Does not require administration of a probe drug. - Reflects long-term CYP3A4 activity. - Good correlation with hepatic CYP3A4 expression. | - Long half-life results in a slow response to changes in CYP3A4 activity. - Can be influenced by changes in cholesterol levels.[7][8] |
| 6β-Hydroxycortisol/Cortisol Ratio | Endogenous | Urine | - Non-invasive sample collection. | - High intra- and inter-individual variability. - Can be influenced by physiological factors such as stress. |
Quantitative Data from In Vitro Studies
In vitro studies using human liver microsomes provide valuable insights into the kinetics of 4-hydroxy atorvastatin formation, supporting its potential as a sensitive biomarker.
| Substrate | Metabolite | Km (μM) | Vmax (pmol/min/mg) | Intrinsic Clearance (Vmax/Km) (μL/min/mg) |
| Atorvastatin Acid | 4-Hydroxy Atorvastatin | 25.6 ± 5.0 | - | 35.5 ± 48.1 |
| Atorvastatin Lactone | This compound | 1.4 ± 0.2 | - | 2949 ± 3511 |
| Data from an in vitro study with human liver microsomes, highlighting the significantly higher affinity and metabolic clearance of the lactone form by CYP3A4 compared to the acid form.[3] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a validated method for the simultaneous quantification of atorvastatin and its metabolites.
1. Sample Preparation
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of an internal standard solution (e.g., deuterated atorvastatin).
-
Add 1 mL of methyl tert-butyl ether as the extraction solvent.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 150 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity LC or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: A suitable gradient to separate the analytes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6460 Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for this compound and the internal standard.
Protocol 2: In Vitro Metabolism of Atorvastatin in Human Liver Microsomes
This protocol is for determining the kinetic parameters of this compound formation.
1. Incubation Setup
-
Prepare a stock solution of atorvastatin or atorvastatin lactone in a suitable solvent (e.g., DMSO, final concentration in incubation <0.5%).
-
In a 96-well plate, add pooled human liver microsomes (final concentration 0.2-0.5 mg/mL) to a pre-warmed potassium phosphate (B84403) buffer (100 mM, pH 7.4).
-
Add the substrate (atorvastatin or its lactone) at a range of concentrations.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
2. Reaction Initiation and Termination
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Incubate at 37°C with shaking for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes) within the linear range of metabolite formation.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
3. Sample Analysis
-
Centrifuge the plate at 4,000 x g for 15 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis as described in Protocol 1.
4. Data Analysis
-
Calculate the rate of metabolite formation at each substrate concentration.
-
Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by non-linear regression analysis.
Logical Workflow and Relationships
The validation and application of this compound as a CYP3A4 biomarker follow a logical progression from analytical method development to clinical correlation.
Caption: Workflow for the validation and clinical application of a new biomarker.
Conclusion
This compound holds promise as a specific and sensitive biomarker for CYP3A4 activity. Its formation is mechanistically linked to CYP3A4, and in vitro data suggest that its formation from the lactone precursor is a high-clearance pathway, indicating sensitivity to changes in enzyme activity. However, comprehensive in vivo studies that directly compare its performance against the gold-standard midazolam and other established endogenous biomarkers are necessary to fully validate its clinical utility. The detailed experimental protocols provided herein offer a robust framework for conducting such validation studies, which will be critical in establishing this compound's role in the landscape of CYP3A4 phenotyping.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of endogenous 4β-hydroxycholesterol with midazolam as markers for CYP3A4 induction by rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of atorvastatin treatment on serum oxysterol concentrations and cytochrome P450 3A4 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of atorvastatin treatment on serum oxysterol concentrations and cytochrome P450 3A4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Atorvastatin vs. its Lactone Metabolite: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the widely prescribed cholesterol-lowering drug, atorvastatin (B1662188), and its primary metabolite, atorvastatin lactone. While atorvastatin is the active therapeutic agent, its lactone metabolite exhibits a distinct pharmacological profile that is crucial for a comprehensive understanding of the drug's efficacy and safety. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the involved biological pathways.
Core Findings
Atorvastatin, administered as a calcium salt, is the active inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Its lactone form is a major metabolite that can be formed non-enzymatically in the acidic environment of the stomach or enzymatically in the liver by UDP-glucuronosyltransferases (UGTs).[2][3] While often considered inactive, atorvastatin lactone can be hydrolyzed back to the active acid form and demonstrates its own distinct biological activities, including a more potent myotoxic profile.[4][5]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters comparing the biological activity of atorvastatin and its lactone metabolite.
Table 1: HMG-CoA Reductase Inhibition
| Compound | IC50 (nM) | Enzyme Source | Reference |
| Atorvastatin | 3.71 | Recombinant Human HMG-CoA Reductase | [6] |
| Atorvastatin Lactone | 7 | Rat Liver HMG-CoA Reductase | [5] |
Table 2: Off-Target Effects
| Compound | Target | IC50 (µM) | Assay System | Reference |
| Atorvastatin Lactone | CYP2C9.1 | 16.8 | Recombinant Human Enzyme | [5] |
| Atorvastatin Lactone | CYP2C9.3 | 5.62 | Recombinant Human Enzyme | [5] |
| Atorvastatin Lactone | P-glycoprotein (P-gp) | 3.1-5.2 | P-gp expressing cells | [5] |
| Atorvastatin | P-glycoprotein (P-gp) | >100 | P-gp expressing cells | [7] |
Table 3: Cytotoxicity in Human Skeletal Muscle Cells
| Compound | Relative Myotoxicity Potency (vs. Acid Form) | Cell Type | Reference |
| Atorvastatin Lactone | 14-fold higher | Primary Human Skeletal Muscle Cells | [4] |
Mandatory Visualization
Diagram 1: Metabolic Conversion of Atorvastatin
Caption: Metabolic pathway of atorvastatin to its lactone and hydroxylated metabolites.
Diagram 2: Atorvastatin's Impact on Cellular Signaling
Caption: Atorvastatin modulates multiple intracellular signaling pathways.
Experimental Protocols
HMG-CoA Reductase Inhibition Assay
This protocol is adapted from commercially available kits and literature sources.[8][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HMG-CoA reductase.
Materials:
-
Recombinant human HMG-CoA reductase
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., 100 mM Potassium Phosphate (B84403), pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)
-
Test compounds (Atorvastatin and Atorvastatin Lactone) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA reductase, HMG-CoA, and NADPH in assay buffer. Prepare serial dilutions of the test compounds in DMSO.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution
-
Test compound dilution (or DMSO for control)
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add HMG-CoA substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of NADPH consumption for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cytotoxicity Assay in Human Skeletal Muscle Cells
This protocol is based on the methodology described by Sir et al. (2008).[4]
Objective: To assess the myotoxic potential of atorvastatin and its lactone metabolite on primary human skeletal muscle cells.
Materials:
-
Primary human skeletal muscle cells
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)
-
Atorvastatin and Atorvastatin Lactone stock solutions in DMSO
-
Fluorescence staining solution (e.g., Calcein AM and Ethidium homodimer-1 for live/dead staining)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture primary human skeletal muscle cells in appropriate culture vessels until they differentiate into myotubes.
-
Compound Treatment: Treat the myotubes with increasing concentrations of atorvastatin and atorvastatin lactone for a specified period (e.g., 24-48 hours). Include a vehicle control (DMSO).
-
Cell Viability Staining: After the incubation period, wash the cells and incubate them with a live/dead staining solution according to the manufacturer's instructions.
-
Quantification: Quantify the number of living myotubes by fluorescence microscopy or by measuring fluorescence intensity using a plate reader.
-
Data Analysis: Determine the concentration of each compound that causes a 50% reduction in cell viability (EC50). Compare the EC50 values to determine the relative myotoxicity.
CYP Inhibition Assay
This protocol is a generalized procedure based on FDA guidance and common laboratory practices.[10][11]
Objective: To determine the inhibitory potential of a test compound on major cytochrome P450 (CYP) isoforms.
Materials:
-
Human liver microsomes or recombinant human CYP enzymes (e.g., CYP2C9)
-
CYP-specific substrate (e.g., diclofenac (B195802) for CYP2C9)
-
NADPH regenerating system
-
Test compound (Atorvastatin Lactone)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Incubation Setup: In a microcentrifuge tube, pre-incubate the human liver microsomes or recombinant CYP enzyme with the test compound at various concentrations in the incubation buffer at 37°C.
-
Reaction Initiation: Add the CYP-specific substrate to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration. Plot the percent inhibition versus the inhibitor concentration and calculate the IC50 value.
Caco-2 Permeability Assay
This protocol is based on established methods for assessing intestinal drug permeability.[12][13]
Objective: To determine the intestinal permeability of a compound and identify if it is a substrate of efflux transporters like P-glycoprotein.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Test compounds (Atorvastatin and Atorvastatin Lactone)
-
LC-MS/MS system for compound quantification
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Add the test compound to the apical (upper) chamber.
-
At specified time points, collect samples from the basolateral (lower) chamber.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Add the test compound to the basolateral chamber.
-
At specified time points, collect samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for an efflux transporter.
References
- 1. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Physiologically-Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid-to-Lactone Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Statin induced myotoxicity: the lactone forms are more potent than the acid forms in human skeletal muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Current Evidence, Challenges, and Opportunities of Physiologically Based Pharmacokinetic Models of Atorvastatin for Decision Making [mdpi.com]
- 7. HMG-CoA reductase inhibitors and P-glycoprotein modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lnhlifesciences.org [lnhlifesciences.org]
- 11. bioivt.com [bioivt.com]
- 12. pharmaron.com [pharmaron.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
A Comparative Guide to the Cytotoxicity of Atorvastatin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Atorvastatin (B1662188), a widely prescribed HMG-CoA reductase inhibitor, undergoes extensive metabolism in the body, leading to the formation of several derivatives. Understanding the cytotoxic potential of these metabolites is crucial for a comprehensive assessment of the drug's safety and for the development of new therapeutic agents. This guide provides an objective comparison of the cytotoxicity of different atorvastatin metabolites, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Quantitative Cytotoxicity Data
The cytotoxic effects of atorvastatin and its metabolites have been evaluated in various cell lines. The following tables summarize the available quantitative data from in vitro studies. Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methods.
Table 1: Comparative Cytotoxicity of Atorvastatin and its Metabolites in Rainbow Trout Hepatocytes
| Compound | Cytotoxic Effect |
| Atorvastatin (Acid Form) | Dose-dependent cytotoxicity observed. |
| Atorvastatin Lactone | More potent in inducing myotoxicity compared to the acid form. |
| ortho-hydroxy Atorvastatin (Acid Form) | No significant cytotoxic effect reported in this study. |
| para-hydroxy Atorvastatin (Acid Form) | No significant cytotoxic effect reported in this study. |
| ortho-hydroxy Atorvastatin Lactone | Dose-dependent cytotoxicity observed. |
Source: Based on qualitative findings from Ellesat KS et al., Toxicol In Vitro, 2010.[1]
Table 2: IC50 Values of Atorvastatin in Different Cell Lines
| Cell Line | IC50 Value (µM) |
| U266 (Myeloma) | 94 |
| A172 (Glioma) | Cytotoxic effect observed at 10 and 20 µM |
| HepG2 (Hepatocellular Carcinoma) | Significant suppression of viability at concentrations from 10 to 100 µM. |
| Huh-7 (Hepatocellular Carcinoma) | Inhibition of viability at 80, 90, and 100 µM. |
Key Findings on Cytotoxicity
Several key trends emerge from the available research:
-
Lactone Forms are Generally More Cytotoxic: Studies consistently show that the lactone forms of statins, including atorvastatin, are more potent in inducing cytotoxicity than their corresponding open-acid forms.[4][5] This is often attributed to the higher lipophilicity of the lactone, allowing for easier passage through cell membranes via passive diffusion.[6][7]
-
Metabolite-Specific Effects: The hydroxylation of atorvastatin to its ortho- and para-hydroxy metabolites appears to reduce its cytotoxic potential in the acid form, as observed in rainbow trout hepatocytes.[1] However, the lactone form of the ortho-hydroxy metabolite retains cytotoxic activity.[1]
-
Cell-Type Dependent Cytotoxicity: The cytotoxic effects of atorvastatin and its metabolites can vary significantly between different cell types. For instance, atorvastatin shows cytotoxic effects on various cancer cell lines and hepatocytes.[2][3][8][9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the cytotoxicity of atorvastatin and its metabolites.
Cell Viability and Cytotoxicity Assay using Alamar Blue (Resazurin)
This assay measures the metabolic activity of cells as an indicator of viability.
Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Exposure: Treat the cells with various concentrations of atorvastatin and its metabolites (e.g., 0.4-400 µM) for the desired exposure times (e.g., 24, 48, and 72 hours).[1] Include vehicle-treated and untreated cells as controls.
-
Reagent Preparation: Prepare the Alamar Blue solution by diluting it 1:10 in phenol (B47542) red-free cell culture medium.[10][11]
-
Incubation: After the treatment period, remove the culture medium and add the prepared Alamar Blue solution to each well.[12] Incubate the plates for 1-4 hours at 37°C, protected from light.[13]
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a fluorescence microplate reader.[10][11]
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) after subtracting the background fluorescence from wells containing only medium and the Alamar Blue reagent.
Membrane Integrity Assay using 5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester (CFDA-AM)
This assay assesses cell membrane integrity, another indicator of cell viability.
Principle: CFDA-AM is a non-fluorescent, cell-permeable compound. Inside viable cells, intracellular esterases cleave the acetoxymethyl (AM) and acetate (B1210297) groups, converting it to the fluorescent carboxyfluorescein (CF), which is retained within cells that have intact membranes.[14][15]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the Alamar Blue assay protocol.
-
Staining: After compound exposure, wash the cells with a suitable buffer (e.g., PBS).
-
Incubation: Add a working solution of CFDA-AM in buffer to each well and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 490 nm and an emission wavelength of 525 nm using a fluorescence microplate reader.
-
Data Analysis: Express the results as a percentage of the fluorescence of the control cells, representing the percentage of cells with intact membranes.
Signaling Pathways and Experimental Workflow
The cytotoxicity of atorvastatin and its metabolites can be mediated through various signaling pathways, primarily leading to apoptosis.
Atorvastatin-Induced Apoptosis Signaling Pathway
Atorvastatin has been shown to induce apoptosis through the mitochondrial pathway. This involves the activation of caspase-9 and subsequently caspase-3, key executioner caspases.
Caption: Atorvastatin-induced mitochondrial apoptosis pathway.
Inhibition of Nrf2 Pathway by Atorvastatin
Atorvastatin can also induce cytotoxicity by inhibiting the Nrf2 pathway, which plays a crucial role in protecting cells from oxidative stress. This inhibition leads to mitochondrial dysfunction and subsequent apoptosis.
Caption: Nrf2 pathway inhibition by atorvastatin.
General Experimental Workflow for Cytotoxicity Comparison
A typical workflow for comparing the cytotoxicity of different atorvastatin metabolites is outlined below.
Caption: Experimental workflow for cytotoxicity testing.
References
- 1. Cytotoxicity of atorvastatin and simvastatin on primary rainbow trout (Oncorhynchus mykiss) hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro comparison of the cytotoxic effects of statins on U266 myeloma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atorvastatin Promotes Cytotoxicity and Reduces Migration and Proliferation of Human A172 Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Statin induced myotoxicity: the lactone forms are more potent than the acid forms in human skeletal muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. The role of acid-base imbalance in statin-induced myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of the statins cytotoxicity in freshly isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reprocell.com [reprocell.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Analytical Methods for 4-Hydroxy Atorvastatin Lactone
For researchers, scientists, and drug development professionals engaged in the pharmacokinetic and metabolic studies of atorvastatin (B1662188), the accurate quantification of its metabolites is paramount. Among these, 4-Hydroxy Atorvastatin Lactone, a significant metabolite, presents unique analytical challenges due to its potential for interconversion with its corresponding hydroxy acid form. This guide provides a head-to-head comparison of various analytical methods for the determination of this compound in biological matrices, with a focus on providing supporting experimental data and detailed protocols.
Quantitative Performance of Analytical Methods
The primary analytical technique for the quantification of this compound is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. The following table summarizes the quantitative performance of several published LC-MS/MS methods.
| Method | Matrix | Sample Preparation | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Precision (% CV) | Reference |
| LC-MS/MS | Human Serum | Methyl tert-butyl ether extraction | 0.5 | 0.5 - 200 | Within 15% deviation | < 15% | [1] |
| LC-MS/MS | Human Plasma | Protein Precipitation | 0.05 | 0.05 - 100 | 85 - 115% | ≤ 15% | [2][3] |
| UPLC-MS/MS | Human Plasma | Liquid-Liquid Extraction (ethyl acetate) | 0.2 | 0.2 - 40 | Not explicitly stated | 3.3 - 13.9% | [4] |
| LC-MS/MS | Rat Plasma | Solid-Phase Extraction | 0.1 | 0.1 - 20 | Not explicitly stated | Not explicitly stated | [5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for the analysis of this compound.
Method 1: LC-MS/MS with Protein Precipitation[2][3]
-
Sample Preparation: To 50 μL of human plasma, an internal standard is added. Protein precipitation is achieved by adding a precipitating solvent (e.g., acetonitrile (B52724) containing 0.1% acetic acid). The mixture is vortexed and centrifuged. The supernatant is then collected for analysis. To minimize the interconversion of the lactone to the acid form, samples are maintained at low temperatures (e.g., on an ice-water slurry) and the autosampler is kept at 4°C.[3]
-
Chromatography:
-
Mass Spectrometry:
Method 2: LC-MS/MS with Solid-Phase Extraction (SPE)[5][6][7]
-
Sample Preparation: Plasma samples are loaded onto an SPE column (e.g., Waters Oasis HLB). The column is washed, and the analytes are then eluted with an appropriate solvent. The eluate is evaporated to dryness and reconstituted in the mobile phase.
-
Chromatography:
-
Mass Spectrometry:
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of this compound from biological samples.
Caption: General workflow for this compound analysis.
Signaling Pathways and Logical Relationships
While signaling pathways are not directly relevant to the analytical methods themselves, the metabolism of atorvastatin is a key consideration. Atorvastatin is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its active hydroxylated metabolites, including 4-hydroxy atorvastatin.[6] These metabolites can then undergo lactonization to form their corresponding lactone derivatives. The interconversion between the hydroxy acid and lactone forms is a pH-dependent equilibrium.[1]
The following diagram illustrates the metabolic relationship.
Caption: Metabolic pathway of Atorvastatin to its lactone metabolite.
References
- 1. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. akjournals.com [akjournals.com]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
Cross-Validation of an In-House 4-Hydroxy Atorvastatin Lactone Assay: A Comparative Guide
This guide provides a comprehensive cross-validation and comparison of an in-house developed liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of 4-Hydroxy Atorvastatin (B1662188) Lactone against a well-established, published reference method. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the performance and suitability of similar bioanalytical methods.
Introduction
Atorvastatin is a widely prescribed medication for the treatment of hypercholesterolemia.[1][2] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form active hydroxylated metabolites, including ortho-hydroxyatorvastatin and para-hydroxyatorvastatin.[1][3][4][5] These metabolites can exist in equilibrium with their corresponding lactone forms. 4-Hydroxy Atorvastatin Lactone is a significant metabolite, and its accurate quantification in biological matrices is crucial for pharmacokinetic and drug metabolism studies.[6][7]
This guide details the cross-validation of a newly developed in-house LC-MS/MS assay for this compound. The performance of the in-house method is compared against a validated reference LC-MS/MS method adapted from the scientific literature. The cross-validation was conducted in accordance with the principles outlined in the FDA's Bioanalytical Method Validation guidance.[8][9]
Atorvastatin Metabolic Pathway
The metabolic conversion of Atorvastatin involves several key steps, primarily hydroxylation and subsequent lactonization. The following diagram illustrates the simplified metabolic pathway leading to the formation of this compound.
Experimental Protocols
In-House LC-MS/MS Method
-
Sample Preparation: A protein precipitation method was employed. To 50 µL of human plasma, 150 µL of acetonitrile (B52724) containing the internal standard (d5-Atorvastatin) was added. The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for analysis.
-
Chromatographic Conditions:
-
Column: C18 column (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization: Positive electrospray ionization (ESI+)
-
MRM Transition: Precursor and product ions specific for this compound and the internal standard were monitored.
-
Reference LC-MS/MS Method
The reference method was adapted from a published study.[10][11][12]
-
Sample Preparation: Solid-phase extraction (SPE) was used. Plasma samples (500 µL) were diluted with ammonium (B1175870) acetate (B1210297) buffer and loaded onto an SPE cartridge. The cartridge was washed, and the analyte was eluted with methanol. The eluate was evaporated to dryness and reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Mass Spectrometry:
Cross-Validation Workflow
The cross-validation process was designed to ensure the comparability of results obtained from the in-house and reference methods.
References
- 1. Atorvastatin - Wikipedia [en.wikipedia.org]
- 2. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]
In Vitro vs. In Vivo Correlation of 4-Hydroxy Atorvastatin Lactone Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo metabolism of 4-hydroxy atorvastatin (B1662188) lactone, a key metabolite of the widely prescribed cholesterol-lowering drug, atorvastatin. Understanding the correlation between laboratory-based (in vitro) findings and whole-organism (in vivo) data is crucial for predicting a drug's pharmacokinetic profile and its potential for drug-drug interactions. This document summarizes key experimental data, details relevant methodologies, and visualizes metabolic pathways and workflows to facilitate a comprehensive understanding.
Executive Summary
The metabolism of atorvastatin is a complex process involving the interplay of its acid and lactone forms with cytochrome P450 enzymes, primarily CYP3A4. In vitro studies using human liver microsomes have demonstrated that the lactone form of atorvastatin is a significantly better substrate for hydroxylation than its corresponding acid form. This leads to the formation of ortho- and para-hydroxy metabolites. Specifically, the formation of the para-hydroxy metabolite, which can then exist as 4-hydroxy atorvastatin lactone, is markedly more efficient from atorvastatin lactone. In vivo studies in humans confirm the presence of 4-hydroxy atorvastatin and its lactone in plasma, although the para-hydroxy metabolites generally constitute a minor pathway compared to the ortho-hydroxy metabolites. The correlation between in vitro metabolic rates and in vivo plasma concentrations is influenced by various factors, including the interconversion between the acid and lactone forms, as well as the activity of drug transporters.
Data Presentation: In Vitro vs. In Vivo Metabolism
The following tables summarize quantitative data from in vitro and in vivo studies on the metabolism of atorvastatin, with a focus on the formation of the para-hydroxy metabolite and its lactone.
Table 1: In Vitro Metabolic Parameters for the Formation of para-Hydroxy Atorvastatin
| Substrate | Enzyme System | Km (µM) | Vmax (pmol/min/mg) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |
| Atorvastatin Acid | Human Liver Microsomes | 25.6 ± 5.0 | - | 35.5 ± 48.1 | [1] |
| Atorvastatin Lactone | Human Liver Microsomes | 1.4 ± 0.2 | 14312 | 2949 ± 3511 | [1][2] |
| Atorvastatin Lactone | Human Liver Microsomes from Diabetic Donors | - | - | Significantly lower clearance compared to non-diabetic donors | [3][4] |
| Atorvastatin Lactone | Recombinant CYP3A4 | - | - | Major enzyme responsible for biotransformation | [3] |
Km: Michaelis-Menten constant, representing the substrate concentration at half-maximal reaction velocity. A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax: Maximum reaction velocity. CLint: Intrinsic clearance, a measure of the metabolic capacity of an enzyme for a particular substrate (Vmax/Km).
Table 2: In Vivo Pharmacokinetic Parameters of Atorvastatin and its Metabolites in Humans
| Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Study Population | Reference |
| Atorvastatin | 80 mg | 84.3 | 1.4 | 269.0 | Healthy Korean Volunteers | [5] |
| Atorvastatin Lactone | 40 mg & 80 mg | Levels higher than atorvastatin acid in diabetic patients | - | - | Diabetic Renal Transplant Recipients | [3] |
| ortho-Hydroxy Atorvastatin | 40 mg & 80 mg | Levels relatively lower in hemodialysis patients compared to healthy volunteers | - | - | Hypercholesterolemic Hemodialysis Patients | [6] |
| para-Hydroxy Atorvastatin | 40 mg & 80 mg | Constituted a minor metabolic pathway | - | - | Hypercholesterolemic Hemodialysis Patients | [6] |
Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC0-24h: Area under the plasma concentration-time curve from 0 to 24 hours.
Experimental Protocols
In Vitro Metabolism Studies
Objective: To determine the kinetic parameters (Km and Vmax) and intrinsic clearance (CLint) for the formation of 4-hydroxy atorvastatin from atorvastatin acid and lactone.
Methodology:
-
Enzyme Source: Pooled human liver microsomes (HLMs) from multiple donors or recombinant human CYP3A4 expressed in a suitable system.[1][3]
-
Substrate Incubation: Atorvastatin acid or atorvastatin lactone is incubated with HLMs or recombinant CYP3A4 at various concentrations in a temperature-controlled environment (typically 37°C).[1][3]
-
Cofactor: The reaction is initiated by the addition of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[1]
-
Reaction Termination: After a specified incubation time, the reaction is stopped by adding a quenching solution, such as acetonitrile (B52724) or methanol.[1]
-
Sample Analysis: The formation of 4-hydroxy atorvastatin is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
Data Analysis: The rate of metabolite formation is plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax. Intrinsic clearance (CLint) is calculated as the ratio of Vmax to Km.[1]
In Vivo Pharmacokinetic Studies
Objective: To determine the plasma concentration-time profiles of atorvastatin and its metabolites, including 4-hydroxy atorvastatin and its lactone, in humans following oral administration.
Methodology:
-
Study Population: Healthy volunteers or specific patient populations (e.g., patients with diabetes, renal impairment) are recruited for the study.[3][5][6]
-
Drug Administration: A single or multiple oral doses of atorvastatin are administered to the study participants.[5][6]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).[5][6]
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentrations of atorvastatin, 4-hydroxy atorvastatin, and their lactone forms in the plasma samples are quantified using a validated LC-MS/MS method.[5][6]
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental or population pharmacokinetic modeling approaches.[3][5]
Visualizations
Metabolic Pathway of Atorvastatin
Caption: Metabolic pathway of atorvastatin leading to the formation of this compound.
Experimental Workflow for In Vitro-In Vivo Correlation
Caption: General workflow for establishing an in vitro-in vivo correlation for drug metabolism.
Discussion and Conclusion
The metabolism of atorvastatin to its hydroxylated metabolites, including 4-hydroxy atorvastatin, is significantly influenced by its lactonization. In vitro data unequivocally demonstrate that atorvastatin lactone is a much more efficiently metabolized substrate by CYP3A4 to form the para-hydroxy metabolite compared to atorvastatin acid.[1] This is evidenced by the substantially lower Km and higher CLint values for the lactone.[1]
In vivo, while the para-hydroxy metabolites of atorvastatin are detected in human plasma, they are generally considered a minor pathway compared to the ortho-hydroxylated metabolites.[6] The plasma concentrations of 4-hydroxy atorvastatin and its lactone are the net result of several processes: the rate of atorvastatin lactonization, the high-affinity metabolism of the lactone by CYP3A4, the interconversion between the hydroxy-acid and hydroxy-lactone forms, and the influence of drug transporters on the hepatic uptake of the parent drug.[7]
A direct quantitative in vitro-in vivo correlation for the formation of this compound is complex. While in vitro studies provide a clear indication of the high metabolic potential of atorvastatin lactone, predicting its precise in vivo concentrations requires sophisticated modeling approaches, such as physiologically based pharmacokinetic (PBPK) modeling. These models integrate in vitro metabolic and permeability data with physiological parameters to simulate the in vivo behavior of a drug and its metabolites.[8]
References
- 1. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Diabetes mellitus reduces the clearance of atorvastatin lactone: results of a population pharmacokinetic analysis in renal transplant recipients and in vitro studies using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Pharmacokinetics and Genetic Factors of Atorvastatin in Healthy Korean Subjects [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. droracle.ai [droracle.ai]
- 8. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency: A Comparative Analysis of Atorvastatin and its Metabolites on HMG-CoA Reductase Inhibition
A deep dive into the inhibitory effects of atorvastatin (B1662188) and its primary metabolites on the key enzyme for cholesterol synthesis, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Atorvastatin, a leading synthetic statin, plays a pivotal role in managing hypercholesterolemia by inhibiting 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Following administration, atorvastatin is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), into several derivatives.[2][3] The most prominent of these are the active ortho-hydroxy (2-hydroxyatorvastatin) and para-hydroxy (4-hydroxyatorvastatin) metabolites, as well as atorvastatin lactone.[2][4] Understanding the comparative inhibitory potency of these metabolites is crucial for a comprehensive assessment of atorvastatin's overall therapeutic efficacy.
This guide provides a quantitative comparison of the inhibitory effects of atorvastatin and its principal metabolites on HMG-CoA reductase, presents a detailed experimental protocol for assessing this inhibition, and visualizes the metabolic pathway and experimental workflow.
Quantitative Comparison of Inhibitory Potency
The inhibitory activity of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency. The following table summarizes the IC50 values for atorvastatin and its metabolites against HMG-CoA reductase.
| Compound | IC50 (nM) |
| Atorvastatin | 10.5[1] |
| 2-hydroxyatorvastatin | 12.1[1] |
| 4-hydroxyatorvastatin | 63.5[1] |
| Atorvastatin Lactone | 7.0 (for the rat liver enzyme)[5] |
Data for atorvastatin and its hydroxylated metabolites are from a single comparative study to ensure consistency.[1]
The data reveals that 2-hydroxyatorvastatin possesses an inhibitory potency comparable to the parent drug, atorvastatin.[6] In contrast, 4-hydroxyatorvastatin is considerably less active.[6] Atorvastatin lactone also demonstrates potent inhibition of HMG-CoA reductase.[5]
Atorvastatin Metabolism
Atorvastatin undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of ortho- and para-hydroxylated metabolites.[2] Additionally, atorvastatin can undergo lactonization to form atorvastatin lactone, a process that can be mediated by UDP-glucuronosyltransferases (UGTs).[5] These metabolites, particularly the hydroxylated forms, contribute significantly to the overall HMG-CoA reductase inhibitory activity observed in vivo.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. ClinPGx [clinpgx.org]
- 4. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. DSpace [helda.helsinki.fi]
Inter-laboratory Comparison of 4-Hydroxy Atorvastatin Lactone Quantification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 4-Hydroxy Atorvastatin (B1662188) Lactone, a significant metabolite of Atorvastatin. While a formal inter-laboratory study is not publicly available, this document synthesizes data from published, validated methods to offer a comparative perspective on performance and protocols. The aim is to assist laboratories in the selection and implementation of robust analytical methods for pharmacokinetic and drug metabolism studies.
Comparative Analysis of LC-MS/MS Methods
The quantification of 4-Hydroxy Atorvastatin Lactone, along with Atorvastatin and its other metabolites, is predominantly achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for complex biological matrices. Below is a summary of key parameters from various validated methods reported in the literature.
Table 1: Comparison of Sample Preparation Techniques
| Method | Matrix | Sample Preparation Technique | Key Steps | Reported Recovery Range |
| Method A | Human Serum | Protein Precipitation | Addition of acidified methanol, acetonitrile (B52724), and aqueous zinc sulfate.[1] | Not explicitly stated |
| Method B | Human Plasma | Protein Precipitation | Addition of ice-cold acetonitrile.[2] | 88.6-111% (for Atorvastatin and its metabolites)[3] |
| Method C | Rat Plasma | Solid-Phase Extraction (SPE) | OASIS® HLB SPE cartridges, preconditioned with acetonitrile and water, washed, and eluted with an acetonitrile/ammonium (B1175870) acetate (B1210297) buffer mixture.[4][5] | >50% considered adequate[5] |
| Method D | Human Plasma | Liquid-Liquid Extraction (LLE) | Extraction with ethyl acetate.[6] | Not explicitly stated |
Table 2: Comparison of Chromatographic Conditions
| Method | Analytical Column | Mobile Phase | Flow Rate | Run Time |
| Method A | Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 μm)[3] | Not specified | Not specified | Not specified |
| Method B | Genesis C18 (2.1 x 50 mm, 4 µm)[7] | 0.1% acetic acid in water:acetonitrile (4:6, v/v)[7] | 0.2 mL/min[7] | Not specified |
| Method C | ZORBAX Eclipse C18 (4.6 × 100 mm, 3.5 μm)[4][5] | Gradient of acetonitrile and 0.1% acetic acid[4][5] | 400 μL/min[4][5] | 8 min[5] |
| Method D | Acquity UPLC HSS T3 (3.0 mm × 100 mm, 1.8 μm)[6] | 0.05% (v/v) formic acid in water:acetonitrile (25:75, v/v)[6] | Not specified | 4 min[6] |
Table 3: Comparison of Mass Spectrometry Parameters and Performance
| Method | Ionization Mode | MRM Transition (m/z) | Linear Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) | Intra/Inter-day Precision (%CV) |
| Method 1 | Positive Ion Electrospray[8] | Not specified | 0.5 - 200[8] | 0.5[8] | < 15%[8] |
| Method 2 | Positive Ion Mode[9] | 541.36 → 448.02[9] | 0.1 - 20[4][9] | 0.05[4] | Not specified |
| Method 3 | Positive Ion ESI[6] | 541.3 → 448.3[6] | 0.2 - 40[6] | 0.2[6] | 3.3% - 13.9%[6] |
| Method 4 | Not specified | Not specified | 0.05 - 100[3] | 0.05[3] | ≤ 15%[3] |
Experimental Protocols
The following protocols are generalized representations of the methodologies summarized above. For specific applications, validation in the target matrix is essential.
Protocol 1: Protein Precipitation Method
-
Sample Thawing: Thaw frozen plasma or serum samples on ice to minimize degradation. The lactone forms of atorvastatin metabolites can be unstable at room temperature, hydrolyzing to their acid forms.[8]
-
Internal Standard Addition: To a 50 µL aliquot of plasma, add the internal standard (e.g., deuterated this compound).
-
Precipitation: Add 150 µL of ice-cold acetonitrile, vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) Method
-
Sample Pre-treatment: Thaw 500 µL of plasma samples on ice. Add an internal standard and dilute with an appropriate buffer (e.g., 0.1 M ammonium acetate, pH 4.6) to a total volume of 1 mL.[5]
-
SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., OASIS® HLB) with 2 mL of acetonitrile followed by 2 mL of water.[5]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% acetonitrile in water to remove interferences.[5]
-
Elution: Elute the analytes with 1 mL of an appropriate elution solvent (e.g., 95:5 v/v acetonitrile:0.1 M ammonium acetate buffer, pH 4.6).[5]
-
Injection: Transfer the eluate to an autosampler vial for injection into the LC-MS/MS system.
Visualizations
Metabolic Pathway of Atorvastatin
Atorvastatin is metabolized in the liver primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[10] This process leads to the formation of active hydroxylated metabolites, including p-hydroxy atorvastatin (4-hydroxy atorvastatin). These metabolites can exist in equilibrium with their corresponding lactone forms.[7]
Caption: Metabolic pathway of Atorvastatin highlighting CYP3A4 hydroxylation and lactonization.
General Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of this compound from biological samples.
Caption: General workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. wjarr.com [wjarr.com]
- 3. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. akjournals.com [akjournals.com]
- 6. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
The Role of 4-Hydroxy Atorvastatin Lactone in Statin-Induced Myopathy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the evidence supporting the role of 4-hydroxy atorvastatin (B1662188) lactone in statin-induced myopathy against other leading hypotheses. Experimental data, detailed methodologies, and visual representations of the key signaling pathways are presented to offer an objective overview for researchers in drug development and muscle biology.
Executive Summary
Statin-induced myopathy is a significant clinical challenge, and its underlying mechanisms remain a subject of intense investigation. While the therapeutic effects of statins are attributed to their active acid forms, emerging evidence suggests that their lactone metabolites, particularly 4-hydroxy atorvastatin lactone, may play a crucial role in the development of muscle-related adverse effects. This guide evaluates the evidence for the myotoxicity of this compound in comparison to two prominent alternative hypotheses: Coenzyme Q10 (CoQ10) depletion and isoprenoid depletion.
Current research indicates that the lactone forms of statins are significantly more myotoxic to muscle cells than their parent acid forms.[1] Clinical studies have further revealed that patients experiencing statin-induced myopathy exhibit elevated systemic levels of both atorvastatin lactone and its hydroxylated metabolite, this compound.[2] While direct in vitro cytotoxicity data for this compound is limited, its increased presence in symptomatic patients suggests a potential contribution to the myotoxic effects.
This guide will delve into the quantitative data available for each hypothesis, outline the experimental protocols used to generate this data, and provide visual diagrams of the implicated biological pathways to facilitate a deeper understanding of this complex pharmacological issue.
Comparative Analysis of Myotoxicity
The following tables summarize the key quantitative findings from in vitro and clinical studies, comparing the effects of atorvastatin metabolites with the evidence supporting the CoQ10 and isoprenoid depletion hypotheses.
Table 1: In Vitro Myotoxicity of Atorvastatin and its Metabolites
| Compound | Cell Type | Endpoint | Result | Reference |
| Atorvastatin Lactone | Primary human skeletal muscle cells | Cell Viability | 14-fold more potent in inducing myotoxicity compared to atorvastatin acid. | [1] |
| Atorvastatin Acid | Primary human skeletal muscle cells | Cell Viability | Less potent than atorvastatin lactone. | [1] |
| This compound | - | - | Direct comparative IC50 data not readily available in the reviewed literature. | - |
Table 2: Clinical Observations in Patients with Statin-Induced Myopathy
| Molecule/Biomarker | Patient Cohort | Finding | Reference |
| Atorvastatin Lactone | Patients with statin-induced myopathy vs. controls | Significantly higher systemic exposure in patients with myopathy. | [2] |
| This compound | Patients with statin-induced myopathy vs. controls | Significantly higher systemic exposure in patients with myopathy. | [2] |
| Coenzyme Q10 | Patients with statin-related myopathy vs. controls | Mild decrease in muscle CoQ10 concentration, not statistically significant in all studies. | [3] |
| Geranylgeranyl Pyrophosphate (GGPP) | In vitro and animal models | Depletion linked to induction of muscle damage markers (e.g., atrogin-1). | [4] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (LDH Assay)
This protocol is a common method to assess the cytotoxicity of compounds on muscle cells in culture (e.g., C2C12 myotubes).
Objective: To quantify cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
C2C12 myoblasts
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Atorvastatin lactone, this compound, atorvastatin acid (and other test compounds)
-
LDH Cytotoxicity Assay Kit
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density that allows for differentiation into myotubes.
-
Once confluent, induce differentiation by switching to DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin for 4-6 days.
-
-
Treatment:
-
Prepare serial dilutions of the test compounds (atorvastatin lactone, this compound, atorvastatin acid) in the differentiation medium.
-
Remove the old medium from the differentiated myotubes and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for maximal LDH release (lysis buffer provided in the kit).
-
Incubate the plate for the desired time period (e.g., 24, 48 hours) at 37°C and 5% CO2.
-
-
LDH Measurement:
-
Following incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit protocol, protected from light.
-
Add the stop solution provided in the kit to each well.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cytotoxicity relative to the positive control (maximal LDH release).
-
Mitochondrial Respiration Assay
This protocol outlines the measurement of mitochondrial function in isolated mitochondria from skeletal muscle.
Objective: To assess the impact of test compounds on the oxygen consumption rate (OCR) of mitochondria.
Materials:
-
Skeletal muscle tissue
-
Mitochondrial isolation buffer
-
Respiration buffer (e.g., MiR05)
-
Substrates for different respiratory chain complexes (e.g., glutamate (B1630785), malate, succinate, ADP)
-
Inhibitors of respiratory chain complexes (e.g., rotenone (B1679576), antimycin A, oligomycin)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)
-
Test compounds
Procedure:
-
Mitochondrial Isolation:
-
Homogenize fresh skeletal muscle tissue in ice-cold mitochondrial isolation buffer.
-
Perform differential centrifugation to separate the mitochondrial fraction from other cellular components.
-
Resuspend the final mitochondrial pellet in a small volume of respiration buffer.
-
Determine the protein concentration of the isolated mitochondria.
-
-
Respirometry:
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add a known amount of isolated mitochondria to the respirometer chamber containing the respiration buffer.
-
Sequentially add substrates and inhibitors to assess the function of different parts of the electron transport chain. A typical substrate-uncoupler-inhibitor titration (SUIT) protocol may include:
-
State 2 (Leak respiration): Addition of Complex I substrates (e.g., glutamate and malate).
-
State 3 (Oxidative phosphorylation): Addition of ADP.
-
State 4o (Oligomycin-induced leak respiration): Addition of oligomycin (B223565) to inhibit ATP synthase.
-
Uncoupled respiration: Addition of a protonophore (e.g., FCCP) to measure the maximum capacity of the electron transport chain.
-
Residual oxygen consumption: Addition of inhibitors like rotenone (Complex I) and antimycin A (Complex III).
-
-
-
Treatment and Data Analysis:
-
To test the effect of a compound, it can be added at the beginning of the assay or at a specific point during the SUIT protocol.
-
The software associated with the respirometer will record the oxygen consumption rate in real-time.
-
Analyze the data to determine the effect of the test compound on different respiratory states.
-
Signaling Pathways and Mechanisms of Myotoxicity
Atorvastatin Metabolism and Formation of Myotoxic Metabolites
Atorvastatin is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) to its ortho- and para-hydroxylated metabolites. Both the parent drug and its hydroxylated metabolites can undergo lactonization, a process of intramolecular esterification, to form their respective lactone derivatives.[5]
Proposed Myotoxicity Pathway of this compound
The lipophilic nature of lactone metabolites allows them to readily diffuse across cell membranes and accumulate in muscle tissue. The proposed mechanism of myotoxicity involves the disruption of key cellular processes, leading to muscle cell damage and apoptosis.
Alternative Hypothesis 1: Coenzyme Q10 Depletion
Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, which is a precursor for both cholesterol and CoQ10 synthesis. A deficiency in CoQ10 could impair mitochondrial function and lead to myopathy.
Alternative Hypothesis 2: Isoprenoid Depletion
The mevalonate pathway also produces isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins involved in various signaling pathways crucial for muscle cell survival and function.
Conclusion
The available evidence strongly suggests that the lactone metabolites of atorvastatin are more myotoxic than the parent acid form. The elevated levels of this compound in patients with myopathy point towards its potential involvement in the pathology, although direct quantitative comparisons of its in vitro myotoxicity are still needed. The CoQ10 and isoprenoid depletion hypotheses present plausible alternative or contributing mechanisms, and it is likely that the etiology of statin-induced myopathy is multifactorial. Further research is warranted to elucidate the precise contribution of each of these factors and to develop targeted strategies for the prevention and management of this common and clinically significant adverse drug reaction. This guide serves as a foundational resource for researchers to navigate the current landscape of evidence and to inform the design of future studies in this critical area of drug safety and development.
References
- 1. Statin induced myotoxicity: the lactone forms are more potent than the acid forms in human skeletal muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Statin-Related Myotoxicity: A Comprehensive Review of Pharmacokinetic, Pharmacogenomic and Muscle Components [mdpi.com]
- 3. Pharmacogenetics of Statin-Induced Myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atorvastatin-associated myotoxicity: A toxicokinetic review of pharmacogenetic associations to evaluate the feasibility of precision pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atorvastatin population pharmacokinetics in a real‐life setting: Influence of genetic polymorphisms and association with clinical response - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacodynamics of Atorvastatin and Its Hydroxylated Metabolites
For Researchers, Scientists, and Drug Development Professionals
Atorvastatin (B1662188), a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular events. Its therapeutic efficacy is not solely attributable to the parent compound; its active hydroxylated metabolites, ortho-hydroxyatorvastatin (o-HA) and para-hydroxyatorvastatin (p-HA), play a crucial role in its overall pharmacodynamic profile. This guide provides a detailed comparison of the pharmacodynamics of atorvastatin and its primary active metabolites, supported by experimental data, to aid in research and drug development endeavors.
Atorvastatin Metabolism and Mechanism of Action
Atorvastatin is administered as an active acid.[1] Following oral administration, it undergoes extensive first-pass metabolism primarily in the liver by cytochrome P450 3A4 (CYP3A4) to form its two major active metabolites: o-HA and p-HA.[2][3] Both atorvastatin and its metabolites exert their lipid-lowering effects by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[4] This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on hepatocytes, enhancing the clearance of LDL cholesterol from the circulation.[3] Notably, approximately 70% of the circulating inhibitory activity against HMG-CoA reductase is attributed to these active metabolites.[5]
Caption: Metabolic pathway and mechanism of action of atorvastatin.
Comparative In Vitro Potency
The inhibitory potency of atorvastatin and its hydroxylated metabolites against HMG-CoA reductase has been evaluated in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare their efficacy.
| Compound | HMG-CoA Reductase IC50 (nM) | Reference |
| Atorvastatin | 3 - 20 | [4] |
| ortho-Hydroxyatorvastatin | Similar to Atorvastatin | [4] |
| para-Hydroxyatorvastatin | Considerably less active than Atorvastatin | [4] |
As indicated in the table, ortho-hydroxyatorvastatin exhibits an inhibitory potency comparable to the parent drug, atorvastatin. In contrast, para-hydroxyatorvastatin is significantly less potent in inhibiting HMG-CoA reductase.
Comparative Efficacy in Cellular and In Vivo Models
While direct comparative studies on the cholesterol-lowering effects of the individual metabolites in cellular and in vivo models are limited, the collective contribution of the metabolites to the overall efficacy of atorvastatin is well-established.
Inhibition of Cholesterol Synthesis in Human Hepatocytes:
In Vivo Reduction of LDL Cholesterol:
In a study involving miniature pigs, treatment with atorvastatin (3 mg/kg per day) for 21 days resulted in a significant reduction in plasma LDL cholesterol by 31% (P < 0.01).[7] This in vivo effect is a consequence of the combined action of atorvastatin and its active metabolites on hepatic cholesterol metabolism. Clinical studies in humans have consistently demonstrated a dose-dependent reduction in LDL cholesterol with atorvastatin treatment. For instance, daily doses of 20 mg have been shown to reduce LDL cholesterol by approximately 41%.[8]
Experimental Protocols
HMG-CoA Reductase Activity Assay (Colorimetric)
This assay quantifies HMG-CoA reductase activity by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer)
-
Test compounds (Atorvastatin, o-HA, p-HA) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and NADPH in each well of the microplate.
-
Add the test compounds at various concentrations to the respective wells. Include a vehicle control (solvent only) and a positive control (a known inhibitor like pravastatin).
-
Initiate the enzymatic reaction by adding the HMG-CoA reductase enzyme to all wells.
-
Immediately after adding the enzyme, add the HMG-CoA substrate to all wells.
-
Measure the decrease in absorbance at 340 nm every 20-30 seconds for a period of 10-20 minutes at a constant temperature (e.g., 37°C).
-
Calculate the rate of NADPH consumption (decrease in absorbance per unit time) for each concentration of the test compound.
-
Determine the percent inhibition of HMG-CoA reductase activity for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.
Caption: Experimental workflow for HMG-CoA reductase activity assay.
Cell-Based Cholesterol Synthesis Assay (using [¹⁴C]-Acetate)
This method measures the de novo synthesis of cholesterol in cultured cells by tracing the incorporation of radiolabeled acetate, a primary precursor for cholesterol biosynthesis.
Materials:
-
Cultured hepatocytes (e.g., HepG2)
-
Cell culture medium
-
[¹⁴C]-Acetate
-
Test compounds (Atorvastatin, o-HA, p-HA)
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Seed hepatocytes in culture plates and allow them to adhere and grow to a desired confluency.
-
Pre-incubate the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Following pre-incubation, add [¹⁴C]-acetate to the culture medium and incubate for an additional period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.
-
Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated [¹⁴C]-acetate.
-
Lyse the cells and extract the total lipids using an appropriate solvent system.
-
Separate the different lipid classes (including cholesterol) from the total lipid extract using TLC.
-
Identify the cholesterol band on the TLC plate (using a standard) and scrape it into a scintillation vial.
-
Quantify the amount of [¹⁴C] incorporated into the cholesterol by liquid scintillation counting.
-
Normalize the radioactivity counts to the total protein content of the cell lysate.
-
Calculate the percent inhibition of cholesterol synthesis for each compound concentration relative to the vehicle control and determine the IC50 values.
Conclusion
Atorvastatin's potent lipid-lowering effect is a synergistic outcome of the parent drug and its active hydroxylated metabolites. The ortho-hydroxyatorvastatin metabolite demonstrates comparable in vitro potency to atorvastatin in inhibiting HMG-CoA reductase, while the para-hydroxyatorvastatin metabolite is considerably less active. Although direct comparative data for the metabolites in cellular and in vivo models are not extensively available, their significant contribution to the overall HMG-CoA reductase inhibition underscores their importance in the therapeutic efficacy of atorvastatin. The provided experimental protocols offer a framework for further investigation into the nuanced pharmacodynamics of these compounds, which can inform the development of next-generation lipid-lowering therapies.
References
- 1. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Atorvastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [helda.helsinki.fi]
- 5. [2208.07987] Why Ortho- and Para-Hydroxy Metabolites Can Scavenge Free Radicals that the Parent Atorvastatin Cannot? Important Pharmacologic Insight from Quantum Chemistry [arxiv.org]
- 6. Equally potent inhibitors of cholesterol synthesis in human hepatocytes have distinguishable effects on different cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of HMG-CoA reductase by atorvastatin decreases both VLDL and LDL apolipoprotein B production in miniature pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The comparison of the effects of standard 20 mg atorvastatin daily and 20 mg atorvastatin every other day on serum LDL-cholesterol and high sensitive C-reactive protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Clinical Relevance of 4-Hydroxy Atorvastatin Lactone Levels: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-hydroxy atorvastatin (B1662188) lactone with its parent drug, atorvastatin, and other key metabolites. It is designed to assist researchers and professionals in the fields of drug metabolism, pharmacokinetics, and cardiovascular pharmacology in understanding the clinical significance of this specific metabolite. The information presented is supported by experimental data and detailed methodologies to facilitate further research and development.
Data Presentation: Comparative Analysis of Atorvastatin and its Metabolites
The clinical relevance of atorvastatin is not solely dependent on the parent drug's concentration but is significantly influenced by its various metabolites. This section provides a comparative summary of atorvastatin, its active hydroxylated metabolites, and their corresponding lactone forms, with a particular focus on 4-hydroxy atorvastatin lactone.
Therapeutic Efficacy: Contribution to LDL-C Reduction
While the lactone metabolites of atorvastatin are often considered inactive due to their structural form, their levels can be clinically relevant as they exist in equilibrium with their active acid forms. Recent clinical data has shed light on the correlation between the plasma concentrations of hydroxylated metabolites and the primary therapeutic outcome of atorvastatin therapy: the reduction of low-density lipoprotein cholesterol (LDL-C).
A study investigating the relationship between atorvastatin metabolite plasma concentrations and LDL-C reduction in patients with coronary heart disease found a moderate correlation between the combined sum of 4-hydroxy atorvastatin acid and lactone and the percentage of LDL-C reduction.[1][2] This suggests that monitoring the levels of 4-hydroxy atorvastatin, including its lactone form, may provide insights into the therapeutic response to atorvastatin.
| Analyte | Correlation with LDL-C Reduction (Spearman ρ) | 95% Confidence Interval | R² (Nonlinear Regression) | Key Findings |
| Sum of 4-OH-Atorvastatin Acid and Lactone | 0.27[1][2] | 0.03 to 0.48[1][2] | 0.14 (Adjusted R² = 0.11)[1][2] | Trough plasma concentrations of the 4-hydroxy atorvastatin metabolites (acid + lactone) showed a moderate correlation with LDL-C reduction.[1][2] A plateau in LDL-C response was observed above a certain concentration threshold, suggesting that monitoring these levels could be useful in optimizing dosage for individual patients to achieve desired efficacy at the lowest possible dose.[2] |
| Atorvastatin (Parent Drug) | Not explicitly reported in the provided clinical correlation study. | - | - | While the parent drug is the administered active compound, its extensive metabolism means that metabolite concentrations are crucial contributors to the overall therapeutic effect. |
| 2-OH-Atorvastatin (Acid + Lactone) | Not explicitly reported in the provided clinical correlation study. | - | - | 2-hydroxy atorvastatin is another major active metabolite, and its levels also contribute to the overall HMG-CoA reductase inhibition. |
Data synthesized from a study by Kristiansen et al. (2023) published in Pharmacology Research & Perspectives.[1][2]
Adverse Effects: Potential for Myotoxicity
A significant concern with statin therapy is the risk of myotoxicity, ranging from myalgia to rhabdomyolysis. Emerging evidence suggests that the lactone forms of statins may play a crucial role in these adverse effects. In vitro studies have demonstrated that atorvastatin lactone exhibits a significantly higher potency for inducing myotoxicity compared to its active acid form.
| Compound | Comparative Myotoxicity (in vitro) | Key Findings |
| Atorvastatin Lactone | Reported to have a higher potency for inducing myotoxicity in human skeletal muscle cells compared to atorvastatin acid.[3] | An altered metabolic pattern with increased systemic exposure to atorvastatin lactone has been observed in patients with statin-induced myopathy (SIM).[3] The ratio of atorvastatin lactone to atorvastatin acid has been proposed as a potential diagnostic tool for SIM, with a reported specificity of 83% at a cut-off ratio of 1.1.[3] |
| Atorvastatin Acid | Lower myotoxic potential compared to its lactone form in vitro.[3] | The primary therapeutic form of the drug. |
| This compound | While direct comparative myotoxicity data for this compound is not as extensively reported, its structural similarity to atorvastatin lactone suggests a potential for similar myotoxic effects. | Further research is needed to fully elucidate the specific contribution of this compound to myotoxicity. |
Experimental Protocols
Accurate quantification of atorvastatin and its metabolites is essential for clinical and research purposes. The following section details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of atorvastatin and its five major metabolites, including this compound, in human plasma.
UPLC-MS/MS Method for Quantification of Atorvastatin and its Metabolites
This protocol is based on a validated method described by Cai et al. (2017) in the journal Analytical Methods.[4]
2.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a clean microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a deuterated analog of atorvastatin).
-
Add 1 mL of ethyl acetate (B1210297) to the plasma sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (see below).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for UPLC-MS/MS analysis.
2.1.2. Chromatographic Conditions
-
Chromatographic System: Waters ACQUITY UPLC system.
-
Column: ACQUITY UPLC HSS T3 column (3.0 mm × 100 mm, 1.8 µm).[4]
-
Mobile Phase: A gradient of 0.05% (v/v) formic acid in water (A) and acetonitrile (B52724) (B).[4]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2.1.3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.[4]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Data Analysis: Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
2.1.4. Method Validation
The described method was validated for linearity, precision, accuracy, and matrix effects. The linear range for atorvastatin and its metabolites was 0.2–40 ng/mL, with intra- and inter-day precision variations between 3.3% and 13.9%.[4] The matrix effects of plasma were found to be in the range of 102.7–105.5% for atorvastatin and 90.3–96.6% for atorvastatin lactone, indicating minimal ion suppression or enhancement.[4]
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to atorvastatin and its metabolites.
Atorvastatin Metabolic Pathway
Caption: Atorvastatin metabolism to active and lactone forms.
Experimental Workflow for Metabolite Quantification
Caption: UPLC-MS/MS sample preparation workflow.
Statin Inhibition of the Mevalonate Pathway and Downstream Signaling
References
- 1. researchgate.net [researchgate.net]
- 2. Plasma concentration of atorvastatin metabolites correlates with low‐density lipoprotein cholesterol reduction in patients with coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atorvastatin metabolite measurements as a diagnostic tool for statin-induced myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Analytical Methods for Atorvastatin and its Metabolites: Established Protocols vs. New Approaches
For researchers, scientists, and drug development professionals, the accurate quantification of atorvastatin (B1662188) and its active metabolites is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides an objective comparison of established analytical methods, primarily High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), against newer, more sensitive techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
This comparison is supported by a summary of performance data from various studies, detailed experimental protocols, and visualizations of the metabolic pathway and analytical workflows to aid in methodological evaluation and selection.
Atorvastatin Metabolism: A Brief Overview
Atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3][4][5] This process results in the formation of two major active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin).[2][3][4][5] These metabolites contribute significantly to the overall therapeutic effect of the drug. Atorvastatin can also be converted to atorvastatin lactone, an inactive metabolite. The accurate measurement of both the parent drug and its active metabolites is therefore crucial for a comprehensive pharmacokinetic assessment.
Performance Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the study, such as the need for high sensitivity, throughput, or cost-effectiveness. The following tables summarize the quantitative performance data for established HPLC-UV methods and modern UPLC-MS/MS methods for the analysis of atorvastatin and its metabolites.
Table 1: Performance Characteristics of Established HPLC-UV Methods
| Analyte(s) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%) | Reference |
| Atorvastatin | 15.62 - 2000 | 10.45 | <15 | Within ±15 | [6] |
| Atorvastatin | 500 - 2500 | 500 | Not Reported | Not Reported | [7] |
Table 2: Performance Characteristics of New UPLC-MS/MS Methods
| Analyte(s) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%) | Reference |
| Atorvastatin & 5 metabolites | 0.2 - 40 | 0.2 | 3.3 - 13.9 | Not Reported | [8][9] |
| Atorvastatin, 2-OH & 4-OH Atorvastatin | 0.5 - 250 (ATV, 2-OH), 0.2 - 20 (4-OH) | 0.5 (ATV, 2-OH), 0.2 (4-OH) | <15 | 85-115 | [10] |
| Atorvastatin | 0.05 - 50 | 0.05 | <15 | 85-115 | [11] |
| Atorvastatin & p-OH Atorvastatin | 0.229 (ATV), 0.202 (p-OH) - Not specified | 0.229 (ATV), 0.202 (p-OH) | Not Reported | Not Reported | [12] |
| Atorvastatin, o-OH, p-OH & Lactone | 0.1 - 20 (ATV, Lactone), 0.5 - 20 (o-OH, p-OH) | 0.05 (ATV, Lactone), 0.1 (o-OH), 0.13 (p-OH) | <15 | 85-115 | [6] |
As evidenced by the data, UPLC-MS/MS methods generally offer significantly lower limits of quantification (LLOQ) and a broader linear range compared to traditional HPLC-UV methods.[13] This enhanced sensitivity is crucial for studies involving low dosage forms or for detailed pharmacokinetic profiling where metabolite concentrations can be very low.
Experimental Protocols
Below are detailed methodologies for a representative established HPLC-UV method and a new UPLC-MS/MS method for the quantification of atorvastatin and its metabolites in biological matrices.
Established Method: HPLC-UV Protocol
This protocol is based on a method for the quantification of atorvastatin in rat plasma.[6]
1. Sample Preparation (Protein Precipitation)
-
To a 200 µL plasma sample, add a known concentration of an internal standard (e.g., diclofenac).
-
Add 600 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and inject a 20 µL aliquot into the HPLC system.
2. Chromatographic Conditions
-
Column: LiChrospher RP C-18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:water (containing 0.05% glacial acetic acid) (70:30, v/v), pH 3.0
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 248 nm
-
Run Time: Approximately 10 minutes
New Method: UPLC-MS/MS Protocol
This protocol is a representative method for the simultaneous determination of atorvastatin and its metabolites in human plasma.[8][9]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 µL plasma sample, add an internal standard.
-
Add 50 µL of 0.1 M NaOH and vortex.
-
Add 1 mL of ethyl acetate (B1210297) as the extraction solvent.
-
Vortex for 3 minutes and centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5 µL aliquot into the UPLC-MS/MS system.
2. Chromatographic Conditions
-
Column: Acquity UPLC HSS T3 (3.0 x 100 mm, 1.8 µm)
-
Mobile Phase: 0.05% (v/v) formic acid in water/acetonitrile (25:75, v/v)
-
Flow Rate: 0.4 mL/min
-
Run Time: Approximately 4 minutes
3. Mass Spectrometric Conditions
-
Ionization: Positive ion electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (m/z):
-
Atorvastatin: 559.4 → 440.1
-
o-OH-Atorvastatin: 575.4 → 466.2
-
p-OH-Atorvastatin: 575.5 → 440.5
-
Atorvastatin Lactone: 541.3 → 448.3
-
Conclusion
While established HPLC-UV methods can be robust and cost-effective for the analysis of atorvastatin, they often lack the sensitivity required for the quantification of its metabolites at therapeutic concentrations.[13] Newer UPLC-MS/MS methods provide superior sensitivity, specificity, and speed, allowing for the simultaneous determination of atorvastatin and its multiple active metabolites with high accuracy and precision.[8][9][10] The choice of method should be guided by the specific analytical needs, balancing the required sensitivity and throughput against instrumentation cost and complexity. For comprehensive pharmacokinetic and clinical studies, UPLC-MS/MS is the recommended approach.
References
- 1. ClinPGx [clinpgx.org]
- 2. droracle.ai [droracle.ai]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjarr.com [wjarr.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. UHPLC-MS/MS method for determination of atorvastatin calcium in human plasma: Application to a pharmacokinetic study based on healthy volunteers with specific genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure: Disposal of 4-Hydroxy Atorvastatin Lactone
For Research, Scientific, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 4-Hydroxy Atorvastatin Lactone (CAS No. 163217-70-7). The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is critical to handle this compound with appropriate Personal Protective Equipment (PPE) as outlined in standard laboratory safety protocols.
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.
-
Hand Protection: Use compatible, chemical-resistant gloves.
-
Body Protection: A laboratory coat is required. For tasks with a higher risk of exposure, consider additional protective garments.
Contradictory Hazard Classifications
Safety Data Sheets (SDS) for this compound and related compounds present conflicting hazard information. Due to this ambiguity, a conservative approach is mandated. All waste materials containing this compound must be treated as hazardous chemical waste.
| Data Source | Hazard Classification | Disposal Recommendation |
| Cayman Chemical SDS for this compound | Not classified as hazardous according to GHS. | "Smaller quantities can be disposed of with household waste." "Disposal must be made according to official regulations." |
| EDQM SDS for Atorvastatin impurity mixture (contains Atorvastatin lactone) [1] | Suspected of causing cancer. May damage fertility or the unborn child.[1] | Dispose of contents/container to a hazardous or special waste collection point.[1] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the disposal of this compound waste and its empty containers.
-
Designate as Hazardous: All materials contaminated with this compound, including the pure compound, solutions, and used consumables (e.g., pipette tips, weigh boats), must be designated as hazardous chemical waste.
-
Segregate Waste: Do not mix this waste stream with other chemical wastes unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) office. Store separately from incompatible materials.
-
Select a Proper Container:
-
Label the Container:
-
Storage:
Containers that held pure this compound must be managed as follows to be disposed of as non-hazardous waste.
-
Triple Rinse:
-
Rinse the container three times with a suitable solvent capable of removing the compound (e.g., methanol (B129727) or dimethyl sulfoxide, in which the compound is soluble).[2][4][5]
-
Each rinse should use a solvent volume of approximately 5-10% of the container's volume.[3]
-
-
Collect Rinseate: The solvent used for rinsing (the "rinseate") is now considered hazardous waste and must be collected in your designated this compound waste container.[2][3]
-
Prepare Container for Disposal:
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your full hazardous waste container. Do not dispose of this chemical waste down the drain or in the regular trash.[6]
Experimental Protocols
This document provides disposal procedures and does not cite experimental protocols.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and its containers.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Hydroxy Atorvastatin Lactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4-Hydroxy Atorvastatin Lactone (CAS No. 163217-70-7).[1] Given the intended research applications of this compound, all procedures should be conducted with a thorough understanding of safe laboratory practices.
I. Personal Protective Equipment (PPE)
While some safety data sheets (SDS) may indicate that this compound is not classified as a hazardous substance, it is prudent practice to adhere to a comprehensive PPE protocol when handling any chemical compound, especially in a research setting. The following PPE is recommended as a minimum standard:
| PPE Category | Item | Standard | Purpose |
| Hand Protection | Disposable Nitrile Gloves | ASTM D6319 or EN 455 | Provides a barrier against incidental skin contact and chemical splashes.[2][3] |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1 | Protects eyes from airborne particles and minor splashes.[2] |
| Chemical Splash Goggles | ANSI Z87.1 | Recommended when there is a higher risk of splashing, such as when handling solutions.[3][4] | |
| Body Protection | Laboratory Coat | N/A | Protects skin and personal clothing from contamination.[2][5] |
| Foot Protection | Closed-toe Shoes | N/A | Prevents injuries from spills and dropped objects.[3] |
| Respiratory Protection | N95 Respirator or equivalent | NIOSH or EN 149 approved | Recommended when handling the powder outside of a certified chemical fume hood to minimize inhalation. |
II. Operational Plan: Step-by-Step Handling
A. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product label matches the order information.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, refrigeration at 2-8°C is advised.[1]
B. Weighing and Aliquoting (Solid Form):
-
Perform all manipulations of the solid compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Wear all recommended PPE, including a respirator if not in a fume hood.
-
Use appropriate tools (e.g., spatulas, weigh paper) to handle the powder. Avoid generating dust.
-
Clean all surfaces and equipment thoroughly after use.
C. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and date of preparation.
III. Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, weigh paper, pipette tips) should be collected in a designated hazardous waste container.
-
Unused Product and Solutions: Unused solid material and prepared solutions should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain. While some sources suggest that small quantities may be disposed of with household waste, this is not a recommended practice in a professional laboratory setting.
-
Empty Containers: "Empty" containers that have held the compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[6] The rinsate should be collected as hazardous waste.
IV. Experimental Workflow
References
- 1. clearsynth.com [clearsynth.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. uah.edu [uah.edu]
- 5. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 6. dam.assets.ohio.gov [dam.assets.ohio.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
